molecular formula C7H5ClN2 B1279106 7-chloro-1H-indazole CAS No. 37435-12-4

7-chloro-1H-indazole

Cat. No.: B1279106
CAS No.: 37435-12-4
M. Wt: 152.58 g/mol
InChI Key: WIYOYUQVNPTVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-1H-indazole is a useful research compound. Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYOYUQVNPTVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455690
Record name 7-chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37435-12-4
Record name 7-chloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chloro-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 7-chloro-1H-indazole: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 7-chloro-1H-indazole is a halogenated aromatic heterocycle of significant interest in the fields of medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a valuable scaffold and a versatile building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of this compound, including a detailed analysis of its molecular structure, physicochemical and spectroscopic properties, a step-by-step synthetic protocol with mechanistic insights, and a discussion of its critical role in modern pharmaceutical research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic system comprising a fused benzene and pyrazole ring, is classified as a "privileged scaffold" in medicinal chemistry.[1] This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a fertile starting point for drug discovery campaigns.[2] Indazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2]

The stability of the 1H-indazole tautomer, combined with its unique electronic distribution and capacity for hydrogen bonding, makes it particularly adept at interacting with biological macromolecules.[1][3] The introduction of a chlorine atom at the 7-position, as in this compound, profoundly influences the molecule's steric and electronic profile. This substitution can enhance binding affinity, modulate metabolic stability, and provide a synthetic handle for further functionalization, making this compound a strategic intermediate in the synthesis of targeted therapeutics, particularly in oncology and neurology.[4]

Molecular Structure and Physicochemical Properties

Elucidation of the this compound Structure

This compound possesses the molecular formula C₇H₅ClN₂. The structure consists of a pyrazole ring fused to a chlorobenzene ring at the 4,5-positions. The chlorine atom is located on the benzene ring at the carbon adjacent to the fusion point (C7), and the tautomeric proton resides on the nitrogen at position 1 (N1) in its most stable form.[3]

Figure 1: Chemical structure of this compound.
Physicochemical Properties

This compound is typically supplied as a solid, ranging in color from pale yellow to light red.[4] It is sparingly soluble in water but demonstrates better solubility in organic solvents.[5] Key physicochemical data are summarized in Table 1.

PropertyValueSource(s)
CAS Number 37435-12-4[6]
Molecular Formula C₇H₅ClN₂[4]
Molecular Weight 152.58 g/mol [4]
Appearance Pale yellow to light red solid[4]
Melting Point 135-137 °C[ChemicalBook]
Boiling Point (Predicted) 309.5 ± 15.0 °C[ChemicalBook]
Density (Predicted) 1.425 ± 0.1 g/cm³[ChemicalBook]
Storage Conditions 0-8 °C, Inert Atmosphere[4]

Table 1: Physicochemical properties of this compound.

Spectroscopic Profile

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of 1H-indazole in DMSO-d₆ shows characteristic signals for the aromatic protons.[1] For this compound, the chlorine atom's electron-withdrawing inductive effect and electron-donating mesomeric effect will influence the chemical shifts of the adjacent protons (H4, H5, H6). The proton at C6 is expected to be the most affected. A summary of the known data for the parent compound and the predicted shifts is provided in Table 2.

Nucleus 1H-Indazole (DMSO-d₆) [1]This compound (Predicted) Rationale for Prediction
NH ~13.1 ppm (broad s)~13.2 ppm (broad s)Minor change expected.
H3 ~8.10 ppm (s)~8.15 ppm (s)Minimal effect from distant Cl.
H4 ~7.78 ppm (d)~7.80 ppm (d)Minor downfield shift.
H5 ~7.13 ppm (t)~7.25 ppm (t)Moderate downfield shift due to proximity to Cl.
H6 ~7.36 ppm (t)~7.45 ppm (d)Significant downfield shift and change in multiplicity.
H7 ~7.58 ppm (d)N/ASubstituted with Cl.
¹³C C3: ~134.8, C3a: ~123.1, C4: ~120.9, C5: ~120.9, C6: ~126.8, C7: ~109.7, C7a: ~140.0[7]C7 expected to be significantly downfield (~115-120 ppm). Other carbons will show smaller shifts.The C7 carbon directly attached to chlorine will experience a strong deshielding effect.

Table 2: NMR data for 1H-indazole and predicted characteristics for this compound.

IR Spectroscopy & Mass Spectrometry:

  • IR (Infrared): The IR spectrum is expected to show a broad N-H stretching band around 3100-3200 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and C=C/C=N stretching in the 1500-1620 cm⁻¹ region. A characteristic C-Cl stretching band would appear in the fingerprint region, typically around 700-800 cm⁻¹.

  • MS (Mass Spectrometry): The electron ionization (EI) mass spectrum will show a molecular ion (M⁺) peak at m/z 152. The characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a definitive feature.

Synthesis and Mechanistic Insights

Overview of Synthetic Strategies for the Indazole Core

The construction of the indazole ring system is a well-established field in organic chemistry. Common strategies include:

  • Jacobsen-modified Sugasawa reaction: A classical method involving the cyclization of ortho-substituted hydrazones.

  • Reductive Cyclization: The conversion of ortho-nitrobenzyl compounds or ortho-nitro-ketoximes into the indazole ring under reductive conditions.

  • Palladium- or Copper-catalyzed Cyclizations: Modern methods that form the N-N or an N-C bond via intramolecular coupling of appropriately substituted precursors, such as o-haloaryl N-sulfonylhydrazones.[1]

  • Diazotization of Anilines: A robust and widely used method involving the diazotization of a 2-alkyl aniline followed by an intramolecular cyclization.

For this compound, a logical and industrially relevant approach begins with 2-chloro-6-methylaniline, proceeding through a diazotization and subsequent reductive cyclization.

Protocol: A Representative Synthesis of this compound

This protocol is based on established chemical principles for indazole synthesis from substituted anilines. It is designed to be a self-validating system where reaction progress can be monitored by standard techniques (TLC, LC-MS).

Starting Material: 2-chloro-6-methylaniline Overall Reaction: Diazotization followed by reductive cyclization.

Step 1: Diazotization of 2-chloro-6-methylaniline

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-chloro-6-methylaniline (1.0 eq) to a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cooling: Cool the resulting slurry to 0-5 °C in an ice-salt bath. The aniline salt may precipitate, which is expected.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water. Add this solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

    • Causality: The dropwise addition of NaNO₂ to the acidic solution generates nitrous acid (HONO) in situ. This highly reactive species is the electrophile that reacts with the primary amine to form the N-nitrosamine, which then rearranges and dehydrates to yield the diazonium salt. Maintaining a low temperature is critical as diazonium salts are thermally unstable.

  • Monitoring: Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. The reaction can be monitored for the absence of the starting aniline by TLC or for the presence of the diazonium salt using a starch-iodide paper test for excess nitrous acid.

Step 2: Reductive Cyclization

  • Reducing Agent: In a separate, larger flask, prepare a cold (0-5 °C) solution of sodium sulfite (Na₂SO₃, ~2.5 eq) or tin(II) chloride (SnCl₂, ~2.0 eq) in water.

  • Addition: Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. Maintain vigorous stirring and keep the temperature below 10 °C. A color change and/or gas evolution (N₂) may be observed.

    • Causality: The reducing agent reduces the diazonium group (-N₂⁺) to a hydrazine intermediate. This intermediate is not isolated. The proximity of the hydrazine and the ortho-methyl group facilitates a spontaneous or base-catalyzed intramolecular cyclization. The methyl group is deprotonated, and the resulting carbanion attacks the terminal nitrogen of the hydrazine. Subsequent aromatization via oxidation (often by air or a mild oxidant) yields the stable 1H-indazole ring system.

  • Work-up: Once the addition is complete, allow the mixture to stir and warm to room temperature over 1-2 hours.

  • Extraction: Basify the reaction mixture with a suitable base (e.g., NaOH solution) to pH 8-9. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Purification and Characterization Workflow

The following workflow ensures the isolation and validation of the final product's identity and purity.

G start Crude Product (Post-Extraction) concentrate Concentration (Rotary Evaporation) start->concentrate col_chrom Silica Gel Column Chromatography tlc TLC Analysis col_chrom->tlc Fraction Analysis recrys Recrystallization dry High Vacuum Drying recrys->dry concentrate->col_chrom Primary Purification concentrate->recrys Secondary Purification characterize Characterization dry->characterize nmr ¹H & ¹³C NMR characterize->nmr ms LC-MS / GC-MS characterize->ms mp Melting Point characterize->mp final Pure this compound (>95% Purity) characterize->final Purity & Identity Confirmed tlc->concentrate

Figure 2: Workflow for the purification and characterization of this compound.

Applications in Drug Discovery and Chemical Biology

This compound serves as a high-value starting material for the synthesis of numerous pharmaceutical agents. Its utility stems from its role as a bioisostere for other aromatic systems and its ability to be readily functionalized at various positions (e.g., N1, C3).

Role in Kinase Inhibitor Development

A primary application of this compound is in the development of protein kinase inhibitors, a cornerstone of modern cancer therapy.[4] The indazole scaffold is an effective mimic of the adenine core of ATP, allowing it to bind competitively to the ATP-binding pocket of kinases. The N-H group at the N1 position and the nitrogen at the N2 position can form critical hydrogen bonds with the "hinge region" of the kinase, anchoring the inhibitor in place. The 7-chloro substituent can provide additional beneficial interactions, such as van der Waals or halogen bonding, within the active site, or it can be used as a synthetic handle to introduce larger side chains that confer selectivity and potency.

Drug Discovery Workflow Integration

This compound is frequently employed in fragment-based drug discovery (FBDD) and lead optimization campaigns. Its relatively small size and defined vector space for chemical elaboration make it an ideal starting point.

G cluster_0 Fragment Screening cluster_1 Structure-Guided Elaboration cluster_2 Lead Optimization a Fragment Library (Including Indazoles) b Biophysical Screen (e.g., SPR, NMR) a->b c Identify 'Hits' (e.g., this compound) b->c d Co-crystal Structure (Target + Fragment) c->d e Synthetic Elaboration (e.g., N1-alkylation, C3-coupling) d->e f Generate Analogs e->f g SAR Studies (Potency, Selectivity) f->g h ADME/Tox Profiling g->h i Lead Candidate h->i

Figure 3: Conceptual workflow for utilizing this compound in a drug discovery program.

Handling, Storage, and Safety

This compound should be handled in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an irritant and should be prevented from coming into contact with skin and eyes. For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 0-8 °C to prevent degradation.[4]

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its robust synthesis, well-defined structure, and proven utility as a pharmacologically relevant scaffold ensure its continued importance in the pursuit of novel therapeutics. Future research will likely focus on developing more efficient and greener synthetic routes and expanding its application into new biological target classes through innovative chemical modifications. As our understanding of disease biology deepens, the demand for versatile and strategically designed building blocks like this compound will undoubtedly continue to grow.

References

Introduction: The Significance of the 7-Chloro-1H-Indazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 7-Chloro-1H-Indazole

The 1H-indazole core is a privileged scaffold in medicinal chemistry, recognized as a crucial bioisostere of indole.[1] Its unique structural and electronic properties have led to its incorporation into a multitude of pharmacologically active agents.[1][2] Among its many derivatives, this compound stands out as a key building block for advanced pharmaceutical intermediates. Halogenated indazoles are particularly valuable, offering a reactive handle for further molecular elaboration through cross-coupling reactions, enabling the synthesis of complex drug candidates. The 7-chloro substitution pattern is integral to various potent therapeutic agents, including kinase inhibitors for oncology and compounds targeting other critical biological pathways. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering field-proven insights for researchers, chemists, and drug development professionals.

Primary Synthetic Strategies

The synthesis of the indazole ring system can be broadly approached through several strategic disconnections. For this compound, the most prevalent and practical methodologies involve intramolecular cyclization reactions starting from appropriately substituted aniline or benzonitrile precursors.

Route 1: The Classical Approach via Diazotization of 2,3-Disubstituted Anilines

One of the most established methods for constructing the indazole ring is the intramolecular cyclization of a diazonium salt derived from an ortho-alkyl-substituted aniline.[3] This pathway leverages the reactivity of the diazonium group to facilitate ring closure with an adjacent activating group, such as a methyl substituent.

Causality and Mechanistic Insight: The synthesis commences with 3-chloro-2-methylaniline. The core of this method is the diazotization of the primary amino group using sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5°C). The acid protonates sodium nitrite to form nitrous acid (HONO), which then generates the nitrosonium ion (NO⁺), the key electrophile. The aniline's amino group attacks the nitrosonium ion, and after a series of proton transfers and water elimination, the aryl diazonium salt is formed. The low temperature is critical to prevent the premature decomposition of this unstable intermediate.

The subsequent step involves an intramolecular cyclization. The diazonium group, a superb leaving group (N₂), facilitates the cyclization by enabling the nucleophilic attack from the ortho-methyl group's C-H bond, often proposed to proceed via a concerted mechanism or a transient carbocation, leading to the formation of the pyrazole ring fused to the benzene core.

Visual Workflow: Diazotization Pathway

Diazotization_Pathway cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Intramolecular Cyclization cluster_product Final Product SM 3-Chloro-2-methylaniline R1 NaNO₂, HCl 0-5 °C SM->R1 Reacts with Intermediate Aryl Diazonium Salt (in situ) R1->Intermediate Forms R2 Spontaneous Ring Closure (Loss of N₂) Intermediate->R2 Undergoes Product This compound R2->Product Yields

Caption: Workflow for the synthesis of this compound via diazotization.

Detailed Experimental Protocol: Diazotization of 3-Chloro-2-methylaniline

This protocol is a representative procedure based on established chemical principles for indazole synthesis from toluidines.[3]

  • Reaction Setup: A 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with 3-chloro-2-methylaniline (14.16 g, 0.1 mol) and concentrated hydrochloric acid (30 mL). The mixture is stirred and cooled to 0°C in an ice-salt bath.

  • Diazotization: A solution of sodium nitrite (7.25 g, 0.105 mol) in water (20 mL) is prepared and cooled to 0°C. This solution is added dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Cyclization: After the addition is complete, the reaction mixture is stirred at 0-5°C for an additional hour. The ice bath is then removed, and the solution is allowed to warm to room temperature and stirred for 12-18 hours. During this time, nitrogen gas evolution will be observed as the cyclization proceeds.

  • Workup and Isolation: The resulting dark solution is neutralized by the slow addition of a saturated sodium carbonate solution until the pH reaches ~8. The aqueous phase is then extracted three times with ethyl acetate (3 x 100 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Route 2: SNAr Cyclization from Dihalobenzonitriles

A powerful and increasingly common strategy for preparing substituted 3-aminoindazoles involves the reaction of ortho-halobenzonitriles with hydrazine.[4][5] This method can be adapted to synthesize the parent this compound scaffold, typically by subsequent removal of the 3-amino group if not desired. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile provides a strong precedent for this approach.[5][6][7]

Causality and Mechanistic Insight: This synthesis begins with a dihalobenzonitrile, such as 2,3-dichlorobenzonitrile. The reaction proceeds through a two-step sequence within a single pot:

  • Nucleophilic Attack: Hydrazine, a potent nucleophile, attacks the cyano group. This initial addition forms a hydrazino-imidate intermediate.

  • Intramolecular SₙAr Cyclization: The terminal nitrogen of the hydrazine moiety then acts as an internal nucleophile, displacing the halogen atom at the ortho position (the chlorine at C2) via an intramolecular Nucleophilic Aromatic Substitution (SₙAr) mechanism. The presence of the electron-withdrawing cyano group (and its derivative) activates the ring towards this nucleophilic attack. This cyclization directly forms the 3-amino-7-chloro-1H-indazole ring.

To obtain the parent this compound, the 3-amino group would need to be removed, for instance, via diazotization followed by reduction (deamination).

Visual Workflow: SₙAr Cyclization Pathway

SNAr_Cyclization cluster_start Starting Material cluster_reaction Reaction cluster_intermediate Intermediate cluster_optional Optional Step cluster_product Final Product SM 2,3-Dichlorobenzonitrile Reagents Hydrazine Hydrate (N₂H₄·H₂O) Solvent (e.g., 2-MeTHF) Heat SM->Reagents Reacts with Intermediate 3-Amino-7-chloro-1H-indazole Reagents->Intermediate Forms via SₙAr/Cyclization Deamination Deamination (e.g., Diazotization/ Reduction) Intermediate->Deamination Can undergo Product This compound Deamination->Product Yields

Caption: General workflow for indazole synthesis via SₙAr from a dihalobenzonitrile.

Detailed Experimental Protocol: Synthesis of 3-Amino-7-chloro-1H-indazole

This protocol is based on the analogous synthesis of 7-bromo-4-chloro-1H-indazol-3-amine.[4][8]

  • Reaction Setup: To a sealed pressure vessel (e.g., a Parr reactor) are added 2,3-dichlorobenzonitrile (17.2 g, 0.1 mol), hydrazine hydrate (20 mL, ~4 eq.), and sodium acetate (9.8 g, 1.2 eq.) in 2-methyltetrahydrofuran (2-MeTHF, 100 mL).

  • Cyclization Reaction: The vessel is sealed, and the reaction mixture is heated to an internal temperature of 95°C with vigorous stirring for 18 hours.

  • Workup and Isolation: The reactor is cooled to room temperature. The resulting slurry is filtered, and the collected solid is washed with water and then with a small amount of cold 2-MeTHF to remove impurities.

  • Purification: The crude solid is recrystallized from an appropriate solvent system, such as ethanol/water, to afford pure 3-amino-7-chloro-1H-indazole. Further purification can be achieved via column chromatography if necessary.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: DiazotizationRoute 2: SₙAr from Dihalobenzonitrile
Starting Material 3-Chloro-2-methylaniline2,3-Dichlorobenzonitrile
Key Reagents NaNO₂, HClHydrazine hydrate, NaOAc
Reaction Type Diazotization, Intramolecular CyclizationNucleophilic Aromatic Substitution (SₙAr)
Advantages Direct formation of the 1H-indazole core; well-established classical method.High regioselectivity; often high yielding; tolerant of other functional groups.
Disadvantages Use of unstable diazonium salts requires strict temperature control; potential for side reactions.Requires a subsequent deamination step to get the parent indazole; hydrazine is toxic.
Scalability Can be challenging on a large scale due to the thermal instability of diazonium intermediates.Generally more scalable and amenable to process chemistry development.[4][6]

Conclusion

The synthesis of this compound can be effectively achieved through several robust chemical strategies. The classical diazotization of 3-chloro-2-methylaniline offers a direct route to the target scaffold but requires careful handling of potentially hazardous intermediates. In contrast, the modern approach utilizing an SₙAr cyclization from a dihalobenzonitrile provides a highly regioselective and often more scalable pathway to a 3-amino-indazole precursor, which can then be converted to the desired final product. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the required scale of the synthesis, safety considerations, and the specific expertise of the research team. Both pathways represent valuable tools in the arsenal of the medicinal chemist for accessing this critical pharmaceutical building block.

References

An In-Depth Technical Guide to 7-chloro-1H-indazole (CAS: 37435-12-4): A Cornerstone Heterocycle in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 7-chloro-1H-indazole

The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and structural rigidity allow for precise interactions with a multitude of biological targets. Within this important class, this compound (CAS No. 37435-12-4) has emerged as a particularly valuable building block.[4][5][6] Its strategic chloro-substitution provides both a site for further synthetic modification and a means to modulate the physicochemical properties of derivative molecules, enhancing their drug-like characteristics.

This versatile compound is a key intermediate in the synthesis of potential therapeutic agents, particularly in the fields of oncology, neurology, and cardiovascular disease.[4][7] The indazole core is famously found in several FDA-approved drugs, such as the tyrosine kinase inhibitor Pazopanib, underscoring the scaffold's clinical significance.[8] This guide offers a comprehensive technical overview of this compound, covering its properties, synthesis, reactivity, and critical applications, designed to empower researchers in their drug discovery and development endeavors.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development.

Key Properties

The essential physicochemical data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 37435-12-4[4][5][6][9][10][11]
Molecular Formula C₇H₅ClN₂[4][9]
Molecular Weight 152.58 g/mol [4][9][11]
Appearance Pale yellow to light red solid[4]
Melting Point 135-137 °C[9]
Boiling Point 309.5 ± 15.0 °C (Predicted)[9]
Density 1.425 ± 0.07 g/cm³ (Predicted)[9]
Purity ≥ 95% (HPLC)[4][11]
Analytical Characterization

Structural confirmation and purity assessment rely on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the N-H proton of the pyrazole ring. The chemical shifts and coupling constants will be influenced by the chloro-substituent. For the parent 1H-indazole, aromatic protons typically appear between δ 7.1 and 8.1 ppm.[12] The N-H proton is often a broad singlet at a higher chemical shift.

    • ¹³C NMR : The carbon NMR spectrum will display seven distinct signals corresponding to the carbon atoms of the bicyclic system. The carbon atom attached to the chlorine will show a characteristic chemical shift. For unsubstituted 1H-indazole, carbon signals appear between approximately δ 109 and 140 ppm.[12]

  • Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorptions are expected for N-H stretching (typically a broad band around 3100-3300 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C=C aromatic ring stretching (around 1450-1600 cm⁻¹), and C-Cl stretching (in the fingerprint region, typically 600-800 cm⁻¹).[13][14]

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The spectrum will show a molecular ion peak (M⁺) at m/z 152 and a characteristic isotopic pattern (M+2) at m/z 154 with an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.

Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility.

Synthetic Strategies

While specific, detailed industrial syntheses for this compound are often proprietary, its preparation falls under general methodologies for constructing the 1H-indazole core.[2] Modern synthetic chemistry offers several powerful routes.[8][15]

A generalized workflow for synthesizing substituted indazoles often involves the cyclization of a suitably substituted benzene derivative.

G cluster_0 General Synthetic Workflow for Substituted Indazoles Start Substituted Ortho-Amino Phenyl Ketone/Aldehyde Step1 Formation of Hydrazone or Oxime Start->Step1 Hydrazine or Hydroxylamine derivative Step2 Intramolecular Cyclization (e.g., C-H Amination, Dehydrative Annulation) Step1->Step2 Activation/ Catalysis Product Substituted 1H-Indazole Step2->Product

Caption: Generalized workflow for 1H-indazole synthesis.

Key methods reported in the literature for indazole synthesis include:

  • Metal-Free Cyclization : Reactions of o-aminobenzoximes with methanesulfonyl chloride and triethylamine provide a mild, metal-free route to 1H-indazoles.[16]

  • Palladium-Catalyzed C-H Amination : Intramolecular C-H amination of aminohydrazones is an efficient method for creating the indazole ring system.[2][8]

  • [3+2] Cycloaddition : The reaction between arynes and diazo compounds or hydrazones offers a powerful strategy for constructing the indazole core.[2][15]

Chemical Reactivity

The reactivity of this compound is governed by the interplay between the electron-rich pyrazole ring, the fused benzene ring, and the electron-withdrawing chloro-substituent.

G cluster_0 Drug Discovery Workflow Start This compound (Building Block) Step1 Synthetic Modification (e.g., N-Arylation, Cross-Coupling) Start->Step1 Step2 Library of Novel Derivatives Step1->Step2 Step3 Biological Screening (In Vitro Assays) Step2->Step3 Step4 Lead Optimization (SAR Studies) Step3->Step4 Step4->Step3 Iterative Refinement End Preclinical Candidate Step4->End

References

A Technical Guide to the Solubility of 7-Chloro-1H-Indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 7-chloro-1H-indazole, a key building block in modern medicinal chemistry.[1] In the absence of extensive publicly available quantitative solubility data, this document synthesizes foundational chemical principles with practical, field-proven methodologies to empower researchers, scientists, and drug development professionals. We will delve into the physicochemical properties of this compound, provide a theoretical framework for predicting its solubility in various organic solvents, and present detailed, step-by-step protocols for experimentally determining both kinetic and thermodynamic solubility. This guide is designed to be a self-validating system, equipping the user with the necessary tools to make informed decisions in experimental design, from reaction setup and purification to formulation and screening.

Introduction: The Significance of this compound in Drug Discovery

This compound is a substituted indazole, a class of aromatic heterocyclic compounds that are of significant interest in pharmaceutical development. The indazole scaffold is a privileged structure, appearing in a wide array of biologically active molecules with applications as anti-cancer, anti-inflammatory, and neurological agents.[1] The specific substitution of a chlorine atom at the 7-position modulates the electronic and steric properties of the molecule, influencing its interactions with biological targets and, critically, its physicochemical properties such as solubility.

A thorough understanding of the solubility of this compound is paramount for its effective utilization. Solubility impacts every stage of the drug development pipeline, including:

  • Synthetic Chemistry: Choice of reaction solvents and conditions.

  • Purification: Selection of appropriate solvent systems for crystallization and chromatography.

  • Biological Screening: Ensuring compound viability in aqueous and organic-based assays.

  • Formulation: Developing suitable delivery systems for in vivo studies.

This guide will provide a robust framework for approaching the solubility of this important compound.

Physicochemical Properties of this compound

To understand the solubility of this compound, we must first examine its key physicochemical properties. These characteristics provide the basis for predicting its behavior in different solvent environments.

PropertyValue/PredictionSource
Molecular Formula C₇H₅ClN₂[2]
Molecular Weight 152.58 g/mol [2]
Appearance Pale yellow to light red solidChem-Impex
Melting Point 135-137 °C[2]
Boiling Point (Predicted) 309.5 ± 15.0 °C[2]
pKa (Predicted) Not readily available; indazole has a pKa of ~13.9 for the N-H proton.[3][3]

The structure of this compound features a bicyclic aromatic system, which is inherently nonpolar. However, the presence of two nitrogen atoms in the pyrazole ring, with one bearing a hydrogen atom (N-H), introduces polarity and the capacity for hydrogen bonding. This duality is key to its solubility behavior.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we can consider the following interactions:

  • Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, and the lone pair of electrons on the other nitrogen atom can act as a hydrogen bond acceptor.

  • Dipole-Dipole Interactions: The molecule possesses a dipole moment due to the electronegativity difference between carbon, nitrogen, and chlorine atoms.

  • Van der Waals Forces: These forces are present in all molecules and are particularly important for the nonpolar aromatic portion of the structure.

Based on these properties, we can make qualitative predictions about the solubility of this compound in different classes of organic solvents.

Solvent ClassPredicted SolubilityRationale
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)High to ModerateStrong dipole-dipole interactions are expected. Solvents like DMSO and DMF can also accept hydrogen bonds.
Polar Protic (e.g., Ethanol, Methanol)ModerateThe ability of these solvents to both donate and accept hydrogen bonds will facilitate the dissolution of this compound.
Nonpolar Aromatic (e.g., Toluene, Benzene)Low to ModeratePi-pi stacking interactions between the aromatic rings of the solute and solvent may lead to some solubility.
Nonpolar Aliphatic (e.g., Hexane, Heptane)Very LowThe significant polarity of this compound is unlikely to be overcome by the weak van der Waals forces of these solvents.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)ModerateThe polarity of these solvents is intermediate, and they can engage in dipole-dipole interactions.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable experimental design. We present two common protocols: one for kinetic solubility, often used in high-throughput screening, and one for thermodynamic solubility, which represents the true equilibrium state.

Kinetic Solubility Assay (Shake-Flask Method with UV-Vis Detection)

This method is a rapid assessment of solubility and is particularly useful in early-stage drug discovery.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is diluted into an aqueous or organic buffer, and the concentration of the dissolved compound is measured after a short incubation period.

Diagram of the Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare high-concentration stock solution in DMSO serial Perform serial dilutions of stock solution stock->serial add_buffer Add stock dilutions to buffer in microtiter plate serial->add_buffer incubate Incubate with shaking (e.g., 2 hours at 25°C) add_buffer->incubate filter Filter to remove precipitate incubate->filter measure Measure UV absorbance of filtrate filter->measure calculate Calculate concentration from calibration curve measure->calculate

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

  • Preparation of Stock Solution:

    • Accurately weigh a sample of this compound.

    • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Preparation of Calibration Curve:

    • Perform serial dilutions of the 10 mM stock solution in the chosen organic solvent to create a set of standards with known concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).

    • Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max) for this compound.

    • Plot absorbance versus concentration to generate a calibration curve.

  • Solubility Measurement:

    • In a microcentrifuge tube or the well of a microtiter plate, add a small volume of the 10 mM DMSO stock solution to the chosen organic solvent to achieve a target concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

    • Prepare samples in duplicate or triplicate.

    • Seal the plate or tubes and incubate at a constant temperature (e.g., 25°C) with vigorous shaking for a defined period (e.g., 2 hours).[5]

    • After incubation, filter the samples through a filter plate to remove any precipitated compound.

    • Measure the UV absorbance of the clear filtrate at the λ_max.

    • Determine the concentration of the dissolved compound using the calibration curve. This value represents the kinetic solubility.

Thermodynamic Solubility Assay (Equilibrium Shake-Flask Method)

This method determines the equilibrium solubility, which is a more accurate representation of a compound's true solubility.

Principle: An excess of the solid compound is equilibrated with the solvent over an extended period. The concentration of the dissolved compound in the saturated solution is then measured.

Diagram of the Thermodynamic Solubility Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add excess solid this compound to solvent shake Shake at constant temperature (e.g., 24-48 hours) add_solid->shake settle Allow undissolved solid to settle shake->settle sample Sample the supernatant settle->sample filter Filter the sample sample->filter measure Measure concentration (UV-Vis, HPLC, etc.) filter->measure

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Prepare samples in duplicate or triplicate.

  • Equilibration:

    • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C).

    • Agitate the samples for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Sample Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant.

    • Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

    • Dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC, with a pre-established calibration curve.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value is the thermodynamic solubility.

Conclusion and Best Practices

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, a combination of theoretical prediction and robust experimental methodology provides a powerful toolkit for researchers. The dual nature of the molecule, with its nonpolar aromatic core and polar hydrogen-bonding pyrazole ring, suggests moderate to high solubility in polar aprotic and protic solvents, and lower solubility in nonpolar solvents.

For practical applications, it is highly recommended to perform experimental solubility determination. The kinetic solubility assay is a valuable tool for rapid screening, while the thermodynamic solubility assay provides a more accurate measure for later-stage development. When working with this compound, particularly in aqueous-based systems, the use of a co-solvent such as DMSO to prepare a concentrated stock solution is a standard and effective practice.[6]

By understanding the underlying principles and employing the detailed protocols provided in this guide, researchers can confidently and effectively work with this compound in a variety of solvent systems, accelerating progress in their research and development endeavors.

References

7-chloro-1H-indazole melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Properties of 7-chloro-1H-indazole: Melting and Boiling Point Determination

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and materials science.[1] Its substituted indazole core is a privileged scaffold found in numerous therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.[1][2][3] An accurate understanding and empirical validation of its fundamental physicochemical properties, such as melting and boiling points, are non-negotiable prerequisites for its effective use in synthesis, process development, and quality control. These thermal constants serve as critical indicators of purity and are essential for defining reaction parameters and ensuring material stability.

This technical guide provides a comprehensive examination of the melting and boiling points of this compound. Authored from the perspective of a Senior Application Scientist, it moves beyond a simple recitation of values to explain the underlying principles and causality behind their experimental determination. We present detailed, self-validating protocols for accurate measurement, discuss factors influencing these properties, and summarize key data in accessible formats. This document is intended for researchers, chemists, and drug development professionals who handle this compound and require a robust understanding of its thermal behavior.

Introduction to this compound: A Core Moiety in Modern Synthesis

This compound belongs to the indazole family, a class of aromatic heterocyclic compounds composed of a fused benzene and pyrazole ring.[4][5] The "1H" designation indicates that the nitrogen at position 1 of the pyrazole ring bears a hydrogen atom, which is the most thermodynamically stable tautomeric form.[4][6] The presence of the chlorine atom at position 7 significantly influences the molecule's electronic properties and reactivity, making it a versatile intermediate for creating complex molecular architectures.[1]

The utility of this compound stems from its role as a scaffold in drug discovery. The indazole nucleus is a key component in a variety of pharmacologically active compounds, enabling the synthesis of targeted therapies.[1][7] Consequently, the precise characterization of each batch of this intermediate is paramount. The melting and boiling points are the first line of defense in purity assessment and provide foundational data for designing scalable synthetic routes.

Core Physicochemical Properties

A summary of the essential physicochemical data for this compound is presented below. It is critical to note that while the melting point is well-documented through experimental data, the boiling point is often a predicted value due to the compound's high thermal requirement and potential for decomposition at atmospheric pressure.

PropertyValueSource(s)
Appearance Pale yellow to light red solid[1]
Molecular Formula C₇H₅ClN₂[1][8]
Molecular Weight 152.58 g/mol [1][8]
CAS Number 37435-12-4[1][8]
Melting Point 135-137 °C[8]
Boiling Point 309.5 ± 15.0 °C (Predicted)[8]
Storage Conditions Store at 0-8 °C[1]

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow range (typically <1 °C). The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[9] Therefore, an accurate melting point determination is a rapid and reliable method for assessing the purity of this compound.

Causality-Driven Protocol: Capillary Method

The recommended methodology for determining the melting point of this compound is the capillary method using a digital melting point apparatus (e.g., a Mel-Temp). This technique offers high precision and reproducibility.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A coarse sample will not pack well and leads to inefficient heat transfer, resulting in an artificially broad melting range.

  • Capillary Loading: Load the powdered sample into a capillary tube (open at one end) to a depth of 2-3 mm. Tap the sealed end of the tube gently on a hard surface to pack the sample tightly. A loosely packed sample will also result in poor heat transfer.

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Set a fast ramp rate (~10-20 °C/min) to quickly determine an approximate melting range. This crucial step saves time and prevents overshooting the melting point during the precise measurement.

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary tube with the sample.

  • Slow Heating Ramp: Set a slow heating rate of 1-2 °C per minute. This slow ramp is the most critical parameter for ensuring thermal equilibrium between the heating block, the thermometer, and the sample, which is the foundation of an accurate measurement.

  • Observation and Recording: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the last solid crystal melts. The melting point range is reported as T₁ - T₂. For pure this compound, this range should be narrow and fall within the literature value of 135-137 °C.[8]

Protocol Validation System

This protocol is self-validating through the following principles:

  • Consistency: Repeating the measurement (Steps 5-7) should yield consistent results within ±0.5 °C.

  • Range Sharpness: A sharp melting range (≤ 1 °C) is a strong indicator of high purity.

  • Standard Calibration: Periodically verify the apparatus's accuracy using certified reference standards with known melting points (e.g., benzoic acid, caffeine).

Workflow Visualization

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Protocol cluster_validation Validation & Reporting prep1 Dry & Pulverize Sample prep2 Load Capillary (2-3 mm) prep1->prep2 Ensure fine powder meas1 Insert capillary into apparatus prep2->meas1 meas2 Rapid Scan (10-20°C/min) to find approximate MP meas1->meas2 meas3 Cool down >20°C below approx. MP meas2->meas3 meas4 Slow Scan (1-2°C/min) for accurate MP meas3->meas4 meas5 Record T1 (first liquid) and T2 (all liquid) meas4->meas5 val1 Report Range: T1 - T2 meas5->val1 val2 Compare to Literature (135-137 °C) val1->val2 val3 Assess Purity (Sharp range = high purity) val2->val3 Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_proc Heating & Observation cluster_measure Measurement cluster_final Finalization setup1 Attach sample tube to thermometer setup2 Add molten sample (~0.5 mL) setup1->setup2 setup3 Insert inverted capillary setup2->setup3 setup4 Immerse in Thiele tube setup3->setup4 proc1 Gently heat Thiele tube setup4->proc1 proc2 Observe slow bubbles (expelled air) proc1->proc2 proc3 Observe rapid, continuous bubbles at BP proc2->proc3 meas1 Remove heat source proc3->meas1 meas2 Watch for bubbling to stop meas1->meas2 meas3 Record temperature at the instant liquid enters capillary meas2->meas3 fin1 This is the observed BP meas3->fin1 fin2 Record barometric pressure and apply correction fin1->fin2

References

A Technical Guide to the Spectroscopic Profile of 7-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Spectroscopic Characterization

7-Chloro-1H-indazole is a heterocyclic aromatic compound with potential applications in pharmaceutical research. The introduction of a chlorine atom at the 7-position of the indazole ring can significantly influence its physicochemical properties, including lipophilicity and metabolic stability, making it a valuable building block in drug discovery. Accurate and comprehensive spectroscopic analysis is the cornerstone of chemical synthesis and characterization, ensuring the identity, purity, and structural integrity of the compound. This guide serves as a detailed reference for understanding and obtaining the spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map the connectivity and spatial relationships of atoms within the this compound molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the aromatic ring system. The predicted data, based on analysis of similar indazole structures, is presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0 - 13.5br s1HN1-H
~8.1 - 8.3d1HH3
~7.7 - 7.9d1HH4
~7.4 - 7.6d1HH6
~7.1 - 7.3t1HH5

Solvent: DMSO-d₆

Expertise & Experience: The broad singlet for the N-H proton at a downfield chemical shift is characteristic of indazoles due to its acidic nature and hydrogen bonding. The protons on the benzene ring (H4, H5, H6) will exhibit splitting patterns (doublets and a triplet) consistent with their ortho and meta couplings. The H3 proton is expected to be a doublet due to coupling with the N-H proton, though this coupling can sometimes be broadened.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
~141 - 143C7a
~134 - 136C3
~128 - 130C5
~122 - 124C3a
~121 - 123C4
~118 - 120C6
~115 - 117C7

Solvent: DMSO-d₆

Expertise & Experience: The carbon atom directly attached to the chlorine (C7) is expected to have a significant downfield shift due to the electronegativity of the halogen. The other carbon signals are assigned based on established data for substituted indazoles.

Experimental Protocol for NMR Spectroscopy

Trustworthiness: This protocol is designed to yield high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrumental Analysis:

    • Record ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[1]

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Obtain a broadband proton-decoupled ¹³C NMR spectrum.

    • If further structural confirmation is needed, consider advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as absorptions corresponding to the aromatic ring and the C-Cl bond.

Table 3: Predicted IR Data for this compound

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3300Medium, BroadN-H Stretch
3000 - 3100MediumAromatic C-H Stretch
1600 - 1620MediumC=C Aromatic Ring Stretch
1450 - 1500StrongC=C Aromatic Ring Stretch
750 - 800StrongC-H Out-of-plane Bending
700 - 750StrongC-Cl Stretch

Expertise & Experience: The broad N-H stretching band is a key indicator of the indazole functional group. The presence of multiple bands in the 1450-1620 cm⁻¹ region is characteristic of the aromatic system. A strong absorption in the lower frequency region (700-750 cm⁻¹) is anticipated for the C-Cl stretching vibration.

Experimental Protocol for IR Spectroscopy

Trustworthiness: This protocol ensures a clean and interpretable IR spectrum.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR setup.

    • Place a small amount of the solid this compound sample onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumental Analysis:

    • Collect the IR spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.[2]

    • Process the spectrum by performing a background subtraction.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data

For this compound (Molecular Formula: C₇H₅ClN₂), the mass spectrum is expected to show a distinct molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of chlorine.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueRelative IntensityAssignment
152~100%[M]⁺ (with ³⁵Cl)
154~33%[M+2]⁺ (with ³⁷Cl)
125Variable[M-HCN]⁺
117Variable[M-Cl]⁺
90Variable[M-HCN-Cl]⁺

Expertise & Experience: The most telling feature will be the isotopic cluster for the molecular ion. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in two molecular ion peaks at m/z 152 and 154, with the peak at m/z 154 having about one-third the intensity of the peak at m/z 152.[3] Common fragmentation pathways for indazoles include the loss of HCN. The loss of the chlorine atom is also a plausible fragmentation pathway.

Experimental Protocol for Mass Spectrometry

Trustworthiness: This protocol is designed for accurate mass determination and fragmentation analysis.

  • Sample Preparation and Introduction:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • The sample can be introduced into the mass spectrometer via direct infusion or, for complex mixtures, through a coupled separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Instrumental Analysis (Electron Ionization - EI):

    • Utilize an electron ionization (EI) source, typically at 70 eV, which provides reproducible fragmentation patterns.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

    • For accurate mass measurement to confirm the elemental composition, High-Resolution Mass Spectrometry (HRMS) should be employed.[3]

Data Synthesis and Structural Confirmation

The true power of spectroscopic characterization lies in the synthesis of data from multiple techniques. The predicted NMR data provides the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (N-H, aromatic ring, C-Cl), and the mass spectrum confirms the molecular weight and elemental composition (via the chlorine isotopic pattern). Together, these data points provide a comprehensive and self-validating confirmation of the structure of this compound.

Visualizations

Molecular Structure and NMR Assignment

Caption: Structure of this compound with atom numbering for NMR assignments.

Spectroscopic Characterization Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Final Confirmation Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Structural Framework (C-H Connectivity) NMR->NMR_Data IR_Data Functional Groups (N-H, C-Cl, Aromatic) IR->IR_Data MS_Data Molecular Weight & Isotopic Pattern MS->MS_Data Confirmation Unambiguous Structure Confirmed NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

References

discovery and history of 7-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of 7-Chloro-1H-Indazole

Abstract

The 1H-indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide provides a comprehensive technical overview of a key derivative, this compound. We trace the historical origins of the indazole ring system, from its initial discovery in the 19th century to the development of sophisticated synthetic methodologies that enable the regioselective synthesis of halogenated analogues. This document details the evolution of synthetic strategies, provides field-proven experimental protocols, and explores the critical role of this compound as a versatile building block in contemporary drug discovery, particularly in oncology, neurology, and antiviral therapeutics.

Introduction: The Indazole Scaffold and the Significance of Halogenation

Indazoles are bicyclic aromatic heterocycles consisting of a benzene ring fused to a pyrazole ring.[1] The 1H-tautomer is generally the most thermodynamically stable and has been extensively explored as a pharmacophore in drug design.[1] The indazole nucleus is a bioisostere of indole and its unique electronic properties and ability to participate in hydrogen bonding have made it a successful component in numerous approved drugs, including the anti-cancer agents Pazopanib and Niraparib.

The strategic placement of a halogen, such as chlorine, onto the indazole core profoundly influences the molecule's physicochemical properties. A chloro-substituent can modulate lipophilicity, metabolic stability, and binding affinity to biological targets. The 7-position is particularly strategic, as it allows for further functionalization and vectors into specific binding pockets of enzymes like kinases. This compound thus represents not just a simple derivative, but a highly valuable and versatile intermediate for creating complex, targeted therapeutic agents.

Historical Perspective: The Genesis of a Scaffold

The journey of this compound is built upon the foundational work of pioneering chemists who first elucidated the synthesis of the parent ring system.

The First Indazole Synthesis: Emil Fischer (c. 1883)

The first reported synthesis of an indazole derivative is credited to the Nobel laureate Emil Fischer.[2][3] In the early 1880s, while working with hydrazine derivatives, Fischer discovered that heating o-hydrazinocinnamic acid resulted in an unexpected intramolecular cyclization, yielding an indazole.[3] This thermal cyclization was a landmark discovery, opening the door to a new class of heterocyclic compounds.[3][4]

The Jacobson Indazole Synthesis (1893): A Direct Route

A more direct and versatile route to the parent 1H-indazole was developed by Paul Jacobson in 1893.[4] This method, which became a classical approach, involves the diazotization of o-toluidine followed by intramolecular cyclization.[4] The methyl group provides the final carbon atom to close the pyrazole ring. The Jacobson synthesis was a significant step forward, as it started from more accessible materials and provided a clearer pathway to the core unsubstituted scaffold, paving the way for future exploration of substituted analogues.

Jacobson_Synthesis Start o-Toluidine Diazonium Diazonium Salt Intermediate Start->Diazonium 1. NaNO2, H+ 2. Diazotization Product 1H-Indazole Diazonium->Product Intramolecular Cyclization

Caption: The classical Jacobson synthesis of 1H-indazole from o-toluidine.

The Emergence and Synthesis of this compound

While classical methods provided access to the basic indazole skeleton, the regioselective synthesis of specific isomers like this compound required the development of more sophisticated and controlled synthetic strategies. The demand for such specific building blocks grew in tandem with the rise of rational drug design.

Modern organic synthesis offers several robust pathways to access this compound and its derivatives, each with distinct advantages concerning starting material availability, scalability, and reaction conditions.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

One of the most direct conceptual routes involves the reaction of a suitably substituted fluorobenzonitrile with hydrazine. The highly electronegative fluorine atom activates the aromatic ring towards nucleophilic attack by hydrazine, which is followed by a cyclization step to form the indazole ring. This approach is particularly effective for producing 3-aminoindazole derivatives.

A recent, highly practical synthesis for a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, highlights the power of this strategy starting from the inexpensive 2,6-dichlorobenzonitrile.[5][6][7] A similar logic can be applied to synthesize chloro-indazoles, where the strategic placement of leaving groups on the benzene ring dictates the final substitution pattern.

Modern_Synthesis cluster_0 Two-Step Synthesis of a 7-Substituted Indazole Start 2,6-Dichlorobenzonitrile (Inexpensive Starting Material) Intermediate 3-Bromo-2,6-dichlorobenzonitrile (Regioselective Bromination) Start->Intermediate NBS, H2SO4 Product 7-Bromo-4-chloro-1H-indazol-3-amine (Key Intermediate) Intermediate->Product Hydrazine Hydrate (Cyclization)

Caption: A modern, efficient route to a 7-substituted indazole intermediate.[7]

Metal-Catalyzed Cyclization Methods

The advent of transition-metal catalysis revolutionized heterocyclic chemistry. Palladium- and copper-catalyzed reactions are now central to the construction of the indazole core.[1]

  • Palladium-Catalyzed C-H Amination: This method can involve the intramolecular cyclization of aminohydrazones, providing an efficient route to substituted 1H-indazoles.[1]

  • Copper-Catalyzed Cyclization: The cyclization of o-haloaryl N-sulfonylhydrazones using a copper catalyst is a versatile approach that tolerates a wide range of functional groups.[1]

These modern methods offer milder reaction conditions and greater functional group tolerance compared to classical routes, making them highly valuable in complex multi-step syntheses.[8][9]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on the desired scale, cost considerations, and available starting materials.

Synthesis StrategyStarting MaterialsKey AdvantagesPotential Challenges
Jacobson Synthesis o-Toluidine derivativesInexpensive starting materials, well-established.[4]Harsh acidic conditions, potential for side reactions.[8]
SNAr of Halobenzonitriles DihalobenzonitrilesHigh regioselectivity, often uses low-cost materials.[7]Requires specific activation (e.g., a fluorine or nitro group).
Metal-Catalyzed Cyclizations o-Haloaryl hydrazonesMild conditions, high functional group tolerance.[1]Catalyst cost, potential for metal contamination in the final product.

Application in Drug Discovery: A Key Building Block

This compound is a valuable intermediate in the development of therapeutic agents, particularly in oncology and neurology. Its utility is exemplified by its role as a precursor for key fragments in complex drug molecules. A prominent recent example is its connection to Lenacapavir , a first-in-class, long-acting HIV-1 capsid inhibitor.[5][6] The core of Lenacapavir contains a functionalized 7-substituted-indazol-3-amine fragment, underscoring the industrial and pharmaceutical relevance of synthetic routes to these scaffolds.[5][7]

Key Experimental Protocol: Synthesis of a 7-Substituted Indazole Intermediate

The following protocol is adapted from a reported synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, which illustrates the modern, practical approach to this class of compounds.[7]

Objective: To synthesize a 7-substituted indazole via a two-step sequence from 2,6-dichlorobenzonitrile.

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile

  • Reagents & Setup: Charge a reaction vessel with 2,6-dichlorobenzonitrile (1.0 eq) and concentrated sulfuric acid (H₂SO₄). Cool the mixture in an ice bath.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring by HPLC or TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration.

  • Purification: Wash the solid cake extensively with water to remove residual acid, then dry under vacuum to yield 3-bromo-2,6-dichlorobenzonitrile.

Step 2: Cyclization with Hydrazine to Form the Indazole Ring

  • Reagents & Setup: Suspend the 3-bromo-2,6-dichlorobenzonitrile (1.0 eq) in a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF).

  • Hydrazine Addition: Add hydrazine hydrate (excess, ~10 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) and maintain for 24-48 hours, monitoring for the formation of the desired product.

  • Workup: Cool the reaction mixture to room temperature and add water. The product often precipitates from the solution.

  • Purification: Collect the solid by filtration, wash with water and a non-polar solvent (e.g., hexanes) to remove impurities, and dry under vacuum to afford the 7-bromo-4-chloro-1H-indazol-3-amine product.[7]

Causality Insight: The choice of 2,6-dichlorobenzonitrile is driven by its low cost and the directing effects of the two chloro groups. The subsequent cyclization with hydrazine proceeds with high regioselectivity due to the differential electronic activation of the C-Cl bonds.

Conclusion and Future Perspectives

From its conceptual origins in the 19th-century laboratories of Emil Fischer to its current role as a high-value intermediate in the synthesis of cutting-edge antiviral drugs, the indazole scaffold has proven to be of enduring importance. This compound exemplifies the synergy between fundamental organic chemistry and applied medicinal science. The evolution of its synthesis from harsh classical methods to elegant, catalyst-driven modern routes reflects the broader progress in the field. Future work will likely focus on developing even more efficient, sustainable, and scalable green chemistry approaches to this and other critical heterocyclic building blocks, further empowering the discovery of next-generation therapeutics.

References

Tautomeric Landscape of 7-Chloro-1H-Indazole: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their biological activity is intrinsically linked to their molecular structure, particularly the phenomenon of annular tautomerism. This guide provides an in-depth technical exploration of tautomerism in 7-chloro-1H-indazole, a crucial building block in pharmaceutical research.[2] We will dissect the structural nuances of the 1H- and 2H-tautomers, present a multi-faceted approach to their characterization using spectroscopic and computational methods, and analyze the key factors governing their equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical chemical property to inform rational drug design and accelerate therapeutic innovation.

Introduction: The Significance of Tautomerism in Indazole Scaffolds

Indazole, a bicyclic aromatic heterocycle, exists as two primary annular tautomers: the 1H- and 2H-forms (Figure 1).[3] The position of the proton on the pyrazole ring profoundly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. Consequently, understanding and controlling the tautomeric preference of an indazole-based drug candidate is paramount for optimizing its pharmacological profile, including target binding affinity, selectivity, and pharmacokinetic properties.

The 1H-indazole tautomer is generally the more thermodynamically stable form.[4][5] However, the energy difference between the tautomers can be subtle and influenced by various factors, including the nature and position of substituents on the indazole ring, the solvent environment, and the solid-state packing forces.[6][7] For this compound, the presence of a chloro-substituent at the 7-position introduces specific electronic and steric effects that modulate the tautomeric equilibrium. A thorough characterization of this equilibrium is therefore essential for any drug discovery program utilizing this scaffold.

Tautomers cluster_1H 1H-Tautomer (Benzenoid) cluster_2H 2H-Tautomer (Quinonoid) T1 T1 T2 T2 T1->T2 Prototropic Shift T1_label This compound T2_label 7-Chloro-2H-indazole

Figure 1. Annular tautomerism in 7-chloro-indazole.

Structural Elucidation of Tautomeric Forms

The 1H- and 2H-tautomers of 7-chloro-indazole possess distinct structural and electronic features. The 1H-tautomer has a benzenoid structure, which is generally more aromatic and energetically favorable.[2] In contrast, the 2H-tautomer exhibits a quinonoid character, which can impact its reactivity and intermolecular interactions.

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to identify and quantify the tautomeric forms of 7-chloro-indazole in different environments.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the 1H and 2H tautomers. The chemical shifts of the protons and carbons in the indazole ring are sensitive to the position of the N-H proton.

NucleusExpected Chemical Shift Range (ppm) - 1H-TautomerExpected Chemical Shift Range (ppm) - 2H-TautomerKey Differentiating Features
¹H NMR
N-H10.0 - 13.0 (broad)9.0 - 12.0 (broad)Chemical shift and broadening can be solvent-dependent.
H-3~8.1~8.5H-3 is typically more deshielded in the 2H-tautomer.
H-4~7.5~7.3
H-5~7.1~7.0
H-6~7.4~7.7H-6 is typically more deshielded in the 2H-tautomer.
¹³C NMR
C-3~135~145C-3 is significantly deshielded in the 2H-tautomer.
C-3a~120~115
C-4~127~125
C-5~121~122
C-6~128~130
C-7~115~118
C-7a~140~145

Table 1. Predicted NMR chemical shift ranges for the tautomers of 7-chloro-indazole.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of 7-chloro-indazole in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at 298 K.

  • Data Analysis: Integrate the proton signals to determine the relative populations of the tautomers if both are present in solution. Compare the observed chemical shifts with predicted values and data from related indazole compounds to assign the predominant tautomer.

2.1.2. Infrared (IR) Spectroscopy

The N-H stretching vibration in the IR spectrum can provide evidence for the presence of the indazole N-H proton. The frequency of this vibration can differ between the 1H and 2H tautomers and is also influenced by hydrogen bonding.

  • 1H-Tautomer: A broad N-H stretching band is typically observed in the range of 3100-3300 cm⁻¹.

  • 2H-Tautomer: The N-H stretching frequency may be shifted compared to the 1H-tautomer.

2.1.3. X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the tautomeric form present in the solid state. This technique reveals the precise positions of all atoms, including the hydrogen on the nitrogen, confirming the connectivity and molecular geometry.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of 7-chloro-indazole suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct or Patterson methods and refine the model to obtain the final atomic coordinates and structural parameters.

workflow cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_analysis Tautomer Analysis NMR NMR Spectroscopy (¹H, ¹³C) Structure Structural Assignment NMR->Structure IR IR Spectroscopy IR->Structure Xray X-ray Crystallography Xray->Structure DFT DFT Calculations (B3LYP/6-311++G**) Energy Relative Stability DFT->Energy Equilibrium Tautomeric Equilibrium Structure->Equilibrium Energy->Equilibrium

References

A Technical Guide to Sourcing and Quality Control of 7-chloro-1H-indazole for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success and reproducibility of their work. 7-chloro-1H-indazole is a key heterocyclic building block in the synthesis of a wide range of biologically active molecules, particularly in the fields of oncology and neurology.[1] Its proper sourcing and rigorous quality control are therefore critical first steps in any research and development cascade. This guide provides an in-depth technical overview of commercial suppliers, crucial quality control parameters, and recommended analytical procedures for this compound.

The Significance of this compound in Medicinal Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a chlorine atom at the 7-position significantly influences the molecule's electronic properties and metabolic stability, making this compound a valuable synthon. It serves as a crucial intermediate in the synthesis of various therapeutic agents, including protein kinase inhibitors.[1] Given its role in the development of potential life-saving drugs, ensuring the purity and identity of this compound is of utmost importance.

Commercial Suppliers of this compound

A number of chemical suppliers offer this compound and its derivatives. The choice of supplier will often depend on the required purity, scale, and whether the material needs to be manufactured under Good Manufacturing Practices (GMP). Below is a comparative table of some established suppliers.

SupplierProduct NameCAS NumberPurity SpecificationNotes
INDOFINE Chemical Company, Inc.This compound37435-12-497%
Chem-ImpexThis compound37435-12-4≥ 95% (HPLC)Also offers related derivatives like 7-Bromo-3-chloro-1H-indazole.[1][2]
Manchester OrganicsThis compound37435-12-4Not specified, lead time 4-6 weeks
Oakwood ChemicalThis compound37435-12-4Not specified
HS chemicals1H-Indazole, 7-chloro-37435-12-495%

It is important to note that while many suppliers list a purity of ≥95% or 97%, the nature of the remaining impurities can significantly impact downstream applications. Therefore, in-house quality control of procured material is strongly recommended.

Understanding Potential Impurities: A Look at Synthesis

The impurity profile of commercially available this compound is often a direct reflection of its synthetic route. While specific proprietary methods are not always disclosed, a common approach to the synthesis of indazoles involves the cyclization of ortho-substituted phenylhydrazines or related precursors. For chloro-substituted indazoles, this can involve multi-step sequences starting from dichlorinated benzonitriles.[3][4]

Potential impurities to be aware of include:

  • Regioisomers: Incomplete regioselectivity during the cyclization step can lead to the formation of other chloro-indazole isomers (e.g., 4-chloro-, 5-chloro-, or 6-chloro-1H-indazole).

  • Starting materials: Unreacted precursors or reagents from the synthesis.

  • By-products of chlorination: Over-chlorinated or under-chlorinated indazole species.

  • Residual solvents: Solvents used in the synthesis and purification steps.

A Rigorous Quality Control Workflow for Incoming Material

A robust, multi-technique approach is essential for the unambiguous confirmation of the identity and purity of this compound. The following workflow outlines a comprehensive strategy for incoming material validation.

QC_Workflow cluster_0 Incoming Material cluster_1 Analytical Verification cluster_2 Decision Material This compound (CAS: 37435-12-4) HPLC HPLC/UPLC Analysis (Purity Assessment) Material->HPLC Purity > 98%? LCMS LC-MS Analysis (Identity Confirmation & Impurity Profiling) HPLC->LCMS Yes Decision Accept or Reject Batch HPLC->Decision No NMR 1H NMR Spectroscopy (Structural Elucidation) LCMS->NMR Correct Mass? LCMS->Decision No NMR->Decision Correct Structure? NMR->Decision No

Caption: A typical quality control workflow for incoming this compound.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of a chemical compound by separating it from potential impurities.

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • HPLC-grade acetonitrile (ACN) and water

    • Formic acid (FA)

    • Reference standard of this compound (if available, with purity >98%)

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) formic acid in water

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile

    • Diluent: 50:50 (v/v) mixture of water and acetonitrile

    • Sample Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of diluent to achieve a concentration of about 100 µg/mL.

  • Chromatographic Conditions:

    • Gradient: 5% to 95% Mobile Phase B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A peak purity assessment using a diode array detector (DAD) can provide additional confidence by comparing spectra across the peak.[5][6]

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS confirms the molecular weight of the compound of interest and can help in the identification of impurities.

  • Instrumentation and Materials:

    • LC-MS system with an electrospray ionization (ESI) source

    • Use the same column and mobile phases as the HPLC method.

  • MS Conditions:

    • Ionization Mode: Positive ESI

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

  • Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+ of this compound (C7H5ClN2), which has a calculated molecular weight of approximately 152.58 g/mol . The expected m/z would be around 153.0. The characteristic isotopic pattern of chlorine (a ratio of approximately 3:1 for the M and M+2 peaks) should also be observed.

3. ¹H NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and substitution pattern of the indazole ring.

  • Instrumentation and Materials:

    • NMR spectrometer (300 MHz or higher)

    • NMR tubes

    • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of the deuterated solvent.

  • Analysis: The ¹H NMR spectrum of this compound in DMSO-d6 is expected to show characteristic signals for the aromatic protons. The chemical shifts and coupling constants will be indicative of the 7-chloro substitution pattern. A typical spectrum would show a broad singlet for the N-H proton and distinct multiplets for the protons on the benzene ring.[7] The absence of signals corresponding to other isomers or significant impurities is crucial.

Safety and Handling

This compound, like many heterocyclic compounds used in research, should be handled with care. Always consult the Safety Data Sheet (SDS) provided by the supplier.[8][9][10] General precautions include:

  • Handling in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

The successful application of this compound in research and drug development is critically dependent on the quality of the starting material. By carefully selecting a reputable supplier and implementing a rigorous in-house quality control workflow that incorporates orthogonal analytical techniques such as HPLC, LC-MS, and NMR, researchers can ensure the identity, purity, and integrity of this vital chemical building block. This diligence at the outset is a fundamental investment in the reliability and success of the entire research endeavor.

References

A Comprehensive Technical Guide to the Safe Handling of 7-Chloro-1H-Indazole for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the essential safety and handling protocols for 7-chloro-1H-indazole, a vital heterocyclic compound in modern pharmaceutical and agrochemical research.[1] As a key building block in the synthesis of a range of bioactive molecules, including potential anti-cancer and anti-inflammatory agents, its safe management in the laboratory is of paramount importance.[1] This document is intended for researchers, scientists, and drug development professionals, offering a framework for safe handling, storage, and emergency response based on available safety data and established best practices for hazardous chemical compounds.

Understanding the Compound: Physicochemical Properties and Applications

This compound is a solid, appearing as a pale yellow to light red substance.[1] Its molecular structure and properties are summarized in the table below. The indazole scaffold is a cornerstone in medicinal chemistry, and the introduction of a chlorine atom at the 7-position can significantly influence the molecule's biological activity and pharmacokinetic profile.[1]

PropertyValueSource
CAS Number 37435-12-4[1][2][3][4][5]
Molecular Formula C₇H₅ClN₂[1][4][5]
Molecular Weight 152.58 g/mol [1][5]
Appearance Pale yellow to light red solid[1]
Melting Point 135-137 °C[5]
Boiling Point 309.5 ± 15.0 °C (Predicted)[5]
Storage Temperature 0-8 °C[1]

Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, data from structurally similar compounds, such as 3-chloro-1H-indazole, provide valuable insights into its potential hazards. The Globally Harmonized System (GHS) classifications for 3-chloro-1H-indazole indicate that it is a skin irritant, a serious eye irritant, and may cause respiratory irritation.[6] Therefore, it is prudent to handle this compound with the same level of caution.

Primary Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.

  • Eye Irritation: Can cause serious irritation, potentially leading to damage if not addressed promptly.

  • Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial for minimizing exposure to this compound.

Engineering Controls

All manipulations of this compound should be performed in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory. Eyewash stations and safety showers must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield that complies with EN 166 standards are required to protect against splashes and dust.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.

  • Skin and Body Protection: A laboratory coat, long-sleeved clothing, and closed-toe shoes are essential to prevent skin contact. For larger quantities or procedures with a higher risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to laboratory safety.

Handling
  • Avoid all direct contact with the skin, eyes, and clothing.

  • Do not breathe dust or fumes.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Ensure adequate ventilation during all handling procedures.

  • Minimize dust generation and accumulation.

  • Keep containers tightly closed when not in use.

Storage
  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly sealed to prevent contamination and decomposition.

  • The recommended storage temperature is between 0-8 °C.[1]

  • Store in a designated and clearly labeled area.

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, a prompt and informed response is critical.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.

Spill Response

For minor spills, trained laboratory personnel equipped with the appropriate PPE can perform the cleanup. For major spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.

Minor Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation.

  • Don PPE: Wear the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.

  • Collect the Material: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste. Avoid creating dust.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.

Waste Disposal

All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste. Collect waste in a designated, leak-proof, and clearly labeled container. The container should be stored in a secure, well-ventilated area, and disposal should be arranged through the institution's EHS department or a licensed hazardous waste disposal contractor.

Visualizing Safety Workflows

To further clarify the safety protocols, the following diagrams illustrate the key workflows for handling this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal prep1 Conduct Risk Assessment prep2 Ensure Engineering Controls are Functional (Fume Hood, Eyewash, Safety Shower) prep1->prep2 prep3 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Weigh and Handle Compound in a Fume Hood prep3->handle1 handle2 Keep Container Tightly Closed When Not in Use handle1->handle2 handle3 Wash Hands Thoroughly After Handling handle2->handle3 storage1 Store in a Cool, Dry, Well-Ventilated Area (0-8 °C) handle3->storage1 storage2 Segregate from Incompatible Materials storage1->storage2 disposal1 Dispose of Waste as Hazardous Material storage2->disposal1

Caption: A logical workflow for the safe handling of this compound.

G Emergency Response Protocol for Spills spill Spill Occurs major_spill Major Spill? spill->major_spill evacuate Evacuate Immediate Area & Increase Ventilation ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose major_spill->evacuate No contact_ehs Contact EHS/ Emergency Services major_spill->contact_ehs Yes

Caption: A decision-based workflow for responding to spills of this compound.

Conclusion

While this compound is a valuable tool in chemical research, its potential hazards necessitate a diligent and informed approach to safety. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment. It is imperative to always consult the most up-to-date Safety Data Sheet and your institution's specific safety protocols before working with any hazardous chemical.

References

A Technical Guide to the Stability and Storage of 7-Chloro-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Chloro-1H-indazole is a substituted indazole that serves as a critical building block in medicinal chemistry and organic synthesis.[1] Its structural motif is found in a variety of compounds under investigation for therapeutic applications, including oncology and neurology.[1] As with any high-value chemical intermediate, ensuring its stability and integrity from procurement to application is paramount for reproducible and reliable research and development outcomes. This guide provides an in-depth analysis of the chemical stability of this compound, recommended storage conditions, and a framework for assessing its degradation profile.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource
Molecular Formula C₇H₅ClN₂[1][2]
Molecular Weight 152.58 g/mol [1][2]
Appearance Pale yellow to light red solid[1]
Melting Point 135-137 °C[2]
Boiling Point 309.5 ± 15.0 °C (Predicted)[2]
pKa 11.93 ± 0.40 (Predicted)[2]

Recommended Storage Conditions

To maintain the purity and integrity of this compound, specific storage conditions are recommended by various suppliers. The consensus points towards refrigerated, dry, and dark conditions.

  • Temperature: Store at 2-8°C (36-46°F).[1][2] This refrigerated condition slows down potential thermal degradation processes.

  • Atmosphere: Keep containers tightly closed in a dry and well-ventilated place.[3][4][5] This minimizes exposure to moisture, which could facilitate hydrolytic degradation, and oxygen, which could lead to oxidative degradation.

  • Light: While not always explicitly stated, protection from light is crucial for indazole derivatives, which can be photosensitive.[6] Storage in amber vials or in a dark location is recommended.

  • Incompatibilities: Avoid storage with strong oxidizing agents and strong acids.[4][5]

Chemical Stability and Potential Degradation Pathways

This compound is generally stable under recommended storage conditions.[4][5] However, like other indazole derivatives, it is susceptible to degradation under specific stress conditions.[6] Understanding these pathways is critical for developing stability-indicating analytical methods and for predicting potential impurities.[7][8]

The primary degradation pathways for the indazole scaffold include:

  • Photodegradation: Exposure to UV light (UVA or UVB) can induce a phototransposition rearrangement of the indazole ring to form a more stable benzimidazole derivative.[6] This is a well-documented phenomenon for 1H-indazoles.[6]

  • Oxidative Degradation: The indazole ring can be susceptible to oxidation.[6] Reagents like hydrogen peroxide are commonly used in forced degradation studies to simulate oxidative stress that might be encountered through exposure to atmospheric oxygen over long periods or in the presence of oxidizing agents.[6]

  • Hydrolytic Degradation: The compound may undergo hydrolysis under either acidic or basic conditions.[6] The stability is pH-dependent, and forced degradation is typically initiated with hydrochloric acid or sodium hydroxide.[6]

  • Thermal Degradation: High temperatures can cause thermal decomposition.[5][6] Hazardous combustion products can include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][5]

The following diagram illustrates the logical flow for assessing the stability of this compound.

G cluster_storage Recommended Storage cluster_assessment Stability Assessment Workflow Storage Store at 2-8°C Keep Dry & Tightly Sealed Protect from Light Avoid Incompatibles Start This compound (Reference Standard) Storage->Start Ensures Integrity Forced_Deg Forced Degradation Studies (ICH Q1A/Q1B) Start->Forced_Deg Acid Acid Hydrolysis (e.g., HCl) Forced_Deg->Acid Base Base Hydrolysis (e.g., NaOH) Forced_Deg->Base Oxidation Oxidation (e.g., H₂O₂) Forced_Deg->Oxidation Thermal Thermal Stress (e.g., 60-80°C) Forced_Deg->Thermal Photo Photostability (ICH Q1B) Forced_Deg->Photo Analysis Analysis of Stressed Samples (e.g., HPLC, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis ID Identify & Characterize Degradants Analysis->ID Method_Dev Develop Stability-Indicating Analytical Method Analysis->Method_Dev Pathway Elucidate Degradation Pathways ID->Pathway Method_Dev->Start Quality Control

Caption: Workflow for assessing the stability of this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify likely degradation products and establish the stability-indicating nature of an analytical method.[6][7] The following protocol provides a general framework based on ICH guidelines.[7][9]

Objective: To investigate the degradation of this compound under various stress conditions and identify major degradation products.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC system with a UV detector or Mass Spectrometer (MS)

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

    • Neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.

    • Rationale: To simulate degradation in an acidic environment. If no degradation is observed, a higher concentration of acid (1 M) or higher temperature can be used.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 8 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.

    • Rationale: To simulate degradation in a basic environment. Indazoles can be sensitive to base, so milder conditions are often a good starting point.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

    • Rationale: To mimic oxidative stress conditions.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, expose the stock solution (1 mg/mL in methanol) to the same conditions.

    • Analyze the samples after the exposure period.

    • Rationale: To assess the impact of heat on both the solid material and the compound in solution.

  • Photostability Testing:

    • Expose a solid sample and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both the exposed and control samples.

    • Rationale: To evaluate the potential for photodegradation, a known degradation pathway for indazoles.[6]

  • Analysis:

    • Analyze all samples using a suitable, validated reverse-phase HPLC method. A C18 column is often a good starting point.

    • The mobile phase could consist of a gradient of acetonitrile and water/buffer.

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

    • Use LC-MS to obtain mass information on the degradation products to aid in their structural elucidation.

The following diagram illustrates the potential degradation pathways based on the known chemistry of indazoles.

cluster_stress Stress Conditions cluster_products Potential Degradation Products C7I This compound UV UV Light (Photolysis) C7I->UV Phototransposition H2O2 Oxidizing Agent (e.g., H₂O₂) C7I->H2O2 Oxidation AcidBase Acid/Base (Hydrolysis) C7I->AcidBase Hydrolysis Benz Chloro-Benzimidazole Isomer(s) UV->Benz Oxidized Oxidized Indazole (e.g., N-oxides) H2O2->Oxidized Hydrolyzed Ring-Opened Products AcidBase->Hydrolyzed

Caption: Potential degradation pathways for this compound.

Conclusion

This compound is a stable compound when stored under appropriate conditions, namely refrigeration (2-8°C) in a tightly sealed container, protected from light and moisture. However, it is susceptible to degradation via photolysis, oxidation, and hydrolysis under stress conditions. For researchers and drug development professionals, adherence to recommended storage protocols is essential to preserve the compound's integrity. Furthermore, conducting forced degradation studies is a critical step in the development process to understand potential impurities and to develop robust, stability-indicating analytical methods for quality control.

References

Introduction: The Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Biological Activities of 7-Chloro-1H-Indazole

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, leading to a wide array of pharmacological activities. The 1H-indazole tautomer is the most thermodynamically stable and is prevalent in biologically active compounds.[1][2][3]

Within this important class of molecules, this compound serves as a particularly versatile and valuable building block in the synthesis of novel therapeutic agents.[4][5] Its specific substitution pattern offers a unique chemical handle for creating derivatives with tailored properties. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and potential therapeutic applications of this compound and its derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial activities. These compounds often function as potent inhibitors of key enzymes, such as protein kinases, making them highly relevant to current drug development efforts.[5][6]

Part 1: The Chemical Foundation: Synthesis and Properties

The utility of any scaffold in drug discovery is fundamentally linked to its synthetic accessibility and chemical properties. The indazole core is aromatic and stable, but its synthesis requires strategic chemical transformations.[2]

General Synthesis Strategies

The construction of the indazole ring can be achieved through various methods, often involving the formation of the pyrazole ring onto a pre-existing benzene derivative. Common strategies include the cyclization of o-haloaryl N-sulfonylhydrazones, reactions involving N-tosylhydrazones and nitroaromatic compounds, and the diazotization-cyclization of 2-alkynylanilines.[1][3][7] More recently, microwave-assisted synthesis has been employed to improve reaction efficiency, reduce waste, and shorten reaction times.[8]

A well-documented and practical synthesis of a key chloro-indazole intermediate, 7-bromo-4-chloro-1H-indazol-3-amine, highlights a modern approach starting from an inexpensive substituted benzonitrile. This method involves a regioselective bromination followed by heterocycle formation with hydrazine.[9][10]

Workflow: General Synthesis of 1H-Indazoles

cluster_start Starting Materials cluster_process Core Synthesis Steps cluster_product Product cluster_modification Derivatization Start1 o-Substituted Aniline/ Benzaldehyde Step1 Diazotization or Condensation Start1->Step1 Start2 Hydrazine Derivative Start2->Step1 Step2 Intramolecular Cyclization (e.g., Fischer, Davis-Beirut) Step1->Step2 Intermediate Formation Product 1H-Indazole Core Step2->Product Ring Closure Mod Functional Group Interconversion (e.g., Halogenation, Amination) Product->Mod Scaffold for Modification Final Bioactive Indazole Derivative Mod->Final

Caption: A generalized workflow for the synthesis of bioactive indazole derivatives.

Experimental Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine[9][10]

This protocol outlines a two-step synthesis from 2,6-dichlorobenzonitrile, a key intermediate for the HIV-1 capsid inhibitor, Lenacapavir.

Step 1: Regioselective Bromination

  • To a solution of 2,6-dichlorobenzonitrile in a suitable solvent, add N-Bromosuccinimide (NBS) as the brominating reagent.

  • The reaction is carried out under controlled temperature to ensure regioselectivity.

  • Monitor the reaction progress using techniques like GC-MS or 1H NMR.

  • Upon completion, quench the reaction and perform an aqueous workup to isolate the crude brominated intermediate.

Step 2: Heterocycle Formation

  • Charge a Parr reactor with the brominated intermediate (e.g., 20-80 g), hydrazine hydrate (4 equivalents), and sodium acetate (1.2 equivalents) in 2-methyltetrahydrofuran (2-MeTHF).

  • Heat the sealed reactor to an internal temperature of 95 °C and maintain for approximately 18 hours.

  • After cooling, the product, 7-bromo-4-chloro-1H-indazol-3-amine, can be isolated and purified. This route avoids the need for column chromatography, making it scalable.[10]

Part 2: Anticancer Activity - Targeting Uncontrolled Cell Proliferation

The indazole scaffold is a cornerstone of modern oncology drug design, present in several FDA-approved small-molecule anticancer agents like Pazopanib, Axitinib, and Entrectinib.[1][11] Derivatives of this compound are actively being explored for their potent anticancer activities, which are often mediated through two primary mechanisms: kinase inhibition and the induction of apoptosis.[5][12]

Mechanism 1: Protein Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer. The indazole nucleus serves as an excellent "hinge-binding" motif, anchoring inhibitors into the ATP-binding pocket of various kinases and preventing their function.[13]

Derivatives such as 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoles have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers.[13] The this compound core provides a stable and synthetically tractable starting point for developing such targeted inhibitors.[5]

cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) GF->Receptor Kinase Kinase Domain (ATP Binding Site) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Inhibitor 7-Chloro-Indazole Derivative Block X Inhibitor->Block Block->Kinase Binds to ATP site, Inhibits Activity

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 7-chloro-indazole derivative.

Mechanism 2: Induction of Apoptosis

Beyond kinase inhibition, certain indazole derivatives can directly trigger programmed cell death, or apoptosis. One study identified an indazole derivative, compound 2f, which exhibited potent growth-inhibitory activity against multiple cancer cell lines, including the highly metastatic 4T1 breast cancer line.[11][12]

Treatment with this compound led to classic hallmarks of apoptosis, including:

  • Upregulation of Pro-Apoptotic Proteins: Increased levels of Bax and cleaved caspase-3.[12]

  • Downregulation of Anti-Apoptotic Proteins: Decreased levels of Bcl-2.[12]

  • Mitochondrial Dysfunction: A reduction in mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[12]

This multi-faceted pro-apoptotic activity, combined with the ability to inhibit cancer cell migration and invasion, makes these compounds promising therapeutic leads.[12]

Table 1: In Vitro Antiproliferative Activity of Indazole Derivatives
Compound IDCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference(s)
2f 4T1 (Mouse Breast)Induces Apoptosis0.23[11][12]
2f A549 (Human Lung)Induces Apoptosis1.15[11][12]
2f HepG2 (Human Liver)Induces Apoptosis0.86[11][12]
2f MCF-7 (Human Breast)Induces Apoptosis0.75[11][12]
6o K562 (Human Leukemia)Apoptosis, p53/MDM2 Pathway5.15[14]
9f HCT116 (Human Colon)Antiproliferative14.3[15]
Experimental Protocol: In Vitro Antiproliferative (MTT) Assay[14]
  • Cell Seeding: Seed cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole test compounds in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37 °C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Part 3: Anti-inflammatory Activity - Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. The indazole scaffold is found in established anti-inflammatory drugs like Benzydamine, which is used for its analgesic and anti-edema properties.[1][16] Research has shown that indazole derivatives can exert significant anti-inflammatory effects by targeting key enzymatic and signaling pathways in the inflammatory response.[17][18]

Mechanism: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory action of indazole derivatives is attributed to their ability to inhibit multiple components of the inflammatory cascade:

  • Cyclooxygenase-2 (COX-2) Inhibition: Indazoles can inhibit the COX-2 enzyme, which is responsible for producing prostaglandins that mediate pain and swelling.[17][18]

  • Cytokine Inhibition: They have been shown to reduce the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[17][18]

  • Free Radical Scavenging: The compounds also exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress, which is closely linked to inflammation.[17][18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[17][18]

This is a classic in vivo model for evaluating acute anti-inflammatory activity.

  • Animal Grouping: Divide rats into groups (e.g., n=6 per group), including a control group, a standard drug group (e.g., Diclofenac), and test groups receiving different doses of the indazole derivatives.

  • Compound Administration: Administer the test compounds or standard drug orally or via intraperitoneal injection 30-60 minutes before inducing inflammation.

  • Inflammation Induction: Inject a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

Table 2: Anti-inflammatory Effect of Indazole Derivatives in the Carrageenan-Induced Paw Edema Model[18]
CompoundDose (mg/kg)Max. Inhibition of Edema (%) (at 5 hours)
Indazole10061.03
5-Aminoindazole10083.09
Diclofenac (Standard)1084.50

Part 4: Antimicrobial and Antiparasitic Activities

The emergence of drug-resistant pathogens presents a major global health challenge. The indazole scaffold has been explored for the development of novel antimicrobial and antiparasitic agents.[2][19] The presence of a chloro-substituent, as in this compound, can be beneficial for enhancing the potency of antimicrobial compounds.[20]

Antileishmanial Activity: Targeting a Unique Parasite Enzyme

Leishmaniasis is a parasitic disease with limited treatment options. Novel 3-chloro-6-nitro-1H-indazole derivatives have demonstrated promising in vitro activity against several Leishmania species.[16][21]

The proposed mechanism of action for these compounds is the inhibition of trypanothione reductase (TryR) .[21] This enzyme is unique to trypanosomatid parasites and is essential for their survival, as it protects them from oxidative damage. By inhibiting TryR, the indazole derivatives leave the parasite vulnerable to oxidative stress, leading to cell death. This selective target makes TryR inhibitors attractive candidates for drug development with potentially fewer side effects in the human host.

cluster_parasite Leishmania Parasite Cell ROS Reactive Oxygen Species (ROS) (Host Immune Response) TrySH2 Trypanothione (Reduced) ROS->TrySH2 Oxidizes Death Parasite Death ROS->Death Causes Oxidative Damage TryS2 Trypanothione (Oxidized) TryR Trypanothione Reductase (TryR) TryS2->TryR Substrate TrySH2->TryS2 Detox Detoxification of ROS TrySH2->Detox Enables TryR->TrySH2 Reduces NADP NADP+ TryR->NADP NADPH NADPH NADPH->TryR Inhibitor 3-Chloro-Indazole Derivative Block X Inhibitor->Block Block->TryR Inhibits Enzyme

Caption: Inhibition of the Trypanothione Reductase (TryR) antioxidant pathway in Leishmania by a chloro-indazole derivative.

Experimental Protocol: In Vitro Antileishmanial (MTT) Assay[21]
  • Parasite Culture: Culture Leishmania promastigotes in appropriate liquid medium until they reach the logarithmic growth phase.

  • Assay Setup: Dispense the promastigote suspension into a 96-well plate.

  • Compound Addition: Add serial dilutions of the 3-chloro-6-nitro-1H-indazole derivatives to the wells. Include a negative control (medium only) and a positive control drug (e.g., Glucantime).

  • Incubation: Incubate the plate for 72 hours at the parasite's optimal growth temperature (e.g., 25 °C).

  • Viability Assessment: Add MTT solution to each well and incubate for another 4 hours. The living parasites will reduce MTT to formazan.

  • Measurement and Analysis: Add a solubilizing agent (like SDS) and measure the absorbance. Calculate the IC₅₀ values to determine the concentration of the compound required to inhibit parasite growth by 50%.

Conclusion and Future Directions

This compound has firmly established itself as a high-value scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, underpinned by specific and therapeutically relevant mechanisms of action. The ability of these compounds to potently inhibit protein kinases, induce apoptosis in cancer cells, suppress key inflammatory mediators, and selectively target unique parasitic enzymes highlights their immense potential.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound core to optimize potency, selectivity, and pharmacokinetic properties for specific targets.

  • Exploration of Novel Targets: Moving beyond known targets to identify new biological pathways that can be modulated by indazole derivatives.

  • Preclinical Development: Advancing the most promising lead compounds through rigorous preclinical testing, including in vivo efficacy and safety studies, to validate their therapeutic potential for translation to clinical applications.

The continued exploration of this privileged chemical space promises to yield the next generation of targeted therapies for cancer, inflammatory disorders, and infectious diseases.

References

The Strategic Deployment of 7-Chloro-1H-Indazole in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized for its versatile biological activities and privileged status in numerous therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of the 7-chloro-1H-indazole fragment, a key building block in the rational design of novel therapeutics, particularly in the realm of oncology and inflammatory diseases.[4] We will dissect the strategic advantages of this fragment, from its physicochemical properties to its role in establishing crucial interactions with biological targets. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, screening, and optimization of this compound-based compounds, supported by detailed experimental protocols and illustrative case studies.

The Ascendancy of Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of high-quality lead compounds.[5] FBDD focuses on screening small, low-molecular-weight molecules (fragments) that typically exhibit weak binding affinities to their biological targets.[6] The foundational principle of FBDD lies in the concept of "ligand efficiency," which posits that these smaller fragments form more optimal and higher-quality interactions with the target protein on a per-atom basis.[5]

The journey from a weakly binding fragment to a potent clinical candidate involves a systematic process of fragment evolution, often guided by structural biology techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[6] This iterative process of fragment growing, linking, or merging allows for the rational design of molecules with improved potency, selectivity, and pharmacokinetic properties.[7]

This compound: A Privileged Fragment

The this compound moiety has garnered significant attention in medicinal chemistry due to its unique combination of structural and electronic features. The indazole core itself is a bioisostere of indole and is known to form key hydrogen bonding interactions with the hinge region of many kinases, a critical family of enzymes implicated in numerous diseases, most notably cancer.[8]

The strategic placement of a chlorine atom at the 7-position offers several distinct advantages:

  • Modulation of Physicochemical Properties: The chloro substituent enhances the lipophilicity of the indazole core, which can improve cell permeability and oral bioavailability.

  • Vector for Chemical Elaboration: The 7-position serves as a crucial vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[9]

  • Enhanced Binding Interactions: The chlorine atom can participate in favorable halogen bonding interactions with the protein target, contributing to increased binding affinity and selectivity.

Synthetic Strategies for this compound and its Derivatives

The accessibility of this compound and its analogues is paramount for its successful application in drug discovery campaigns. Several synthetic routes have been developed to construct this key intermediate.

A common and efficient method involves the cyclization of appropriately substituted ortho-toluidine derivatives. For instance, the synthesis can commence from 2-chloro-6-nitrotoluene, which can be subjected to reductive cyclization to afford the indazole core.

Further functionalization of the this compound scaffold is typically achieved through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents at different positions of the indazole ring.[10]

Illustrative Synthetic Workflow

G A 2-Chloro-6-nitrotoluene B Reductive Cyclization (e.g., with hydrazine) A->B Reagents C This compound B->C Formation of indazole core D Functionalization (e.g., N-alkylation/arylation) C->D F Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) C->F E N-Substituted This compound D->E E->F G Diversified this compound Derivatives F->G Introduction of various substituents

Caption: General synthetic workflow for this compound and its derivatives.

Biophysical Screening of this compound Fragments

The initial step in an FBDD campaign is the identification of fragments that bind to the target of interest. Due to the typically weak affinities of fragments, highly sensitive biophysical techniques are required for their detection.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized protein.[11] It is a powerful tool for primary screening of fragment libraries due to its high throughput and sensitivity.[12]

Experimental Protocol: SPR Screening

  • Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Fragment Library Preparation: Prepare a stock solution of the this compound-containing fragment library in a suitable solvent (e.g., DMSO). Dilute the fragments into the running buffer to the desired screening concentration (typically in the µM to mM range).

  • Screening: Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein).

  • Data Analysis: Monitor the binding responses in real-time. Fragments that show a significant and specific binding signal on the protein surface compared to the reference surface are identified as hits.

  • Hit Validation: Confirm the binding of primary hits by dose-response analysis to determine the dissociation constant (KD).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful technique for fragment screening, providing detailed information about the binding event at an atomic level.[13] Both ligand-observed and protein-observed NMR experiments can be employed.

Experimental Protocol: Ligand-Observed NMR Screening (e.g., Saturation Transfer Difference - STD)

  • Sample Preparation: Prepare a solution of the target protein (unlabeled) in a suitable deuterated buffer. Prepare a stock solution of the this compound fragment.

  • NMR Data Acquisition: Acquire a reference 1D ¹H NMR spectrum of the fragment alone. Add the protein to the fragment solution and acquire an STD NMR spectrum.

  • Data Analysis: In the STD spectrum, only the protons of the fragment that are in close proximity to the protein will show signals. The presence of signals in the STD spectrum confirms binding.

  • Hit Deconvolution (for mixtures): If screening fragment mixtures, deconvolution experiments are necessary to identify the specific binder.

From Fragment Hit to Potent Lead: A Case Study of AXL Kinase Inhibitors

The development of inhibitors for AXL, a receptor tyrosine kinase implicated in cancer progression and drug resistance, provides an excellent case study for the successful application of an indazole-based fragment in a hit-to-lead campaign.[1]

The initial screening of a fragment library against AXL kinase identified an indazole-based fragment hit with weak inhibitory activity.[1] Guided by X-ray crystallography of the fragment bound to the AXL kinase domain, a structure-based drug design strategy was employed to optimize the initial hit.[14]

Optimization Strategy:

  • Fragment Growing: The initial indazole fragment was elaborated by adding substituents at key positions to explore interactions with adjacent pockets in the ATP-binding site of AXL.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of different substituents on the indazole ring was performed to understand their impact on potency and selectivity. The 7-chloro substituent was likely maintained to occupy a specific hydrophobic pocket and contribute to the overall binding affinity.

  • Lead Optimization: The most promising compounds were further optimized to improve their pharmacokinetic properties, leading to the identification of potent and orally bioavailable AXL inhibitors.[1]

Quantitative Data Summary
CompoundScaffoldModificationAXL IC50 (nM)
Fragment Hit Indazole->10,000
Intermediate 1 This compoundAddition of a solubilizing group at N11,500
Intermediate 2 This compoundElaboration at C3 with a phenyl ring250
Lead Compound This compoundOptimized N1 and C3 substituents15

Note: The data presented in this table is illustrative and based on typical optimization trends observed in kinase inhibitor discovery programs.

Hit-to-Lead Optimization Workflow

Caption: A typical workflow for a fragment-based drug discovery campaign starting from a this compound hit.

Conclusion and Future Perspectives

The this compound fragment represents a powerful and versatile starting point for the development of novel therapeutics. Its favorable physicochemical properties, coupled with its ability to engage in key interactions with a wide range of biological targets, make it an invaluable tool in the arsenal of medicinal chemists. The successful application of this fragment in the discovery of potent kinase inhibitors underscores the power of fragment-based approaches in modern drug discovery.

Future efforts in this area will likely focus on the development of novel synthetic methodologies to further expand the chemical space around the this compound core. Additionally, the integration of computational methods, such as in silico screening and molecular dynamics simulations, will continue to play a crucial role in guiding the rational design and optimization of next-generation therapeutics based on this privileged scaffold.

References

Methodological & Application

Application Notes and Protocols for the N-Alkylation of 7-Chloro-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of N-Alkylated Indazoles in Drug Discovery

The indazole scaffold is a privileged bicyclic heterocycle, serving as a cornerstone in a multitude of therapeutic agents due to its ability to act as a bioisostere of indole.[1] Its derivatives are prominent in medicinal chemistry, with applications ranging from oncology to anti-inflammatory and neuroprotective agents.[2][3] The N-alkylation of the indazole core is a critical synthetic transformation that significantly modulates the molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties.

However, the N-alkylation of 1H-indazoles, such as 7-chloro-1H-indazole, presents a significant and persistent challenge: regioselectivity. The indazole nucleus possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two distinct regioisomers upon alkylation.[4][5] The selective synthesis of either the N1- or N2-alkylated product is often difficult, with many standard alkylation conditions yielding mixtures that necessitate challenging chromatographic separations, thereby impacting overall yield and process efficiency.[6][7]

This guide provides a detailed examination of the factors governing the regioselective N-alkylation of this compound. We will dissect the mechanistic underpinnings of this selectivity and provide field-proven protocols to steer the reaction toward the desired N1 or N2 isomer. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking robust and reproducible synthetic routes.

Mechanistic Insights: The N1 vs. N2 Dichotomy

The regiochemical outcome of indazole alkylation is a delicate balance of electronic effects, steric hindrance, and the nature of the reaction intermediates, which are heavily influenced by the choice of base and solvent.[1][6]

  • Tautomerism and Anion Stability: 1H-indazole exists in equilibrium with its 2H-tautomer. The 1H-tautomer is generally the more thermodynamically stable form.[1][4] Upon deprotonation with a base, an indazolyl anion is formed. The distribution of negative charge between N1 and N2 in this anion, influenced by the substituent on the indazole ring, is a key determinant of the alkylation site.

  • The Role of the Base and Counter-ion: The choice of base does more than just deprotonate the indazole. The resulting counter-ion (e.g., Na⁺, K⁺, Cs⁺) can form ion pairs with the indazolyl anion. In non-polar solvents like THF, "tight ion pairs" can form. For certain substituted indazoles, the cation may coordinate in a bidentate fashion between N2 and a C3 substituent, sterically hindering the N2 position and directing the alkylating agent to N1.[1][4] In polar aprotic solvents like DMF, "solvent-separated ion pairs" are more prevalent, which can lead to different selectivity profiles.[1]

  • Steric and Electronic Effects of Substituents: The position and electronic nature of substituents on the indazole ring play a pivotal role. For the target molecule, this compound, the chloro group at the C7 position exerts a significant influence. Electron-withdrawing groups, such as the nitro (NO₂) or carboxylate (CO₂Me) groups at the C7 position, have been shown to confer excellent N2 regioselectivity (≥96%).[1][6][8][9] This is attributed to electronic effects that favor the N2 atom as the site of nucleophilic attack. The steric bulk of the C7 substituent can also disfavor alkylation at the adjacent N1 position.[1]

Logical Workflow for Regioselective Alkylation

G cluster_start Starting Material cluster_isomers Isomeric Products cluster_analysis Analysis & Separation Start This compound Base Select Base (e.g., NaH, Cs2CO3, K2CO3) Start->Base Deprotonation Solvent Select Solvent (e.g., THF, DMF) N1_Product N1-alkylated Isomer (1-Alkyl-7-chloro-1H-indazole) Solvent->N1_Product Path A (e.g., NaH/THF) N2_Product N2-alkylated Isomer (2-Alkyl-7-chloro-2H-indazole) Solvent->N2_Product Path B (e.g., Cs2CO3/DMF) Analysis Reaction Monitoring (TLC) & Isomer Ratio (NMR, LC-MS) N1_Product->Analysis N2_Product->Analysis Separation Purification (Column Chromatography) Analysis->Separation caption Workflow for N-Alkylation of this compound

Caption: Workflow for N-Alkylation of this compound.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a flammable solid and reacts violently with water; handle with extreme care under an inert atmosphere. Alkylating agents are often toxic and should be handled with caution.

Protocol 1: N1-Selective Alkylation using Sodium Hydride in THF

This protocol aims to favor the N1 isomer by using a strong, non-coordinating base in a less polar solvent, which has been shown to be a promising system for N1-selective alkylation for many indazole derivatives.[6][8][9]

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 - 1.2 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 eq.).

  • Solvent Addition: Add anhydrous THF to the flask to create a suspension. Cool the suspension to 0 °C using an ice-water bath.

  • Indazole Addition: In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 30-60 minutes. The evolution of hydrogen gas should cease, and the mixture may become a clearer solution of the sodium indazolide salt.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (1.1 - 1.2 eq.) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers and any other impurities.

Protocol 2: N2-Favored Alkylation using Cesium Carbonate in DMF

This protocol employs a milder base in a polar aprotic solvent. For indazoles with C7 electron-withdrawing substituents, these conditions are expected to strongly favor the N2 isomer.[1][6][9]

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.2 eq.)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and cesium carbonate (1.5 eq.).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask. Stir the suspension at room temperature for 15-30 minutes. Add the alkylating agent (1.2 eq.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature (or heat gently to 40-50 °C if the reaction is sluggish) until completion, as monitored by TLC (typically 2-16 hours).

  • Work-up: Upon completion, pour the reaction mixture into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash thoroughly with water to remove DMF, followed by a wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired N2 product.

Reaction Parameter Summary
ParameterProtocol 1 (N1-Selective)Protocol 2 (N2-Favored)Rationale
Base Sodium Hydride (NaH)Cesium Carbonate (Cs₂CO₃)NaH is a strong, non-coordinating base. Cs₂CO₃ is a milder base often used in polar solvents.
Solvent Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)THF is less polar and favors tight ion-pair formation. DMF is a polar aprotic solvent that promotes dissociation into solvent-separated ions.[1]
Temperature 0 °C to Room TempRoom Temp to 50 °CInitial cooling for NaH is for safety and control. The Cs₂CO₃ reaction is generally run at ambient or slightly elevated temperatures.
Expected Major Isomer N1-Alkyl-7-chloro-1H-indazoleN2-Alkyl-7-chloro-2H-indazoleBased on general principles and specific findings for C7-substituted indazoles.[6][9]

Product Validation and Isomer Characterization

Unambiguous assignment of the N1 and N2 regioisomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this determination.

  • ¹H NMR: The chemical shifts of the indazole ring protons, particularly H3, can differ between the N1 and N2 isomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic ring will also vary between the two isomers.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is the definitive method for assignment.[1][8]

    • For the N1-isomer , a correlation is expected between the protons of the N-alkyl group (e.g., the -CH₂) and the C7a carbon of the indazole ring.

    • For the N2-isomer , a correlation should be observed between the protons of the N-alkyl group and the C3 carbon of the indazole ring.[1]

Conceptual HMBC Correlation Diagram

G cluster_N1 N1-Alkylated Isomer cluster_N2 N2-Alkylated Isomer N1_struct N1_struct C7a_label C7a N_CH2_label_1 N-CH2 N_CH2_label_1->C7a_label  3JCH correlation (Key evidence) N2_struct N2_struct C3_label C3 N_CH2_label_2 N-CH2 N_CH2_label_2->C3_label  3JCH correlation (Key evidence) caption Distinguishing Isomers via HMBC

Caption: Distinguishing Isomers via HMBC.

Conclusion

The N-alkylation of this compound is a reaction where the outcome is highly dependent on a rational choice of conditions. By understanding the interplay of electronic effects from the C7-chloro substituent and the nature of the base-solvent system, researchers can effectively control the regioselectivity of this crucial transformation. The protocols provided offer robust starting points for selectively synthesizing either the N1- or N2-alkylated derivatives, while the analytical methods described ensure confident structural validation. These strategies empower chemists to efficiently access the specific indazole isomers required for advancing drug discovery and development programs.

References

Application Notes & Protocols: 7-Chloro-1H-Indazole as a Versatile Precursor for Next-Generation PARP Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anti-cancer agents.[1][2] Among its derivatives, 7-chloro-1H-indazole stands out as a particularly valuable and versatile precursor. Its chlorine atom at the 7-position serves as a strategic functional handle for introducing key pharmacophoric elements, enabling the synthesis of highly potent and selective anti-cancer compounds. This guide provides an in-depth exploration of this compound's application in synthesizing advanced anti-cancer agents, focusing on its role as a precursor to the potent Poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. We will detail the synthetic rationale, provide validated protocols for synthesis and biological evaluation, and elucidate the underlying mechanism of action.

Introduction: The Strategic Importance of the Indazole Scaffold

Indazole-containing molecules have a profound impact on oncology, primarily due to their ability to act as effective "hinge-binding" motifs for various protein kinases and enzymes.[3][4] This structural feature allows them to compete with endogenous ligands like ATP, disrupting signaling pathways essential for cancer cell proliferation and survival. Several FDA-approved drugs, including Axitinib and Pazopanib, feature the indazole core and function as tyrosine kinase inhibitors.[1][3]

The focus of this guide, this compound, offers a distinct synthetic advantage. The C7-chloro group is not merely a substituent; it is a versatile reactive site. It enables chemists to perform a variety of cross-coupling reactions or nucleophilic substitutions to build molecular complexity and precisely tailor the final compound to its biological target. This is exemplified in the synthesis of Niraparib (MK-4827), a best-in-class PARP inhibitor where a critical carboxamide functional group is installed at the C7-position of the indazole core.[5]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary anti-cancer mechanism discussed herein is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.

The Role of PARP: PARP-1 is a critical nuclear enzyme that senses single-strand breaks (SSBs) in DNA.[6] Upon detecting damage, it synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process acts as a scaffold to recruit other DNA repair proteins, facilitating the repair of the SSB. If this repair process is inhibited, the unrepaired SSBs can degenerate into more lethal double-strand breaks (DSBs) when the cell attempts to replicate its DNA.

Synthetic Lethality: In healthy cells, DSBs are efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[6] However, many hereditary cancers, particularly certain types of ovarian, breast, and prostate cancer, harbor mutations that lead to a deficiency in BRCA1 or BRCA2 function (a state known as HRD).[5][6]

This is where the concept of synthetic lethality becomes a powerful therapeutic strategy. In these HR-deficient cancer cells, the primary pathway for repairing DSBs is already compromised. By adding a PARP inhibitor like Niraparib, the cell's ability to repair SSBs is also shut down. The resulting accumulation of catastrophic DSBs cannot be repaired, leading to genomic instability and targeted cell death (apoptosis).[5][7] Healthy cells, with their functional HR pathway, are significantly less affected, providing a therapeutic window.

PARP_Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor ssb1 Single-Strand Break (SSB) parp1 PARP-1/2 ssb1->parp1 senses dsbs1 Double-Strand Breaks (DSBs) (at replication fork) ssb1->dsbs1 unrepaired ssb_repair1 SSB Repair parp1->ssb_repair1 recruits repair proteins survival1 Cell Survival & Genomic Stability ssb_repair1->survival1 hr1 Homologous Recombination (BRCA1/2 active) dsbs1->hr1 repaired by hr1->survival1 ssb2 Single-Strand Break (SSB) parp2 PARP-1/2 ssb2->parp2 repair blocked dsbs2 Accumulated Double-Strand Breaks (DSBs) ssb2->dsbs2 leads to niraparib Niraparib niraparib->parp2 inhibits hr2 Homologous Recombination (BRCA1/2 inactive) dsbs2->hr2 repair fails apoptosis Apoptosis & Cell Death hr2->apoptosis

References

The Strategic Application of 7-Chloro-1H-indazole in the Synthesis of Advanced Agrochemicals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The relentless pursuit of enhanced agricultural productivity and sustainable crop protection necessitates the continuous innovation of active ingredients. Within the vast landscape of heterocyclic chemistry, the indazole scaffold has emerged as a privileged structure, underpinning a range of biologically active molecules.[1][2] Among its halogenated derivatives, 7-chloro-1H-indazole stands out as a pivotal building block in the synthesis of modern agrochemicals, particularly insecticides and fungicides.[3][4] Its unique electronic properties and steric profile, conferred by the chlorine atom at the 7-position, allow for the precise tuning of a molecule's biological activity and metabolic stability.

This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into the synthetic rationale, provide detailed experimental protocols for key transformations, and offer insights into the practical considerations for researchers in this field.

The Significance of the this compound Moiety

The strategic incorporation of the this compound moiety into agrochemical candidates is driven by several key factors:

  • Lipophilicity and Membrane Permeability: The chlorine atom enhances the lipophilicity of the molecule, which can improve its ability to penetrate the waxy cuticle of plants and the outer membranes of insects and fungi.

  • Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, which can lead to increased persistence and efficacy of the agrochemical in the field.

  • Modulation of Biological Activity: The electronic effect of the chlorine atom can influence the binding affinity of the molecule to its target protein, thereby modulating its potency.

  • Synthetic Versatility: The indazole ring system offers multiple sites for functionalization, allowing for the creation of diverse chemical libraries for biological screening.

Application in Insecticide Synthesis: A Case Study

A prominent application of this compound is in the synthesis of novel insecticides. Many patented indazole-based insecticides feature a core structure where the indazole nitrogen is functionalized, and the C3 position is elaborated into an amide or other active pharmacophore.[5]

The following section outlines a representative synthetic pathway for a hypothetical, yet plausible, insecticidal compound derived from this compound. This protocol is a composite based on established synthetic methodologies for analogous structures found in the patent literature.

Synthetic Workflow Overview

The synthesis of a target insecticidal amide can be envisioned as a multi-step process, commencing with the N-alkylation of this compound, followed by functionalization at the C3 position and subsequent amide coupling.

References

Application Note: Strategic Synthesis of 7-Chloro-1H-Indazole Derivatives for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, materials scientists, and organic chemists.

Objective: This document provides a comprehensive guide to the synthesis and functionalization of 7-chloro-1H-indazole derivatives. It emphasizes strategic considerations for designing materials with tailored photophysical properties, particularly for applications in Organic Light-Emitting Diodes (OLEDs).

Introduction: The Versatility of the Indazole Scaffold

Indazole and its derivatives are privileged heterocyclic scaffolds, renowned for their wide-ranging applications in medicinal chemistry and pharmacology.[1][2][3] However, the same structural and electronic features that make them effective in biological systems—namely, their rigid bicyclic structure, aromaticity, and tunable electronic properties—also make them highly attractive building blocks in material science.[4][5] The this compound core, in particular, serves as a versatile and reactive platform for constructing complex organic molecules.[4]

The chlorine atom at the 7-position is not merely a substituent; it is a strategic functional handle. While it influences the electronic properties of the indazole ring, its primary utility lies in its ability to be substituted or to direct further functionalization, enabling the synthesis of a diverse library of derivatives. This guide focuses on leveraging this reactivity to create novel materials for applications such as organic electronics, where precise control over molecular architecture is paramount for performance.[4][5]

Core Synthetic Strategies: From Precursor to Functional Material

The creation of functional this compound derivatives can be logically divided into two phases: the initial formation of the heterocyclic core and its subsequent functionalization to install desired properties.

Synthesis_Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization & Application Start Commercially Available Precursors (e.g., 2,6-disubstituted benzonitriles) Core_Synth Heterocycle Formation (e.g., Regioselective Cyclization) Start->Core_Synth Indazole_Core This compound Scaffold Core_Synth->Indazole_Core Functionalization Post-Synthesis Modification (e.g., Suzuki-Miyaura Coupling) Indazole_Core->Functionalization Key Intermediate Derivatives Library of Functional Derivatives Functionalization->Derivatives Characterization Structural & Photophysical Characterization (NMR, PL) Derivatives->Characterization Application Device Fabrication (e.g., OLEDs) Characterization->Application

Figure 1: General workflow for the synthesis and application of this compound derivatives.

Strategy I: Formation of the 7-Substituted Indazole Core

The foundational step is the efficient construction of the indazole ring system. While numerous methods exist for indazole synthesis[1][6], a particularly robust and scalable approach for halogenated indazoles starts from readily available substituted benzonitriles.

Causality Behind the Choice: This route is advantageous because it allows for the regioselective construction of the indazole, providing a specific isomer in high purity. Using inexpensive starting materials like 2,6-dichlorobenzonitrile makes the process economically viable for larger-scale synthesis without requiring chromatographic purification, a key consideration for material production.[7]

Protocol 1: Synthesis of a 7-Halo-1H-Indazole Intermediate

This protocol is adapted from a demonstrated synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, which illustrates the principles of forming the core from a dichlorinated precursor.[7]

  • Regioselective Bromination (or Halogenation): Start with a suitable precursor like 2,6-dichlorobenzonitrile. A regioselective reaction (e.g., nitration followed by reduction and diazotization, or direct electrophilic aromatic substitution if the directing groups allow) is performed to install a group that will facilitate cyclization.

  • Heterocycle Formation: The functionalized intermediate is then reacted with hydrazine hydrate. This step proceeds via a nucleophilic attack followed by an intramolecular cyclization to form the pyrazole ring fused to the benzene ring.

  • Work-up and Isolation: The reaction mixture is cooled, and the product typically precipitates out of solution. The solid is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water) to remove impurities, and dried under vacuum. This method often yields a product of sufficient purity for subsequent steps without chromatography.[7]

Strategy II: Palladium-Catalyzed Cross-Coupling for Functionalization

With the this compound core in hand, the next critical step is to introduce functional groups that will dictate the material's properties. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile tool for this purpose, enabling the formation of C-C bonds between the indazole scaffold and various aryl or heteroaryl boronic acids.[8][9][10]

Causality Behind the Choice: The Suzuki reaction is chosen for its broad functional group tolerance, high yields, and the commercial availability of a vast array of boronic acids. This allows for the systematic tuning of the electronic and photophysical properties of the final molecule. By changing the boronic acid partner, one can modulate the HOMO/LUMO energy levels, emission wavelength, and charge transport characteristics of the resulting material, which is essential for optimizing OLED performance.[5][8][11]

Suzuki_Cycle Indazole_Cl 7-Cl-Indazole (Ar-X) Ox_Adduct Ar-Pd(II)L₂-X Indazole_Cl->Ox_Adduct Oxidative Addition Boronic_Acid R-B(OH)₂ Transmetalation_Complex [Ar-Pd(II)L₂-R] Boronic_Acid->Transmetalation_Complex Base Base (e.g., K₂CO₃) Base->Transmetalation_Complex Pd0 Pd(0)L₂ Pd0->Ox_Adduct Ox_Adduct->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Product 7-R-Indazole (Ar-R) Transmetalation_Complex->Product Reductive Elimination

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for coupling a this compound with an arylboronic acid.[8][10]

  • Reagent Preparation: In a reaction vessel (e.g., a sealed tube or round-bottom flask equipped with a condenser), combine the this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).[8][10]

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) to the vessel.[10] Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).[8]

  • Reaction: Heat the mixture to the required temperature (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 7-aryl-1H-indazole derivative.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂Robust, versatile, and effective for coupling with heterocyclic chlorides.[10][12]
Base K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation; K₂CO₃ is cost-effective.[8][10]
Solvent 1,4-Dioxane/Water or DMESolubilizes both organic and inorganic reagents, facilitating the reaction.[8][10]
Temperature 80 - 100 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently.[8]
Typical Yields 60 - 95%Dependent on the specific substrates used.
Table 1: Optimized parameters for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-indazoles.

Application in OLEDs and Material Characterization

The synthesized derivatives are prime candidates for use in OLEDs, either as host materials or as dopant emitters in the emissive layer. The rigid indazole core provides high thermal stability, while the attached aryl groups, installed via Suzuki coupling, control the photophysical properties.[5][13]

Substituent (R-group)Expected λabs (nm)Expected λem (nm)Expected Effect on HOMO/LUMO
Phenyl~320-340~380-420 (Blue)Baseline reference
Naphthyl~340-360~430-470 (Blue-Green)Extended conjugation lowers the band gap
Carbazolyl~350-370~450-490 (Blue-Green)Introduces hole-transporting character (raises HOMO)
Pyridinyl~320-340~400-440 (Blue)Introduces electron-transporting character (lowers LUMO)
Table 2: Representative structure-property relationships for 7-aryl-1H-indazoles in material science. (Note: These are illustrative values to show trends).
Essential Characterization
  • Structural Verification: Confirmation of the synthesized compound's structure is paramount. This is achieved using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS).[8]

  • Photophysical Analysis: To evaluate suitability for OLEDs, UV-Visible absorption and photoluminescence (PL) spectroscopy are performed to determine the absorption/emission maxima and the photoluminescent quantum yield (PLQY).[14][15]

  • Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the material's thermal stability and glass transition temperature, which are critical for device longevity.

General Protocol for OLED Device Fabrication

This protocol provides a foundational workflow for testing the synthesized materials in a simplified OLED structure.[5]

  • Substrate Cleaning: Begin with indium tin oxide (ITO)-coated glass substrates. Sonicate sequentially in deionized water with detergent (e.g., Hellmanex), deionized water, and isopropyl alcohol (typically 5-10 minutes each). Dry the substrates under a stream of nitrogen and treat with UV-Ozone or Oxygen Plasma to improve the work function of the ITO.

  • Layer Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber or a nitrogen-filled glovebox for spin-coating.

    • Deposit a Hole Injection Layer (HIL) and a Hole Transport Layer (HTL).

    • Deposit the Emissive Layer (EML), which consists of the synthesized indazole derivative as either a host doped with an emitter or as the emitter itself.

    • Deposit an Electron Transport Layer (ETL) and an Electron Injection Layer (EIL).

  • Cathode Deposition: Deposit the metal cathode (e.g., Al or LiF/Al) via thermal evaporation.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it immediately within a glovebox using a UV-curable epoxy and a glass coverslip.[5]

Conclusion

This compound is a powerful and versatile building block for the creation of advanced organic materials. By employing a strategic two-phase synthetic approach—core formation followed by targeted Suzuki-Miyaura cross-coupling—researchers can efficiently generate libraries of novel derivatives. This methodology allows for the precise tuning of photophysical and electronic properties, paving the way for the development of next-generation materials for OLEDs and other organic electronic applications. The protocols and insights provided herein serve as a robust starting point for scientists aiming to explore this promising chemical space.

References

Topic: Experimental Procedure for Suzuki Coupling with 7-Chloro-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-7 Arylated Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across oncology, inflammation, and infectious diseases.[1][2] Its bioisosteric relationship with indole allows it to modulate a wide range of biological targets.[2] Specifically, functionalization at the C-7 position of the indazole ring has been identified as a critical strategy for enhancing potency and tuning the pharmacological profiles of drug candidates.[1][3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, a cornerstone of modern organic synthesis.[2][4] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks make it an indispensable tool in drug discovery.[1] This application note provides a detailed, field-proven protocol for the Suzuki coupling of 7-chloro-1H-indazole, focusing on the mechanistic rationale behind the procedural steps to empower researchers to not only replicate but also adapt and troubleshoot the reaction for their specific molecular targets.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is paramount to mastering the reaction. The process is a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The base plays a crucial role in activating the boronic acid to facilitate the transmetalation step.[7]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step, especially with less reactive aryl chlorides.[5]

  • Transmetalation : The organoboronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide.[4][7]

  • Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]

A challenge with N-H containing heterocycles like indazole is their potential to coordinate with the palladium center, which can sometimes inhibit catalysis.[8] The choice of a suitable ligand is therefore critical to stabilize the catalyst and promote the desired reaction pathway.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)L_n-Cl OxAdd->PdII_Aryl 7-Cl-Indazole Transmetal Transmetalation PdII_Diaryl Aryl-Pd(II)L_n-Aryl' Transmetal->PdII_Diaryl [Ar'-B(OR)3]⁻ RedElim Reductive Elimination RedElim->Pd0 Aryl-Aryl' BoronicAcid Ar'-B(OH)2 Base Base (e.g., K₂CO₃) Boronate [Ar'-B(OH)3]⁻ Base->Boronate Boronate->Transmetal caption Fig 1. The Suzuki-Miyaura Catalytic Cycle. Workflow Setup 1. Reaction Setup (Flame-dried flask, inert gas) AddReagents 2. Add Reagents (Indazole, Boronic Acid, Base, Catalyst) Setup->AddReagents AddSolvents 3. Add Solvents (Dioxane/H₂O) AddReagents->AddSolvents Heat 4. Heat Reaction (90-100 °C) AddSolvents->Heat Monitor 5. Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup 6. Cool & Quench (Add EtOAc/H₂O) Monitor->Workup Complete Filter 7. Filter through Celite Workup->Filter Extract 8. Extract & Wash (H₂O, Brine) Filter->Extract Dry 9. Dry & Concentrate (Na₂SO₄, Rotovap) Extract->Dry Purify 10. Purify (Column Chromatography) Dry->Purify Characterize 11. Characterize (NMR, MS) Purify->Characterize caption Fig 2. Experimental Workflow for Suzuki Coupling.

References

The Strategic Application of 7-Chloro-1H-Indazole in the Synthesis of Next-Generation Anti-Inflammatory Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the indazole nucleus has emerged as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets with high affinity.[1] This versatility has rendered indazole derivatives integral to the development of therapeutics for a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][3] Among the various substituted indazoles, 7-chloro-1H-indazole stands out as a particularly valuable starting material.[4] Its chlorine substituent at the 7-position provides a strategic handle for further chemical modifications, enabling the synthesis of complex and highly functionalized drug candidates. This guide provides an in-depth exploration of the application of this compound in the synthesis of two distinct classes of anti-inflammatory agents: Poly(ADP-ribose) polymerase (PARP) inhibitors with immunomodulatory properties and p38 mitogen-activated protein kinase (MAPK) inhibitors.

Part 1: Synthesis of a PARP Inhibitor with Anti-Inflammatory Activity

Poly(ADP-ribose) polymerase (PARP) inhibitors, originally developed as anti-cancer agents, have shown surprising potential in modulating inflammatory responses.[2] Niraparib, a potent PARP-1 and PARP-2 inhibitor, has demonstrated therapeutic efficacy in models of multiple sclerosis by suppressing pro-inflammatory cytokines and promoting remyelination.[2] The synthesis of Niraparib and its analogues can be strategically designed to utilize a 7-substituted indazole core. While multiple synthetic routes to Niraparib exist, the following protocol outlines a plausible pathway commencing from a functionalized this compound derivative.

Conceptual Synthetic Workflow for Niraparib Analogue

The synthesis of a Niraparib analogue from a this compound derivative involves a key N-arylation step to introduce the phenylpiperidine moiety, followed by functional group manipulations at the 7-position to install the carboxamide group.

G A This compound B Functionalization at C3 (e.g., Carboxylation) A->B Multiple Steps C This compound-3-carboxylic acid B->C D N-Arylation with protected 4-aminophenylpiperidine C->D Coupling Reaction E N-(4-(piperidin-3-yl)phenyl)-7-chloro-1H-indazole-3-carboxamide D->E F Amidation at C7 E->F Carbonylation/Amidation G Niraparib Analogue F->G G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response DNA Damage DNA Damage PARP-1 Activation PARP-1 Activation DNA Damage->PARP-1 Activation NF-κB Activation NF-κB Activation PARP-1 Activation->NF-κB Activation IL-17A Production IL-17A Production NF-κB Activation->IL-17A Production Inflammation Inflammation IL-17A Production->Inflammation Niraparib Niraparib Niraparib->PARP-1 Activation Inhibits G A This compound B Functionalization at C3 (e.g., Arylation) A->B Suzuki or Stille Coupling C 3-Aryl-7-chloro-1H-indazole B->C D Functionalization at C6 (e.g., Carboxylation) C->D Directed Metalation E 3-Aryl-7-chloro-1H-indazole-6-carboxylic acid D->E F Amide Coupling E->F G Indazole-based p38 MAPK Inhibitor F->G G cluster_0 Upstream Signaling cluster_1 p38 MAPK Cascade Stress/Cytokines Stress/Cytokines MKK3_6 MKK3/6 Stress/Cytokines->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates MK2 MK2 p38_MAPK->MK2 Phosphorylates Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production MK2->Pro-inflammatory Cytokine Production Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->p38_MAPK Inhibits ATP Binding

References

Application Note: A Robust, Validated HPLC Method for the Analysis of 7-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-chloro-1H-indazole. This compound is a key intermediate in pharmaceutical synthesis, and its purity and concentration are critical quality attributes.[1] The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, providing excellent peak symmetry and resolution. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3][4]

Introduction

This compound is a heterocyclic aromatic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules, including those with potential applications in oncology and neurology.[1] As with any active pharmaceutical ingredient (API) or intermediate, a reliable analytical method is essential for monitoring reaction progress, assessing purity, and ensuring the quality of the final product. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.

This application note provides a comprehensive guide for the development and validation of an isocratic RP-HPLC method for the determination of this compound. The rationale behind the selection of chromatographic conditions is discussed, followed by a detailed experimental protocol and a summary of the validation results.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical Structure (Illustrated Below)
Molecular Formula C₇H₅ClN₂[5]
Molecular Weight 152.58 g/mol [5]
Melting Point 135-137 °C[5]
Predicted pKa 11.93 ± 0.40[5]
Appearance White to off-white crystalline solid(General knowledge)

Structure of this compound:

Based on its structure, this compound is a moderately polar aromatic compound. The predicted pKa suggests it is a very weak base. This information is crucial for selecting the appropriate stationary and mobile phases.

HPLC Method Development Strategy

The goal was to develop a simple, robust, and isocratic RP-HPLC method.

Choice of Stationary Phase

A C18 (octadecylsilane) column was selected as the stationary phase. C18 columns are versatile and widely used in reversed-phase HPLC for the separation of a broad range of compounds, including aromatic and heterocyclic molecules.[6][7] The non-polar nature of the C18 stationary phase provides good retention for moderately polar analytes like this compound.

Selection of Mobile Phase

The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a less polar organic solvent.[8][9][10] Acetonitrile and methanol are the most common organic modifiers. Acetonitrile was chosen for this method due to its lower viscosity and UV transparency at lower wavelengths.

The ratio of acetonitrile to water was optimized to achieve a reasonable retention time and good peak shape. A higher percentage of the organic solvent (acetonitrile) leads to a shorter retention time, while a lower percentage increases retention.[9]

Given the weakly basic nature of the indazole ring system, controlling the pH of the mobile phase can be important for achieving reproducible results and symmetrical peak shapes.[11] However, since the pKa is very high, the molecule will be in its neutral form over a wide pH range. Therefore, an unbuffered mobile phase of acetonitrile and water was initially investigated for simplicity.

Detection Wavelength

To determine the optimal detection wavelength, a UV-Visible spectrum of this compound in the mobile phase was obtained. The wavelength of maximum absorbance (λmax) was selected to ensure the highest sensitivity. For many aromatic heterocyclic compounds, a wavelength in the range of 210-280 nm is typically suitable.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals:

    • This compound reference standard (purity >99%).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or purified water).

Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (example, to be confirmed by UV scan)
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample solution by accurately weighing a suitable amount of the test substance, dissolving it in the mobile phase, and diluting to a final concentration within the calibration range.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures.[2][3][4][12]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

System Suitability Workflow

start Inject Standard Solution (n=6) plate_count Theoretical Plates (N) > 2000 start->plate_count tailing Tailing Factor (T) < 2 start->tailing rsd RSD of Peak Area and Retention Time < 2% start->rsd pass System Suitable plate_count->pass fail System Not Suitable (Troubleshoot) plate_count->fail tailing->pass tailing->fail rsd->pass rsd->fail

Caption: System suitability test workflow.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This was evaluated by injecting a blank (mobile phase), the standard solution, and a sample solution. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of this compound.

Linearity

The linearity of the method was determined by analyzing a series of at least five concentrations of the reference standard. A calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
  • Linearity Results:

    • Correlation Coefficient (r²): > 0.999

    • Regression Equation: y = mx + c

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte added to a placebo or sample matrix. The analysis was performed in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%4039.899.5
100%5050.3100.6
120%6059.599.2
  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst.

Precision Level% RSD of Peak Area
Repeatability < 1.0%
Intermediate Precision < 2.0%
  • Acceptance Criteria: The relative standard deviation (RSD) should not be more than 2.0%.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results.

Parameter VariedVariationEffect on Results
Flow Rate ± 0.1 mL/minNo significant change in resolution or peak area.
Mobile Phase Composition ± 2% AcetonitrileShift in retention time, but resolution maintained.
Column Temperature ± 2 °CMinor shift in retention time.

The method was found to be robust within the tested parameters.

Method Validation Parameter Relationships

Caption: Interrelation of key validation parameters.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantitative analysis of this compound has been successfully developed and validated. The method meets all the requirements for a validated analytical procedure as per the ICH Q2(R1) guidelines, demonstrating good linearity, accuracy, precision, and robustness. This method is suitable for the routine quality control analysis of this compound in a pharmaceutical setting.

References

Application Notes & Protocols: 7-Chloro-1H-indazole as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide details the application of 7-chloro-1H-indazole as a reference standard in analytical chemistry, specifically for the identification and quantification of active pharmaceutical ingredients (APIs) and related impurities. As a critical intermediate in the synthesis of numerous therapeutic agents, a well-characterized reference standard of this compound is paramount for ensuring the accuracy, precision, and reliability of analytical data throughout the drug development lifecycle. These application notes provide in-depth, field-proven protocols for the qualification, handling, and utilization of this compound in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies, adhering to the principles of scientific integrity and regulatory compliance.

Introduction: The Role of this compound in Pharmaceutical Analysis

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications.[1] Consequently, this compound serves as a key building block in the synthesis of various pharmaceutical compounds.[2] Its presence, or the presence of its derivatives as impurities, in final drug substances necessitates a robust analytical framework for detection and quantification. The use of a well-characterized reference standard is the cornerstone of any validated analytical method, providing the benchmark against which all measurements are made.

The qualification of a secondary reference standard, such as a working standard of this compound, involves rigorous comparison to a primary, compendial standard (if available) or thorough characterization to confirm its identity and purity.[3][4] This process ensures traceability and maintains the integrity of analytical results, which is a fundamental requirement of Good Manufacturing Practices (GMP) and international regulatory bodies.[5][6]

Physicochemical Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as a reference standard.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 37435-12-4[4]
Molecular Formula C₇H₅ClN₂[4]
Molecular Weight 152.58 g/mol [7]
Appearance White to light yellow solid[5]
Melting Point 135-137 °CN/A
Purity (Typical) ≥ 99.5% (by HPLC)[5]
Solubility Soluble in methanol, acetonitrile, DMSON/A
Storage Store at 2-8°C, protected from light and moisture[2]

Spectroscopic Data (for identification):

  • ¹H NMR: Spectral data should be consistent with the structure of this compound. Key shifts for related indazoles have been reported.[8][9]

  • ¹³C NMR: The carbon spectrum provides further confirmation of the molecular structure.[8][9]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[10]

Qualification of this compound as a Secondary Reference Standard

The qualification of a new batch of this compound as a secondary (in-house) reference standard is a critical process to ensure its suitability for its intended analytical purpose. This process establishes its identity, purity, and potency.

G cluster_0 Phase 1: Material Acquisition & Initial Assessment cluster_1 Phase 2: Identity Confirmation (Orthogonal Methods) cluster_2 Phase 3: Purity & Potency Assignment cluster_3 Phase 4: Documentation & Release A Source High-Purity This compound B Vendor Certificate of Analysis (Initial Purity Check) A->B C ¹H NMR & ¹³C NMR Spectroscopy B->C D Mass Spectrometry (MS) B->D E FTIR Spectroscopy B->E F Confirm Structural Integrity and Identity C->F D->F E->F G HPLC-UV Purity Assay (Area % Normalization) F->G J Mass Balance Calculation (Assign Potency) G->J H GC-FID for Residual Solvents (if applicable) H->J I Thermogravimetric Analysis (TGA) for Water Content I->J K Generate Internal Certificate of Analysis J->K L Establish Storage Conditions & Retest Date K->L M Release as Secondary Reference Standard L->M

Caption: Workflow for Qualifying this compound as a Secondary Reference Standard.

Analytical Methodologies: Detailed Protocols

The following protocols are provided as robust starting points for the analysis of this compound. Method validation according to ICH guidelines is required before implementation in a regulated environment.[3]

HPLC-UV Method for Purity Determination and Assay

This reverse-phase HPLC method is suitable for determining the purity of this compound and for its quantification in the presence of non-volatile impurities.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention and resolution for aromatic compounds like indazole derivatives.[11][12]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase improves peak shape and suppresses ionization of the indazole nitrogen.
Mobile Phase B AcetonitrileA common organic modifier for reverse-phase chromatography.
Gradient 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30.1-35 min: 20% BA gradient elution ensures the separation of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds. A photodiode array (PDA) detector can be used to assess peak purity.
Injection Vol. 10 µL
Diluent Acetonitrile/Water (50:50, v/v)Ensures the sample is fully dissolved and compatible with the mobile phase.

Standard and Sample Preparation:

  • Standard Solution (for Assay): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of about 0.1 mg/mL.

  • Sample Solution (for Purity): Prepare the sample solution at the same concentration as the standard solution.

System Suitability:

  • Tailing Factor: ≤ 2.0 for the this compound peak.

  • Theoretical Plates: ≥ 2000 for the this compound peak.

  • %RSD of 6 replicate injections: ≤ 2.0% for the peak area.

Calculation for Purity (Area % Normalization):

% Purity = (Area of this compound peak / Total area of all peaks) x 100

GC-FID Method for Residual Solvents and Volatile Impurities

This method is suitable for the detection and quantification of volatile organic impurities and residual solvents.

Chromatographic Conditions:

ParameterConditionRationale
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column suitable for a wide range of volatile organic compounds.
Carrier Gas Helium or Hydrogen
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Detector Temp. 280 °C (FID)A higher temperature prevents condensation of analytes in the detector.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)A temperature program allows for the separation of compounds with different boiling points.[13]
Injection 1 µL, Split (e.g., 50:1)Split injection is used for concentrated samples to avoid column overloading.
Diluent Dichloromethane or MethanolHigh purity solvents are essential for GC analysis.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of relevant potential residual solvents in the diluent. Further dilute to create working standards at appropriate concentrations.

  • Sample Solution: Accurately weigh approximately 50 mg of this compound into a 5 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Stability and Storage

Reference standards must be stored under conditions that ensure their stability over time.[3]

  • Storage: this compound should be stored in well-sealed containers at 2-8°C, protected from light.[2]

  • Stability Indicating Studies: Forced degradation studies (acid, base, oxidation, heat, light) should be performed to understand the degradation pathways and to develop stability-indicating analytical methods.[12][14]

  • Retest Period: A retest period should be established based on long-term stability data. The standard should be re-qualified at regular intervals to ensure its continued fitness for use.

Safety, Handling, and Disposal

GHS Hazard Classification:

  • Pictograms:

    • alt text

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

The protocols and information provided in this guide establish a robust framework for the use of this compound as an analytical reference standard. Adherence to these methodologies, grounded in the principles of orthogonal analysis and regulatory guidelines, will ensure the generation of high-quality, reliable, and defensible analytical data in pharmaceutical research and quality control. The causality behind experimental choices, from chromatographic conditions to qualification procedures, is rooted in established analytical chemistry principles to create a self-validating system for its application.

References

Application Note: Continuous Flow Synthesis of 7-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Challenges in Heterocycle Synthesis

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Specifically, 7-chloro-1H-indazole serves as a critical building block in the synthesis of therapeutic agents, including kinase inhibitors for oncology.[1][2][3] However, its traditional synthesis presents significant challenges, primarily revolving around the generation and use of diazonium salt intermediates.

The classical synthetic route involves the diazotization of 2-chloro-6-methylaniline. This process generates a thermally unstable and potentially explosive aryl diazonium salt.[4] In a conventional batch reactor, the accumulation of this high-energy intermediate, coupled with the highly exothermic nature of the reaction, poses a considerable safety risk, including the potential for thermal runaway.[5][6] Maintaining precise temperature control in large-volume batch reactors is difficult, often leading to the formation of impurities and reduced yields.

Continuous flow chemistry offers a transformative solution to these problems. By confining the reaction to a small-volume microreactor, flow chemistry provides superior heat and mass transfer, enabling precise control over reaction parameters.[6][7] Hazardous intermediates are generated and consumed in situ, meaning only a minuscule amount exists at any given moment, which dramatically enhances process safety.[5][8][9] This application note provides a detailed protocol for the synthesis of this compound using a continuous flow system, demonstrating a safer, more efficient, and scalable alternative to traditional batch methods.

Reaction Mechanism and Strategic Rationale

The synthesis of this compound from 2-chloro-6-methylaniline is a two-stage process executed in a continuous stream: (1) Diazotization of the primary amine, and (2) subsequent intramolecular electrophilic cyclization.

Stage 1: Diazotization The process begins with the reaction of 2-chloro-6-methylaniline with a diazotizing agent, typically nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[10] The aniline nitrogen acts as a nucleophile, attacking the nitrosonium ion (NO⁺) to form an N-nitrosamine intermediate. Following protonation and dehydration, the thermally sensitive 2-chloro-6-methylbenzenediazonium salt is formed.

  • Causality: The reaction is conducted at low temperatures (0–5 °C) because aryl diazonium salts are prone to decomposition at higher temperatures, which would lead to unwanted side products and a lower yield. Flow chemistry is exceptionally well-suited for this step, as the high surface-area-to-volume ratio of the microreactor allows for rapid and efficient heat removal, ensuring stringent temperature control that is difficult to achieve in a large batch vessel.[6]

Stage 2: Intramolecular Cyclization The in situ-generated diazonium salt is a potent electrophile. The adjacent methyl group, activated by the aromatic system, acts as a nucleophile, attacking the terminal nitrogen of the diazo group. This intramolecular cyclization, followed by deprotonation, yields the stable this compound ring system.[10]

  • Causality: This cyclization step often requires thermal energy to proceed at an optimal rate. A heated reactor module in the flow path allows for precise control over the residence time at an elevated temperature, ensuring complete conversion without the risk of byproduct formation associated with prolonged heating in batch.

Flow Chemistry Protocol: A Step-by-Step Guide

This protocol details the continuous synthesis of this compound.

Reagents and Solution Preparation
ReagentGradeSupplierPurposePreparation of Stock Solution
2-chloro-6-methylaniline≥98%e.g., Sigma-AldrichStarting MaterialSolution A: Dissolve 2-chloro-6-methylaniline (e.g., 0.5 M) in 3 M aqueous HCl.
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%e.g., Sigma-AldrichDiazotizing AgentSolution B: Dissolve sodium nitrite (e.g., 0.6 M, 1.2 equiv.) in deionized water.
Deionized WaterN/AIn-houseSolventUsed for Solution B and work-up.
Ethyl AcetateACS Gradee.g., Fisher ScientificExtraction SolventUsed during work-up.
Saturated Sodium BicarbonateN/AIn-houseNeutralizationUsed during work-up.
Anhydrous Magnesium SulfateN/Ae.g., Sigma-AldrichDrying AgentUsed during work-up.
Experimental Workflow and System Setup

The flow chemistry system is configured with two pumps, a T-mixer for initial reagent mixing, a cooled reactor coil for the diazotization, a heated reactor coil for the cyclization, and a back-pressure regulator.

Flow_Synthesis_Workflow cluster_pumps Reagent Delivery cluster_reactors Reaction Zone cluster_collection Product Collection & Work-up P1 Pump A (Aniline in HCl) Mixer1 T-Mixer P1->Mixer1 P2 Pump B (NaNO₂ in H₂O) P2->Mixer1 Reactor1 Reactor 1 (Coil) 0-5 °C (Diazotization) Mixer1->Reactor1 Reactor2 Reactor 2 (Coil) 80-100 °C (Cyclization) Reactor1->Reactor2 BPR Back-Pressure Regulator (5 bar) Reactor2->BPR Collection Product Collection (in Sat. NaHCO₃) BPR->Collection caption Fig. 1: Flow Chemistry Setup

Caption: Workflow for continuous synthesis of this compound.

Reaction Parameters
ParameterValueRationale
Pump A Flow Rate (Aniline)1.0 mL/minControls stoichiometry and residence time.
Pump B Flow Rate (NaNO₂)1.0 mL/minMatched to Pump A for a 1:1 volume ratio.
Reactor 1 Volume (Coil)2.0 mLProvides sufficient residence time for diazotization.
Reactor 1 Temperature0 °CEnsures stability of the diazonium salt intermediate.
Reactor 1 Residence Time1.0 minCalculated as Volume / Total Flow Rate.
Reactor 2 Volume (Coil)10.0 mLAllows for complete cyclization.
Reactor 2 Temperature90 °CProvides thermal energy to drive the cyclization.
Reactor 2 Residence Time5.0 minCalculated as Volume / Total Flow Rate.
System Pressure (BPR)5 bar (72 psi)Prevents outgassing and ensures smooth flow.
Step-by-Step Procedure
  • System Preparation: Assemble the flow reactor system as shown in Figure 1. Ensure all connections are secure.

  • Priming: Prime Pump A with the 3 M HCl solution and Pump B with deionized water to flush the system.

  • Temperature Control: Set the cooling module for Reactor 1 to 0 °C and the heating module for Reactor 2 to 90 °C. Allow the system to equilibrate.

  • Initiate Flow: Begin pumping Solution A (Aniline) and Solution B (NaNO₂) at the specified flow rates (1.0 mL/min each).

  • Steady State: Allow the system to run for at least three full reactor volumes (approx. 36 mL or 18 minutes) to reach a steady state before collecting the product stream.

  • Product Collection: Collect the reactor output into a flask containing an equal volume of saturated sodium bicarbonate solution to neutralize the acid and quench the reaction.

  • Work-up:

    • Transfer the neutralized reaction mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or recrystallization.

  • Shutdown: After collection, switch the pumps back to the priming solvents (HCl and water) to clean the reactor system thoroughly before shutting down.

Comparison with Traditional Batch Protocol

A conventional batch synthesis would involve dissolving 2-chloro-6-methylaniline in cooled concentrated HCl and then adding a solution of sodium nitrite dropwise, while vigorously stirring and maintaining the temperature below 5 °C using an ice bath.[10]

Key Disadvantages of Batch Processing:

  • Safety Risk: The entire quantity of the unstable diazonium salt intermediate accumulates in the flask, posing an explosion hazard.

  • Poor Heat Transfer: Inefficient heat dissipation from a large flask can lead to localized "hot spots," causing decomposition of the diazonium salt and formation of phenolic impurities.

  • Scalability Issues: Reproducing precise temperature control and mixing efficiency at larger scales is notoriously difficult, leading to batch-to-batch variability.[7]

The flow protocol mitigates all these issues by ensuring that only a few milligrams of the hazardous intermediate exist at any time within the controlled environment of the reactor coil.[5][8]

Product Characterization

The final product, this compound, is typically an off-white to light brown solid.

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~10.5 (br s, 1H, NH), ~8.1 (s, 1H, H3), ~7.7 (d, 1H, H4), ~7.4 (d, 1H, H6), ~7.1 (t, 1H, H5). (Note: Chemical shifts are estimated based on similar structures[11][12]).
¹³C NMR (100 MHz, CDCl₃)Expected signals in the aromatic region (~110-145 ppm), including carbons attached to chlorine and the pyrazole ring carbons.
Mass Spec (ESI+)m/z: Calculated for C₇H₅ClN₂ [M+H]⁺: 153.02. Found: 153.0.

Enhanced Safety Considerations

The primary advantage of this flow protocol is its intrinsic safety.[6][9] However, standard laboratory precautions must still be observed.

  • Sodium Nitrite: A strong oxidizer and is toxic if swallowed.[13] Avoid contact with skin and eyes. Prevent mixing with acidic substances outside of the controlled reactor environment, as this can release toxic nitrogen oxides.[14][15]

  • Aryl Diazonium Salts: While not isolated in this procedure, they are known to be unstable. The small hold-up volume of the flow reactor is the key engineering control to mitigate this hazard.

  • Acids: Hydrochloric acid is corrosive. Handle with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves when preparing solutions and operating the flow system.[15][16] The entire apparatus should be operated within a certified fume hood.

Conclusion

This application note presents a robust and safe continuous flow protocol for the synthesis of this compound. By leveraging the superior process control of flow chemistry, this method successfully overcomes the significant safety and scalability limitations of traditional batch diazotization reactions. The in situ generation and immediate consumption of the hazardous diazonium intermediate drastically reduce risk, while precise temperature and residence time control leads to higher purity and more consistent yields. This protocol serves as a clear and practical guide for researchers in the pharmaceutical and fine chemical industries to adopt safer and more efficient manufacturing technologies.

References

Introduction: The Therapeutic Potential of the 7-Chloro-1H-Indazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Biological Assays for Testing 7-Chloro-1H-Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows for versatile functionalization, leading to compounds that can interact with high specificity at various biological targets.[1][4][5] Among its many variations, the this compound moiety has emerged as a critical building block in the development of therapeutic agents, particularly in oncology.[6]

Derivatives of this scaffold have shown significant promise as inhibitors of protein kinases—enzymes that are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[7][8][9] The indazole ring system is adept at forming key interactions within the ATP-binding pocket of kinases, leading to potent and often selective inhibition.[9][10] Consequently, these compounds are frequently investigated for their anti-proliferative and pro-apoptotic effects in cancer cells.[1][5]

This guide provides a comprehensive framework of application notes and detailed protocols for the biological evaluation of novel this compound derivatives. The assays are presented in a tiered, logical progression that mimics a typical drug discovery workflow, from initial target engagement to cellular and mechanistic characterization. Each protocol is designed to be a self-validating system, with explanations of the scientific principles behind the experimental choices, ensuring both technical accuracy and field-proven insight.

Experimental Evaluation Workflow

A systematic approach is essential for characterizing the biological activity of novel compounds. The following workflow outlines a logical progression from broad, high-throughput screening to detailed mechanistic studies.

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cellular Characterization cluster_2 Tier 3: Mechanistic Elucidation T1 Biochemical Kinase Inhibition Assay T2_1 Cell Viability & Cytotoxicity Assays T1->T2_1 T2_2 Cellular Target Engagement (e.g., Phosphorylation Assay) T2_1->T2_2 T3_1 Cell Cycle Analysis T2_2->T3_1 T3_2 Apoptosis Assay T3_1->T3_2 End Lead Candidate T3_2->End Start Compound Synthesis Start->T1

Caption: A tiered workflow for evaluating this compound derivatives.

Tier 1: Biochemical Kinase Inhibition Assays

The first step is to determine if a compound can directly inhibit its intended molecular target in a purified, cell-free system. Since indazole derivatives are potent kinase inhibitors, a direct biochemical kinase assay is the primary screen.[9]

Principle of Luminescence-Based Kinase Assays

These assays quantify kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.[10] The reaction is initiated with the kinase, its specific substrate, and a defined concentration of ATP. After incubation, a reagent is added that contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to generate a luminescent signal. Therefore, high kinase activity results in low ATP levels and a dim signal, whereas effective inhibition of the kinase spares ATP, leading to a bright luminescent signal. This inverse relationship allows for the precise quantification of inhibitor potency (IC₅₀).

Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

Materials:

  • Recombinant human kinase (e.g., p38α MAPK)

  • Kinase-specific substrate peptide

  • ATP solution

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®, Promega)

  • This compound test compounds and a known inhibitor (positive control)

  • 100% DMSO

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Create a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10 mM to 1 nM). Finally, dilute these stocks into the kinase reaction buffer. The final DMSO concentration in the assay should be kept constant and low (≤1%) to avoid solvent effects.

  • Assay Plate Setup: Add 5 µL of the serially diluted compound or vehicle control (buffer with DMSO) to the wells of the assay plate.

  • Kinase Reaction Mixture: Prepare a 2X kinase/substrate mixture in kinase reaction buffer. Add 10 µL of this mixture to each well.

  • Initiate Reaction: Prepare a 2X ATP solution in the reaction buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine competitive inhibition. Add 10 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The optimal time may vary depending on the kinase's activity.

  • Detection: Allow the luminescent kinase assay reagent to equilibrate to room temperature. Add 25 µL of the reagent to each well. This will stop the kinase reaction and initiate the light-generating reaction.

  • Signal Stabilization: Mix the contents on a plate shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Convert raw luminescence units (RLU) to percent inhibition relative to controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme or potent inhibitor). Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 2: Cellular Activity and Target Engagement

While a biochemical assay confirms direct target inhibition, it doesn't guarantee activity in a cellular context, where factors like membrane permeability and off-target effects come into play.[11] Tier 2 assays assess the compound's effect on living cancer cells.

Cell Viability & Cytotoxicity Assays

The most fundamental question is whether the compound can reduce the number of viable cancer cells. Assays that measure metabolic activity are a common and effective proxy for cell viability.[12][13]

Protocol: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[12] In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT into a purple, insoluble formazan.[14] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom plates

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate percent viability relative to the vehicle control cells (100% viability). Plot percent viability against compound concentration to determine the IC₅₀ value.

Data Presentation: Sample IC₅₀ Values

CompoundTarget KinaseCell LineIC₅₀ (µM)
Derivative 7C-Ap38αHeLa1.5 ± 0.2
Derivative 7C-Bp38αHeLa0.8 ± 0.1
Positive Controlp38αHeLa0.5 ± 0.05
Derivative 7C-Ap38αMCF-72.3 ± 0.4
Derivative 7C-Bp38αMCF-71.1 ± 0.2
Positive Controlp38αMCF-70.7 ± 0.1
Data are presented as mean ± standard deviation from three independent experiments.
Cellular Target Engagement & Pathway Modulation

To confirm that the observed cytotoxicity is due to the inhibition of the intended kinase, it is crucial to measure the phosphorylation status of a known downstream substrate of that kinase within the cell.

Principle of p38 MAPK Signaling and Inhibition

The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines.[][16] When activated, p38 MAPK phosphorylates and activates downstream targets, such as the transcription factor ATF2 or the kinase MK2. An effective p38 MAPK inhibitor will block this phosphorylation event. This can be visualized by techniques like Western Blotting, which separates proteins by size and uses antibodies to detect the phosphorylated form of the substrate.

G Stress Cellular Stress (e.g., UV, Cytokines) MAP3K MAP3K (e.g., TAK1) Stress->MAP3K Activates MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates Substrate Downstream Substrate (e.g., MK2, ATF2) p38->Substrate Phosphorylates (p-Substrate) Response Cellular Response (Apoptosis, Inflammation) Substrate->Response Inhibitor This compound Derivative Inhibitor->p38 Inhibits

Caption: A simplified p38 MAPK signaling pathway.

Protocol: Western Blot for Substrate Phosphorylation
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulation: If the pathway is not basally active, stimulate the cells with an appropriate agonist (e.g., anisomycin for p38 MAPK) for the last 15-30 minutes of the compound treatment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-MK2) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping & Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate and/or a housekeeping protein like GAPDH or β-actin.

Tier 3: Mechanistic Elucidation

Once a compound shows on-target cellular activity, the next step is to understand how it leads to cell death. Common mechanisms for kinase inhibitors include inducing cell cycle arrest and apoptosis.[17]

Cell Cycle Analysis

Dysregulation of the cell cycle is a hallmark of cancer.[18] Many anticancer drugs exert their effects by causing cells to accumulate in a specific phase of the cycle (G1, S, or G2/M), preventing them from progressing to division.[17][18]

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[18] The fluorescence intensity of a PI-stained cell is directly proportional to its DNA content. Flow cytometry can measure this fluorescence on a single-cell basis. Cells in the G0/G1 phase have 2N DNA content, cells in the G2/M phase have 4N DNA content, and cells actively replicating DNA in the S phase have an intermediate amount.[18]

Materials:

  • Cancer cell line

  • Test compounds

  • PBS

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of the test compound for 24, 48, and 72 hours.

  • Harvesting: Harvest both adherent and floating cells to ensure all populations are collected. Centrifuge and wash the cell pellet with PBS.

  • Fixation: Resuspend the cells in 300 µL of PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial for degrading RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 cells per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[18]

Data Presentation: Cell Cycle Distribution

Treatment% G0/G1% S% G2/M
Vehicle (24h)55.2 ± 3.130.5 ± 2.514.3 ± 1.8
Derivative 7C-B (24h)58.1 ± 2.925.0 ± 2.116.9 ± 2.0
Vehicle (48h)54.8 ± 2.831.1 ± 2.214.1 ± 1.5
Derivative 7C-B (48h)25.3 ± 2.515.7 ± 1.959.0 ± 4.1
Data indicate a significant accumulation of cells in the G2/M phase after 48h treatment with Derivative 7C-B, suggesting G2/M arrest.
Apoptosis Assays

Apoptosis, or programmed cell death, is a common outcome of effective anticancer therapy.[19][20][21] One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Protocol: Annexin V/PI Apoptosis Assay

Principle: Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC).[22] In early apoptosis, when the cell membrane is still intact, cells will stain positive for Annexin V but negative for a viability dye like PI. In late apoptosis or necrosis, the membrane loses its integrity, allowing PI to enter and stain the DNA. This dual staining allows for the differentiation of four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[22]

G cluster_0 Viable Cell cluster_1 Early Apoptotic cluster_2 Late Apoptotic V Annexin V (-) PI (-) EA Annexin V (+) PI (-) V->EA Apoptotic Stimulus V_img LA Annexin V (+) PI (+) EA->LA Membrane Permeabilization EA_img LA_img

Caption: Principle of the Annexin V / Propidium Iodide (PI) apoptosis assay.

Materials:

  • Treated cells (from cell cycle experiment)

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment & Harvesting: Treat and harvest cells as described for the cell cycle analysis.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.

Conclusion

This guide provides a robust, multi-tiered strategy for the biological characterization of novel this compound derivatives. By progressing from direct biochemical inhibition to cellular cytotoxicity, on-target pathway modulation, and finally, detailed mechanistic studies, researchers can build a comprehensive profile of their compounds. This systematic approach is crucial for identifying promising lead candidates, understanding their mechanism of action, and making informed decisions in the drug development process.

References

Application Notes & Protocols for a Senior Application Scientist: Utilizing 7-Chloro-1H-Indazole in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini, Senior Application Scientist

Topic: A Technical Guide to Investigating Enzyme Inhibition with 7-Chloro-1H-Indazole

For: Researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale for Investigating this compound

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Derivatives of indazole have been explored for a wide range of therapeutic applications, including their potential as anti-inflammatory, anti-tumor, and anti-HIV agents.[1][2][3] The introduction of a halogen, such as chlorine at the 7-position of the indazole ring, can significantly modulate the compound's physicochemical properties, including its lipophilicity and electronic distribution. These modifications can, in turn, influence its binding affinity and selectivity for specific enzyme targets.

Notably, substituted indazoles have been identified as potent inhibitors of key enzymes implicated in various disease pathologies. These include nitric oxide synthases (NOS) and indoleamine 2,3-dioxygenase (IDO1).[4][5] For instance, 7-nitroindazole is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS).[6][7][8][9] Given this precedent, this compound presents a compelling candidate for investigation as an enzyme inhibitor. Its structural similarity to known inhibitors suggests a potential for interaction with the active sites of enzymes like NOS and IDO1.

This guide provides a comprehensive framework for the systematic evaluation of this compound as an enzyme inhibitor. It details the foundational principles of enzyme inhibition, provides step-by-step protocols for biochemical and cell-based assays, and outlines methods for confirming target engagement. The methodologies described herein are designed to be robust and self-validating, empowering researchers to generate high-quality, reproducible data.

Part 1: Foundational Principles of Enzyme Inhibition

Before embarking on experimental work, it is crucial to understand the different modes of enzyme inhibition. This knowledge is fundamental to designing experiments and interpreting the resulting data. Enzyme inhibitors can be broadly classified as reversible or irreversible.

  • Reversible Inhibition: Reversible inhibitors bind to an enzyme through non-covalent interactions and can dissociate from the enzyme, allowing it to regain activity.[10] There are several types of reversible inhibition, each with a distinct effect on the enzyme's kinetic parameters (Km and Vmax).[10][11]

    • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.[12]

    • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency.

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mode of inhibition is more prevalent in multi-substrate reactions.

  • Irreversible Inhibition: Irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to permanent inactivation.[13] Time-dependent inactivation is a characteristic feature of irreversible inhibitors.[14]

The initial goal of inhibitor characterization is to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. Subsequent kinetic studies are then performed to elucidate the mechanism of inhibition and determine the inhibitor constant (Ki), a measure of the inhibitor's binding affinity.

Part 2: Experimental Protocols

This section provides detailed protocols for the characterization of this compound as an enzyme inhibitor. These protocols are designed to be adaptable to specific enzyme targets, with examples focusing on nNOS and IDO1.

Protocol 1: Determination of IC50 using a Biochemical Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified enzyme. Commercially available inhibitor screening kits for specific enzymes like nNOS and IDO1 can be adapted for this purpose.[15][16]

Materials:

  • Purified target enzyme (e.g., recombinant human nNOS or IDO1)

  • This compound

  • Enzyme-specific substrate and cofactors

  • Assay buffer

  • 96-well microplates

  • Plate reader (spectrophotometer or fluorometer)

Workflow for IC50 Determination:

Caption: Workflow for determining the IC50 value of an inhibitor.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. From this stock, create a series of dilutions in the assay buffer. It is crucial to maintain a consistent final DMSO concentration (typically ≤1%) across all wells to avoid solvent effects.

  • Enzyme Preparation: Dilute the purified enzyme to the desired working concentration in the assay buffer.

  • Assay Plate Setup:

    • Add a small volume of each inhibitor dilution to the wells of a 96-well plate.

    • Include control wells:

      • 100% Activity Control: Enzyme, substrate, and buffer (with the same final DMSO concentration as the inhibitor wells).

      • No Enzyme Control: Substrate and buffer only (to measure background signal).

  • Enzyme Addition and Pre-incubation: Add the diluted enzyme to all wells except the "no enzyme" controls. Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and any necessary cofactors to all wells.

  • Data Acquisition: Immediately begin monitoring the reaction progress using a plate reader. The detection method will depend on the specific assay (e.g., absorbance for a colorimetric assay, fluorescence for a fluorometric assay).

  • Data Analysis:

    • Subtract the background reading (from the "no enzyme" control) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate of inhibited reaction / Rate of uninhibited reaction))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

CompoundTarget EnzymeIC50 (µM)
This compoundnNOSHypothetical Value
This compoundIDO1Hypothetical Value
Protocol 2: Enzyme Kinetics to Determine the Mechanism of Inhibition

This protocol is designed to determine how this compound inhibits the target enzyme by analyzing its effect on the Michaelis-Menten kinetics.[11][14]

Materials:

  • Same as Protocol 1, with a range of substrate concentrations.

Workflow for Determining Inhibition Mechanism:

Caption: Workflow for elucidating the mechanism of enzyme inhibition.

Step-by-Step Procedure:

  • Experimental Design: Perform the enzyme assay at several fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50). For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.2 to 5 times the Km value).

  • Assay Execution: Follow the general procedure outlined in Protocol 1 to measure the initial reaction velocity for each combination of inhibitor and substrate concentration.

  • Data Analysis:

    • Plot the initial velocity versus substrate concentration for each inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines will indicate the mechanism of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

    • Fit the data to the appropriate Michaelis-Menten equation for the determined inhibition model to calculate the inhibitor constant (Ki).

Data Presentation:

ParameterNo Inhibitor+ Inhibitor (Concentration 1)+ Inhibitor (Concentration 2)
Apparent VmaxValueValueValue
Apparent KmValueValueValue
Conclusion: Mechanism of Inhibition: e.g., Competitive
Ki: Value
Protocol 3: Cell-Based Assay for Inhibitor Potency

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor efficacy, as they account for factors like cell permeability and metabolism.[17]

Materials:

  • Cell line expressing the target enzyme (e.g., HEK293T cells overexpressing nNOS, or a cancer cell line with IFN-γ inducible IDO1 expression).

  • Cell culture medium and supplements.

  • This compound.

  • Reagents for inducing enzyme activity (if necessary, e.g., IFN-γ for IDO1).

  • Detection reagents (e.g., Griess reagent for NO measurement, or reagents for kynurenine detection).

  • 96-well cell culture plates.

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

  • Enzyme Induction/Activation: If necessary, stimulate the cells to induce or activate the target enzyme. For example, treat with IFN-γ to induce IDO1 expression.

  • Incubation: Incubate the cells for a sufficient period to allow for enzyme activity and product accumulation.

  • Product Measurement:

    • For nNOS: Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.[17]

    • For IDO1: Collect the supernatant and measure the concentration of kynurenine, the product of the IDO1-catalyzed reaction.[15][18]

  • Data Analysis: Calculate the cellular IC50 value by plotting the percent inhibition of product formation against the inhibitor concentration.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique for confirming that a compound directly binds to its intended target within a cellular environment.[19][20][21] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[22]

Materials:

  • Cell line expressing the target enzyme.

  • This compound.

  • PBS and lysis buffer.

  • PCR tubes or plate.

  • Thermocycler.

  • SDS-PAGE and Western blotting reagents.

  • Antibody specific for the target protein.

Workflow for CETSA:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Procedure:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control (DMSO) and incubate to allow the compound to enter the cells and bind to its target.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.

Part 3: Data Interpretation and Troubleshooting

  • Discrepancies between Biochemical and Cellular IC50s: A significantly higher cellular IC50 may indicate poor cell permeability, active efflux of the compound, or metabolic inactivation. Conversely, a more potent cellular IC50 could suggest that a metabolite of the compound is the active inhibitor.

  • Off-Target Effects: It is essential to consider that this compound may inhibit other enzymes.[23][24] Selectivity profiling against a panel of related enzymes is recommended to assess the compound's specificity.

  • Solubility Issues: Indazole derivatives can have limited aqueous solubility.[25][26] Ensure complete dissolution in DMSO before diluting in aqueous buffers. If precipitation is observed, consider using co-solvents or other formulation strategies.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the investigation of this compound as an enzyme inhibitor. By following these detailed protocols, researchers can effectively determine the compound's potency, elucidate its mechanism of action, and confirm its engagement with the intended target in a cellular context. The principles and methodologies outlined here are broadly applicable to the study of other potential enzyme inhibitors, serving as a valuable resource for drug discovery and development professionals.

References

derivatization of 7-chloro-1H-indazole for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Strategic Derivatization of 7-Chloro-1H-indazole for Structure-Activity Relationship (SAR) Studies

For: Researchers, scientists, and drug development professionals.

Introduction: The this compound Scaffold as a Privileged Structure in Drug Discovery

The 1H-indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] Its bioisosteric relationship with indole allows it to mimic the natural amino acid tryptophan, interacting with key enzymatic pockets, particularly in the ATP-binding site of kinases. The this compound variant is of particular interest; the chlorine atom at the C7 position can serve as a crucial anchoring point, a steric director for subsequent reactions, or a site for further modification to fine-tune a compound's physicochemical properties.[3][4]

This guide provides a detailed framework for the systematic derivatization of this compound. The goal is to generate a diverse chemical library for comprehensive Structure-Activity Relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic profiles of lead compounds. We will explore functionalization strategies at three key positions: the N1/N2 nitrogen atoms, the C3 carbon, and the C7 carbon bearing the chloro-substituent. Each section explains the underlying chemical principles and provides detailed, field-tested protocols.

Strategic Overview of Derivatization Points

The this compound scaffold offers three primary vectors for chemical modification. A successful SAR campaign will systematically explore substitutions at each of these sites to probe the target's binding pocket. The choice of which position to modify is guided by the specific therapeutic target and any existing structural biology data.

G cluster_core This compound Core Core N1_Point Core->N1_Point C3_Point Core->C3_Point C7_Point Core->C7_Point N1_Node N1-Functionalization (Alkylation, Arylation) C3_Node C3-Functionalization (Coupling, Amination) C7_Node C7-Functionalization (Bioisosteric Replacement) N1_Point->N1_Node C3_Point->C3_Node C7_Point->C7_Node

Figure 1: Key derivatization points on the this compound scaffold for SAR exploration.

Section 1: N-Functionalization and the Challenge of Regioselectivity

Alkylation or arylation of the indazole nitrogen is one of the most common modifications in drug development, as substituents at this position often project into the solvent-exposed region of a binding pocket, influencing solubility and cell permeability. The primary challenge is controlling the regioselectivity between the N1 and N2 positions.[4]

Principle and Rationale: Steric and Electronic Control

The regiochemical outcome of N-alkylation is a delicate balance of thermodynamics, kinetics, sterics, and electronics.[5]

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[4] Reactions run under conditions that allow for equilibration (e.g., using weaker bases or higher temperatures) may favor the N1 product.

  • Steric Hindrance: The 7-chloro substituent provides significant steric bulk around the N1 position. This steric hindrance can block the approach of an alkylating agent, thereby directing the reaction kinetically toward the more accessible N2 position.[5][6] This effect is a key strategic element when working with this specific scaffold.

  • Reaction Conditions: The choice of base and solvent is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly used to deprotonate the indazole. The nature of the resulting indazolide anion-cation pair can influence the N1:N2 ratio.[4][7]

Protocol 1.1: Selective N2-Alkylation via Steric Direction

This protocol leverages the steric hindrance of the C7-chloro group to achieve high selectivity for the N2 isomer, a common outcome for 7-substituted indazoles.[5]

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous THF to dissolve the starting material (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. The formation of the sodium indazolide salt should be observed.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Partition the mixture between ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Purification and Characterization:

  • Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The N1 and N2 isomers, if both are present, can usually be separated.

  • Characterization: The regiochemistry is confirmed using 1D and 2D NMR techniques (¹H, ¹³C, HMBC, NOESY) and mass spectrometry.[8] The chemical shift of the C3-proton is a key indicator; it is typically more downfield in the N1 isomer compared to the N2 isomer.

Substituent at C7 Condition Typical Major Isomer Rationale Reference
-Cl NaH / THFN2 Steric hindrance at N1[5]
-H (unsubstituted)NaH / THFN1Thermodynamic preference[4]
-NO₂NaH / THFN2Strong steric and electronic effect[5][6]

Table 1: Influence of C7-substituent on N-alkylation regioselectivity.

Section 2: C3-Functionalization via Cross-Coupling

The C3 position is a prime target for introducing diversity, as substituents here often point directly into the core of a kinase hinge-binding region or other key interaction domain.[9] A robust strategy for C3 modification involves an initial halogenation to install a reactive handle, followed by palladium-catalyzed cross-coupling reactions.[10]

G cluster_coupling Diversity Generation start N-Protected This compound halogenation Protocol 2.1: C3-Halogenation (e.g., NBS, I₂) start->halogenation intermediate 3-Bromo/Iodo-7-chloro- 1H-indazole halogenation->intermediate suzuki Protocol 2.2: Suzuki Coupling (R-B(OH)₂) intermediate->suzuki buchwald Protocol 2.3: Buchwald-Hartwig (R₂NH) intermediate->buchwald product_cc C3-Aryl/Alkyl Derivatives suzuki->product_cc product_cn C3-Amino Derivatives buchwald->product_cn

Figure 2: Workflow for C3-functionalization to generate chemical diversity.

Protocol 2.1: C3-Bromination of N-Protected this compound

Principle and Rationale: Direct halogenation of the indazole C3 position is an efficient way to prepare for cross-coupling.[10] Protection of the indazole nitrogen (e.g., as a Boc or SEM derivative) is often recommended to improve solubility and prevent side reactions, though reactions on NH-free indazoles are also known. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.

Materials:

  • N1-Boc-7-chloro-1H-indazole

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Step-by-Step Procedure:

  • Dissolve N1-Boc-7-chloro-1H-indazole (1.0 eq) in acetonitrile.

  • Add NBS (1.1 eq) in one portion at room temperature.

  • Stir the reaction at room temperature, monitoring by TLC/LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous Na₂S₂O₃ to quench any remaining NBS.

  • Wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.

Purification and Characterization:

  • Purification: The product can often be used crude in the next step or purified by silica gel chromatography if necessary.

  • Characterization: Successful bromination is confirmed by mass spectrometry (isotopic pattern for bromine) and NMR (disappearance of the C3-H signal).

Protocol 2.2: C3-Arylation via Suzuki-Miyaura Cross-Coupling

Principle and Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds between a halide (the C3-bromoindazole) and an organoboron species.[11][12] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with potentially coordinating heterocyclic substrates.[11] Catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[11]

Materials:

  • 3-Bromo-N1-Boc-7-chloro-1H-indazole (1.0 eq)

  • Arylboronic acid or pinacol ester (1.5 eq)

  • Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) OR a pre-formed catalyst like SPhos Pd G3 (0.02 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Step-by-Step Procedure:

  • In a reaction vessel, combine 3-Bromo-N1-Boc-7-chloro-1H-indazole (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst/ligand, and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent mixture (dioxane/water).

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS, typically 4-16 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with ethyl acetate.

  • Wash the filtrate with water, then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

Purification and Characterization:

  • Purification: The crude product is purified by flash column chromatography.

  • Characterization: Verified by NMR and mass spectrometry. Subsequent deprotection of the Boc group (e.g., with TFA in DCM) yields the final NH-free C3-arylated indazole.

Protocol 2.3: C3-Amination via Buchwald-Hartwig Amination

Principle and Rationale: The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the C3 position.[13][14] This reaction is invaluable for probing hydrogen bond donor/acceptor interactions in a binding site. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[15] The choice of ligand is critical and depends on the nature of both the aryl halide and the amine.[16]

Materials:

  • 3-Bromo-N1-Boc-7-chloro-1H-indazole (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.05 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill with inert gas.

  • Add the 3-bromoindazole and the amine, followed by the anhydrous solvent.

  • Heat the reaction mixture to 90-110 °C, stirring vigorously, until completion (monitor by LC-MS).

  • Cool to room temperature, dilute with ethyl acetate, and quench with water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

Purification and Characterization:

  • Purification: Purify by flash column chromatography.

  • Characterization: Verified by NMR and mass spectrometry, followed by deprotection as needed.

Section 3: C7-Functionalization - Exploring Bioisosteric Replacements

Modifying the 7-chloro position can significantly impact a compound's properties by altering electronics, lipophilicity, and metabolic stability. Replacing the chlorine with other groups (bioisosteres) is a key strategy for lead optimization.[17][18] While direct SNAr on the electron-rich indazole ring is difficult, palladium-catalyzed cross-coupling offers a viable route.[19]

Protocol 3.1: C7-Arylation of a 7-Bromo-indazole Intermediate

Principle and Rationale: This protocol demonstrates the feasibility of C7 modification. While our starting material is 7-chloro-indazole, a common strategy involves starting from a different precursor to install a more reactive 7-bromo handle, which can then be functionalized via Suzuki coupling. This showcases the principle that the C7 position is accessible for SAR studies.[19]

Materials:

  • 7-Bromo-1H-indazole (or a suitable N-protected version) (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Toluene, Ethanol, and Water (e.g., 3:1:1 mixture)

Step-by-Step Procedure:

  • Combine the 7-bromoindazole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃ in a reaction vessel.

  • Add the degassed solvent mixture.

  • Heat the reaction under reflux (approx. 90-100 °C) with vigorous stirring until the starting material is consumed.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate.

Purification and Characterization:

  • Purification: Purify by flash column chromatography.

  • Characterization: The new C7-aryl derivative is confirmed by NMR and MS.

Section 4: Sample SAR Data Analysis

After synthesizing a library of derivatives, the compounds are tested in a relevant biological assay to determine their activity (e.g., IC₅₀). The data is then compiled to establish structure-activity relationships.

Compound R¹ (at N1) R³ (at C3) R⁷ (at C7) Kinase IC₅₀ (nM)
Scaffold HHCl>10,000
1a MethylHCl5,200
1b CyclopropylmethylHCl2,100
2a CyclopropylmethylPhenylCl450
2b Cyclopropylmethyl4-FluorophenylCl150
2c CyclopropylmethylPyridin-4-ylCl85
3a CyclopropylmethylPyridin-4-ylMethoxy230
3b CyclopropylmethylPyridin-4-ylMethyl195

Table 2: Representative SAR data for a hypothetical series of this compound-based kinase inhibitors.

Analysis of Hypothetical Data:

  • N1-Substitution: Small alkyl groups at N1 (e.g., cyclopropylmethyl in 1b ) are better than H or methyl, suggesting a small hydrophobic pocket.

  • C3-Substitution: Introducing an aryl group at C3 dramatically improves potency (2a-c vs 1b ). A hydrogen bond acceptor (pyridine nitrogen in 2c ) is optimal, indicating a key interaction with the kinase hinge region.

  • C7-Substitution: Replacing the C7-chloro group with methoxy or methyl (3a-b ) reduces potency compared to the chloro analog (2c ), suggesting the chlorine atom is involved in a favorable halogen bond or optimal hydrophobic interaction.

References

7-chloro-1H-indazole as a scaffold for neurological drug development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: 7-Chloro-1H-Indazole as a Scaffold for Neurological Drug Development

Abstract

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs.[1][2] Its unique structural and electronic properties make it an ideal starting point for developing potent and selective modulators of biological targets. This guide focuses on a specific, functionalized variant, this compound, and its strategic application in the discovery of novel therapeutics for neurological disorders. The presence of the chlorine atom at the 7-position provides a crucial synthetic handle for diversification through modern cross-coupling reactions, enabling the exploration of chemical space around the core.[3] We will delve into the rationale for its use, key neurological targets, detailed protocols for synthesis and biological evaluation, and the overarching workflow for advancing a this compound-based compound from a starting scaffold to a potential lead candidate.

The Strategic Advantage of the this compound Scaffold

Indazole-based compounds have demonstrated a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[4][5] Within the context of neurological drug development, these scaffolds have been successfully employed to create inhibitors for key enzymes implicated in disease pathology, such as Leucine-Rich Repeat Kinase 2 (LRRK2) and Glycogen Synthase Kinase 3 (GSK-3).[6]

The this compound derivative is particularly valuable for several reasons:

  • Synthetic Tractability: The chlorine atom serves as a versatile leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the controlled and regioselective introduction of diverse aryl, heteroaryl, and alkyl groups, which is fundamental for structure-activity relationship (SAR) studies.[3][7]

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of chlorine can influence the pKa of the indazole ring's N-H proton, affecting its hydrogen bonding capabilities and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Vector for Potency and Selectivity: The 7-position of the indazole ring often projects into solvent-exposed regions or specific sub-pockets of enzyme active sites. Functionalization at this position can be leveraged to enhance target affinity and achieve selectivity over related proteins.

Key Neurological Target: LRRK2 in Parkinson's Disease

Mutations that increase the kinase activity of LRRK2 are the most common genetic cause of Parkinson's disease.[8] Therefore, inhibiting LRRK2 kinase activity is a promising disease-modifying strategy. The indazole scaffold has proven to be an excellent starting point for potent and brain-penetrant LRRK2 inhibitors.[8][9]

Signaling Pathway Context

LRRK2 is a large, multi-domain protein whose hyperactivity leads to downstream pathological events, including lysosomal dysfunction and neuroinflammation. Indazole-based inhibitors are typically ATP-competitive, binding to the kinase domain to block the phosphorylation of LRRK2 itself and its downstream substrates.

LRRK2_Pathway cluster_0 Upstream Signals cluster_1 LRRK2 Kinase Activity cluster_2 Inhibition Mechanism cluster_3 Downstream Effects Upstream Stress / Pathological Signals LRRK2_inactive LRRK2 (Inactive) Upstream->LRRK2_inactive LRRK2_active LRRK2 (Active, Hyperphosphorylated) LRRK2_inactive->LRRK2_active Activation ATP ATP LRRK2_active->ATP pSubstrate Phosphorylated Rab LRRK2_active->pSubstrate Phosphorylation ADP ADP ATP->ADP Inhibitor This compound Derivative Inhibitor->LRRK2_active Inhibition Substrate Rab GTPases Substrate->pSubstrate Pathology Lysosomal Dysfunction Neuroinflammation pSubstrate->Pathology

Caption: LRRK2 signaling and point of intervention.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of novel neurological drug candidates based on the this compound scaffold.

Protocol 3.1: Synthesis of a 7-Aryl-1H-Indazole Derivative via Suzuki Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for creating a C-C bond between the 7-position of the indazole and an aryl boronic acid.[10] This is a foundational step in elaborating the core scaffold.

Rationale: The Suzuki reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, allowing for rapid library synthesis for SAR exploration.

Materials:

  • This compound

  • (4-methoxyphenyl)boronic acid (or other desired aryl boronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), Na₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract three times with EtOAc.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to yield the pure 7-(4-methoxyphenyl)-1H-indazole.

  • Characterization (Self-Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The data must be consistent with the expected structure.

Protocol 3.2: In Vitro LRRK2 Kinase Inhibition Assay

This protocol outlines a biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against LRRK2.

Rationale: An in vitro kinase assay provides a direct measure of a compound's ability to inhibit the target enzyme's catalytic activity, free from the complexities of a cellular environment. This is a crucial first step in biological evaluation. A time-resolved fluorescence resonance energy transfer (TR-FRET) format is often used for its sensitivity and high-throughput compatibility.

Materials:

  • Recombinant human LRRK2 (G2019S mutant is often used for higher activity)

  • LRRKtide (a synthetic peptide substrate)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., 7-(4-methoxyphenyl)-1H-indazole) dissolved in DMSO

  • TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pLRRKtide antibody)

  • 384-well, low-volume, white assay plates

  • Plate reader capable of TR-FRET detection

Procedure:

  • Compound Plating: Create a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of the diluted compounds into the assay plate wells. Include wells with DMSO only for "no inhibition" (0% inhibition) controls and wells without enzyme for "full inhibition" (100% inhibition) controls.

  • Enzyme/Substrate Addition: Prepare a solution of LRRK2 and LRRKtide substrate in kinase assay buffer. Add this solution to all wells.

  • Initiation of Reaction: Prepare a solution of ATP in kinase assay buffer at a concentration near its Km value for LRRK2. Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Detection: Add the TR-FRET detection solution (containing the terbium-labeled antibody that specifically recognizes the phosphorylated LRRKtide) to all wells.

  • Final Incubation: Incubate for another 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Data Analysis (Self-Validation): Calculate the TR-FRET ratio. Plot the percent inhibition (calculated relative to the controls) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hit-to-Lead Workflow & Data Presentation

The development process follows a logical progression from the initial scaffold to an optimized lead compound.

Caption: Drug discovery workflow for indazole derivatives.

Data Summary Table

Structure-Activity Relationship (SAR) data from primary screening is best summarized in a table to identify trends.

Compound IDR-Group (at 7-position)LRRK2 IC₅₀ (nM)Kinase B Selectivity (Fold)
IND-01 -Cl (Starting Material)>10,000-
IND-02 Phenyl85015
IND-03 4-Methoxyphenyl21040
IND-04 4-Fluorophenyl15555
IND-05 3-Pyridyl95>100
IND-06 2-Pyrimidinyl45>200

Data is representative and for illustrative purposes.

Conclusion

This compound is a powerful and versatile scaffold for the development of novel drugs targeting neurological disorders. Its synthetic accessibility, combined with its proven success in modulating key pathological targets like LRRK2, makes it an invaluable tool for medicinal chemists. The protocols and workflows outlined in this guide provide a robust framework for researchers to systematically design, synthesize, and evaluate new chemical entities, ultimately accelerating the path toward innovative therapies for diseases such as Parkinson's.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-chloro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the formation of side products during the synthesis of this critical heterocyclic building block.[1] Our focus is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to optimize your synthetic routes.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound, a valuable scaffold in medicinal chemistry, most commonly proceeds via the Jacobson indazole synthesis.[2] This classic and robust method involves the diazotization of a substituted o-toluidine derivative, followed by an intramolecular cyclization to form the indazole ring system. When starting with an unsymmetrically substituted aniline, such as 2-chloro-6-methylaniline, the cyclization step can proceed in two different directions, leading to the formation of regioisomeric side products. Understanding and controlling this regioselectivity is the primary challenge in obtaining pure this compound.

Below is a workflow diagram illustrating the general troubleshooting process when encountering impurities in your synthesis.

G start Start: Synthesis of This compound check_purity Analyze Crude Product (HPLC, GC-MS, NMR) start->check_purity pure Product is Pure (>99%) check_purity->pure impure Impurity Detected check_purity->impure identify Identify Impurity (MS, NMR, reference standards) impure->identify isomer Isomeric Impurity (e.g., 5-chloro-1H-indazole) identify->isomer other Other Impurity (e.g., starting material, -N-nitroso) identify->other optimize Optimize Reaction Conditions to Improve Regioselectivity isomer->optimize Prevent Formation purify Purify Mixture (Recrystallization, Column Chromatography) isomer->purify Remove optimize_other Optimize Reaction (time, temp, reagents) other->optimize_other wash Aqueous Wash/ Extraction other->wash optimize->check_purity end End: Pure This compound purify->end optimize_other->check_purity wash->check_purity

Figure 1: General workflow for troubleshooting impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've performed the synthesis of this compound from 2-chloro-6-methylaniline and my NMR/HPLC shows a significant impurity with the same mass. What is it?

A1: The most probable side product in this synthesis is the regioisomeric 5-chloro-1H-indazole .

Mechanism of Formation:

The synthesis of this compound from 2-chloro-6-methylaniline is a variation of the Jacobson indazole synthesis. The key step is the intramolecular electrophilic cyclization of a diazonium intermediate. Due to the presence of two potential cyclization sites (ortho to the diazonium group), the reaction is often not perfectly regioselective.

The cyclization can occur onto the carbon between the methyl and amino groups (leading to the desired 7-chloro product) or onto the carbon between the chloro and amino groups (leading to the 5-chloro side product). The ratio of these products is influenced by the electronic and steric effects of the substituents. While a detailed mechanistic study for this specific substrate is not widely published, analogous syntheses, such as the formation of 7-bromo-4-chloro-1H-indazol-3-amine from 3-bromo-2,6-dichlorobenzonitrile, show a similar lack of complete regioselectivity, yielding a mixture of isomers.[1]

G start 2-chloro-6-methylaniline diazotization Diazotization (e.g., NaNO2, acid) start->diazotization intermediate Diazonium Intermediate diazotization->intermediate path_a Path A: Cyclization ortho to methyl intermediate->path_a Major Pathway path_b Path B: Cyclization ortho to chloro intermediate->path_b Minor Pathway product_a This compound (Desired Product) path_a->product_a product_b 5-chloro-1H-indazole (Side Product) path_b->product_b

Figure 2: Formation of regioisomeric side products.

Q2: How can I confirm the identity of the 5-chloro-1H-indazole isomer in my product mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification.

  • High-Performance Liquid Chromatography (HPLC): Positional isomers can often be separated by reverse-phase HPLC due to subtle differences in their polarity and interaction with the stationary phase.[3][4][5][6] Development of a gradient method with a suitable organic modifier (e.g., acetonitrile or methanol) and an aqueous phase (often with a small amount of acid like formic or phosphoric acid) is a good starting point.[7] The elution order will depend on the specific conditions, but it is common for isomers to show distinct retention times.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for separating and identifying volatile isomers. While the electron ionization mass spectra of positional isomers can be very similar, their fragmentation patterns might show subtle, reproducible differences.[8] More reliably, the isomers will likely have different retention times on a suitable GC column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for distinguishing between the 7-chloro and 5-chloro isomers. The substitution pattern on the benzene ring results in unique chemical shifts and coupling patterns for the aromatic protons and carbons. For a definitive assignment, 2D NMR techniques like COSY, HSQC, and HMBC can be invaluable.[9]

Compound Aromatic Proton Signals (approx. ppm) Key Differentiating Features in ¹H NMR
This compound Three protons in the aromatic region.Expect a distinct set of three coupled aromatic proton signals.
5-chloro-1H-indazole Three protons in the aromatic region.[10]The chemical shifts and coupling constants of the aromatic protons will differ from the 7-chloro isomer due to the different electronic environment.[10]
4-chloro-1H-indazole Three protons in the aromatic region.The proton at position 3 is typically a singlet or a narrow doublet, and its chemical shift is sensitive to the substituent at position 4.
6-chloro-1H-indazole Three protons in the aromatic region.The coupling patterns and chemical shifts will be distinct from the other isomers.

Note: The exact chemical shifts will depend on the solvent and other substituents.

Q3: What other potential side products should I be aware of?

A3: Besides the major isomeric impurity, other minor side products can form depending on the specific reaction conditions.

  • N-Nitroso Compounds: Incomplete diazotization or side reactions can lead to the formation of stable N-nitroso derivatives of the starting aniline. These are often yellow or orange oils and can sometimes be carried through the workup.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of 2-chloro-6-methylaniline in your crude product.

  • Tar/Polymeric Materials: Overly harsh reaction conditions (e.g., high temperatures, high acid concentration) can lead to the formation of polymeric tars, which can complicate purification.

Troubleshooting & Optimization Guide

Issue 1: Low Regioselectivity (High percentage of 5-chloro isomer)
  • Underlying Cause: The activation energies for the two possible cyclization pathways (leading to the 7-chloro and 5-chloro isomers) are likely very similar under your current reaction conditions.

  • Troubleshooting Steps & Solutions:

    • Temperature Control: Carefully control the temperature during the diazotization and cyclization steps. Running the reaction at a lower temperature may favor one pathway over the other, although this can also decrease the overall reaction rate.

    • Solvent Effects: The polarity of the solvent can influence the stability of the transition states for the cyclization. Screen different solvents to see if regioselectivity can be improved.

    • Acid Catalyst: The type and concentration of the acid used for diazotization can impact the reaction. Experiment with different acids (e.g., HCl, H₂SO₄, acetic acid) and their concentrations.

Issue 2: Difficulty in Separating 7-chloro and 5-chloro Isomers
  • Underlying Cause: Positional isomers often have very similar physical properties (polarity, solubility), making them challenging to separate.

  • Troubleshooting Steps & Solutions:

    • Recrystallization: This is often the most effective method for purifying the desired isomer on a larger scale. A systematic solvent screening is crucial. Try single solvents of varying polarity (e.g., toluene, ethyl acetate, ethanol, isopropanol) and binary solvent mixtures (e.g., toluene/heptane, ethanol/water). The goal is to find a solvent system where the desired 7-chloro isomer has significantly lower solubility than the 5-chloro isomer at a lower temperature. A patent for separating substituted indazole isomers suggests using mixed solvents like acetone/water, ethanol/water, or THF/water for recrystallization.[11]

    • Column Chromatography: For smaller scale purifications or when recrystallization is ineffective, silica gel column chromatography can be used. Due to the similar polarity of the isomers, a shallow solvent gradient and careful fraction collection are necessary. Consider using a non-polar solvent system like heptane/ethyl acetate or toluene/ethyl acetate.

    • Preparative HPLC: For obtaining very high purity material, preparative HPLC is an option, although it is less scalable.

Experimental Protocols

Protocol 1: General Procedure for HPLC Analysis of Chloro-indazole Isomers

This is a starting point for method development. The actual conditions may need to be optimized for your specific instrument and sample matrix.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a relatively low percentage of Mobile Phase B (e.g., 20-30%) and gradually increase it over 15-20 minutes to a high percentage (e.g., 90-95%). Hold for a few minutes before re-equilibrating.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both isomers absorb (e.g., 254 nm or 280 nm).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve a small amount of the crude product in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: In small vials, test the solubility of your crude product in various solvents at room temperature and upon heating.

  • Procedure: a. Dissolve the crude mixture containing the 7-chloro and 5-chloro isomers in a minimum amount of a suitable hot solvent or solvent mixture (as determined from your screening). b. Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure 7-chloro isomer if available. c. Further cool the mixture in an ice bath to maximize crystal formation. d. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. e. Dry the crystals under vacuum. f. Analyze the purity of the crystals and the mother liquor by HPLC or NMR to assess the efficiency of the separation. Multiple recrystallizations may be necessary to achieve the desired purity.

References

Technical Support Center: Purification of 7-chloro-1H-indazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 7-chloro-1H-indazole. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges associated with the recrystallization of this important heterocyclic compound. As a versatile building block in pharmaceutical research, particularly for oncology and neurology applications, achieving high purity of this compound is critical for the success of subsequent synthetic steps and biological assays[1].

This guide moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt the methodology to your specific experimental context.

Core Principles: The "Why" Behind Recrystallization

Recrystallization is a purification technique based on differential solubility. The fundamental principle is that the solubility of most solids, including this compound, increases with temperature[2]. An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities, ideally, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the filtrate).

The success of this technique hinges on the careful selection of a solvent and a controlled cooling process to allow for the formation of a pure, ordered crystal lattice that excludes impurity molecules[3].

Experimental Protocol: Baseline for Purification

This protocol provides a standard workflow for the recrystallization of this compound. It should be optimized based on the specific impurities present in your crude material.

Safety First: this compound is classified as a skin and eye irritant. Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[4][5]. Consult the Safety Data Sheet (SDS) for all reagents and solvents used.

Step-by-Step Methodology:

  • Solvent Selection: Based on small-scale solubility tests (see FAQ 1), select a suitable solvent or solvent system. Mixed solvent systems, such as ethanol/water or acetone/water, are often effective for indazole derivatives[6][7].

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid at or near the solvent's boiling point. Adding solvent in small portions is crucial to avoid using an excess, which would reduce yield[2].

  • Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat source, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step is critical to prevent premature crystallization of the product in the funnel[8].

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals[2]. Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent. The final product should be a pale yellow to light red solid[1]. Confirm purity via melting point analysis and/or other analytical techniques (see FAQ 4).

Workflow Diagram

G cluster_prep Preparation & Dissolution cluster_purify Impurity Removal cluster_crystal Crystallization & Isolation crude Crude this compound add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filt Hot Gravity Filtration (if needed) dissolved->hot_filt Insoluble impurities? filtrate Clear, Hot Filtrate dissolved->filtrate No insoluble impurities hot_filt->filtrate cool_slow Slow Cooling to RT filtrate->cool_slow ice_bath Cool in Ice Bath cool_slow->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt dry Dry Crystals vac_filt->dry pure Pure Product dry->pure

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment in a direct question-and-answer format.

Problem 1: My compound oiled out instead of forming crystals.

  • Answer: "Oiling out" occurs when the solid precipitates from the solution at a temperature above its melting point, forming a liquid layer instead of crystals. This is common for compounds with relatively low melting points or when the solution is highly concentrated with impurities[8][9].

    • Causality: The presence of impurities can depress the melting point of the mixture, making it more prone to oiling out.

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of hot solvent to decrease the solution's saturation point. Allow the solution to cool much more slowly. You can achieve this by placing the flask in a beaker of hot water and allowing the entire assembly to cool to room temperature. Scratching the inner surface of the flask with a glass rod at the liquid-air interface may also help induce crystallization once the solution has cooled[9].

Problem 2: No crystals have formed, even after cooling in an ice bath.

  • Answer: This is a common issue that typically points to one of two causes: either too much solvent was used, or the solution is supersaturated[9][10].

    • Solution 1 (Too much solvent): If the solution is too dilute, the concentration of your compound will not exceed its solubility limit, even at low temperatures. To fix this, gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 25-30%) and then attempt the cooling process again[10].

    • Solution 2 (Supersaturation): Sometimes a solution needs a nucleation site to initiate crystal growth. You can induce crystallization by "scratching" the inside of the flask with a glass rod or by adding a "seed crystal" (a tiny speck of the pure compound) to the cold solution[10].

Problem 3: My final product yield is very low.

  • Answer: A low yield (e.g., <50%) can result from several factors.

    • Causality & Solution:

      • Excess Solvent: The most common cause is using too much solvent during the dissolution step, which keeps a significant portion of your product dissolved in the cold mother liquor[10]. Recovering the solid by evaporating the solvent from the filtrate and re-attempting the recrystallization with less solvent is the best approach.

      • Premature Crystallization: Product may have been lost during hot filtration. Ensure your filtration apparatus is sufficiently pre-heated.

      • Incomplete Precipitation: Ensure the solution was cooled for a sufficient amount of time at a low enough temperature.

      • Excessive Washing: Washing the collected crystals with too much cold solvent or with solvent that was not properly chilled can dissolve some of your product. Use only a minimal amount of ice-cold solvent for washing.

Problem 4: The recrystallized product is still colored or appears impure.

  • Answer: This indicates that the chosen solvent is not effectively separating the impurities from your target compound.

    • Solution 1 (Colored Impurities): If the impurity is colored, an activated charcoal treatment during the protocol can be very effective at adsorbing the colored species.

    • Solution 2 (Persistent Impurities): If the impurity has a similar solubility profile to this compound, a single recrystallization may be insufficient. A second recrystallization may be necessary. Alternatively, the impurity may require a different purification technique, such as column chromatography, for removal[9].

Troubleshooting Diagram: No Crystal Formation

G start No Crystals Form Upon Cooling check_solvent Was too much solvent used? start->check_solvent boil_off Boil off excess solvent and re-cool. check_solvent->boil_off Yes supersat Solution may be supersaturated. check_solvent->supersat No success Crystals Form boil_off->success scratch Scratch inner wall of flask. supersat->scratch seed Add a seed crystal. supersat->seed scratch->success seed->success

Caption: Decision tree for troubleshooting failure of crystallization.

Frequently Asked Questions (FAQs)

Q1: How do I select the best recrystallization solvent for this compound?

  • A1: The ideal solvent should exhibit high solubility for this compound at high temperatures and low solubility at cold temperatures[2]. A systematic approach is best:

    • Start with Small-Scale Tests: Place ~20-30 mg of your crude material into several test tubes.

    • Test Single Solvents: Add a common solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature. If it dissolves readily, the solvent is too good and will lead to poor recovery. If it is insoluble, heat the test tube. If it dissolves when hot, it's a potential candidate. Cool the test tube in an ice bath to see if crystals form.

    • Consider Mixed Solvents: If no single solvent is ideal, use a miscible solvent pair. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Gently heat to re-dissolve, then allow to cool slowly[3]. For indazoles, pairs like ethanol-water or acetone-water are often effective[6].

Q2: What are the likely impurities in my crude this compound?

  • A2: Impurities depend heavily on the synthetic route. Common impurities in heterocyclic syntheses include unreacted starting materials, residual catalysts or reagents, and side-products[11]. For indazoles, this can include regioisomers (e.g., N-1 vs N-2 alkylated products if applicable) or products from incomplete cyclization[7][12]. A preliminary analysis by TLC or LC-MS can provide valuable insight into the impurity profile.

Q3: How do I confirm the purity of my final product?

  • A3: Several analytical techniques can assess purity:

    • Melting Point Analysis: A pure compound will have a sharp melting point that matches the literature value (135-137 °C for this compound)[13]. A broad or depressed melting range indicates the presence of impurities.

    • Chromatography: Thin-Layer Chromatography (TLC) can give a quick qualitative check. A single spot suggests high purity. High-Performance Liquid Chromatography (HPLC) provides a quantitative purity assessment[14].

    • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and detect organic impurities, while Mass Spectrometry (MS) confirms the correct molecular weight[14].

Q4: What are the key physical and safety properties I should be aware of?

  • A4: Key properties are summarized in the tables below. Always consult the full SDS before beginning work[4].

Table 1: Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₇H₅ClN₂[1][13]
Molecular Weight 152.58 g/mol [1][13]
Appearance Pale yellow to light red solid[1]
Melting Point 135-137 °C[13]
Solubility Sparingly soluble in water[15]
Storage Store at 0-8 °C[1]
Table 2: Common Recrystallization Solvents
SolventBoiling Point (°C)HazardsNotes
Ethanol 78FlammableGood general-purpose solvent for moderately polar compounds[16].
Methanol 65Flammable, ToxicSimilar to ethanol but more volatile.
Water 100Non-flammableExcellent for polar compounds, often used as the "poor" solvent in a mixed pair[16].
Ethyl Acetate 77Flammable, IrritantGood for compounds of intermediate polarity.
Toluene 111Flammable, ToxicGood for less polar compounds; high boiling point can be advantageous[17].
Hexanes ~69Flammable, IrritantFor non-polar compounds, often used as the "poor" solvent.

References

Technical Support Center: Troubleshooting Regioisomer Formation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity. The formation of N1 and N2 isomers is a common hurdle in the functionalization of the indazole scaffold, a privileged pharmacophore in medicinal chemistry.[1][2][3] This resource provides in-depth, experience-driven answers to common questions and detailed troubleshooting protocols to help you achieve your desired synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: Why is controlling regioselectivity in indazole N-alkylation so critical?

The biological activity of an indazole-based drug candidate is critically dependent on its specific three-dimensional structure. The N1 and N2 regioisomers are distinct chemical entities with different physical, chemical, and pharmacological properties. An undesired regioisomer can lead to:

  • Reduced Potency: The intended biological target may only bind effectively to one specific isomer.

  • Altered Pharmacokinetics: Isomers can have different absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Toxicity: The undesired isomer may have off-target effects or toxic metabolites.

  • Purification Challenges: Separating a nearly 1:1 mixture of regioisomers can be difficult and costly, significantly reducing the overall yield of the desired compound.[1][4]

Controlling the reaction to produce a single, desired isomer is therefore paramount for efficiency, safety, and efficacy in drug development.

Q2: What are the primary factors that determine whether the N1 or N2 isomer is formed?

The outcome of an indazole N-alkylation is a delicate balance between kinetic and thermodynamic control.[2][5][6] The indazole anion, formed after deprotonation, is an ambident nucleophile, meaning it can be attacked at either nitrogen.[7]

  • Thermodynamic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][8][9] Therefore, reaction conditions that allow for equilibrium to be established (e.g., higher temperatures, longer reaction times) will typically favor the more stable N1-substituted product.[5][7][8][10]

  • Kinetic Control: The N2 position is often considered the kinetically favored site of attack. This pathway has a lower activation energy, meaning it is faster.[11][12] Reactions run under mild conditions (e.g., low temperatures) tend to favor the kinetic N2 product.[5][7]

Several experimental variables influence this balance:

  • Steric & Electronic Effects: Substituents on the indazole ring can dramatically influence the outcome. Bulky groups at the C7 position can sterically hinder the N1 position, favoring N2 attack. Conversely, electron-withdrawing groups at C7 can promote N2 selectivity.[1][4][8] Groups at the C3 position capable of chelating a metal cation (like Na+) can block the N2 position, leading to high N1 selectivity.[3][7]

  • Base and Solvent System: The choice of base and solvent is crucial. A strong base like Sodium Hydride (NaH) in a non-polar aprotic solvent like Tetrahydrofuran (THF) is a well-established system for promoting N1-alkylation.[1][4][7] The solvent can also influence whether the deprotonated indazole exists as a tight or solvent-separated ion pair, which in turn affects regioselectivity.[8]

  • Nature of the Electrophile: The alkylating or arylating agent itself plays a role. Bulky electrophiles may favor the less hindered N2 position.

Q3: How can I definitively identify my N1 and N2 regioisomers?

Unambiguous structural assignment is critical. While properties like melting points and TLC retention factors can differ, they are not definitive.[13][14] The gold standard for identification is Nuclear Magnetic Resonance (NMR) spectroscopy.

Advanced 2D NMR techniques are particularly powerful:

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most reliable method. For an N1-substituted indazole, a correlation will be observed between the protons on the N-alkyl chain (e.g., the -CH2- group) and the C7a carbon of the indazole ring. For an N2-substituted isomer, the correlation will be to the C3 carbon.[8][10]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): For N1-substituted indazoles, an NOE can often be observed between the protons on the N-alkyl chain and the proton at the C7 position of the indazole ring. This spatial proximity is absent in the N2 isomer.[15]

UV derivative spectrophotometry has also been reported as a method to distinguish between the two isomeric series.[13]

Section 2: Troubleshooting Guide - Controlling the Reaction

Problem: My N-alkylation reaction yields an inseparable mixture of N1 and N2 isomers. How can I improve selectivity?

This is the most common challenge.[7] The solution lies in deliberately shifting the reaction conditions to favor either thermodynamic or kinetic control.

G start Mixture of N1/N2 Isomers Observed q1 What is the Desired Isomer? start->q1 n1_path Target: N1 Isomer (Thermodynamic Product) q1->n1_path N1 n2_path Target: N2 Isomer (Kinetic Product) q1->n2_path N2 cond_n1 Strategy: Promote Thermodynamic Control • Strong Base (NaH) • Aprotic Solvent (THF) • Consider C3 chelating groups • Higher Temp / Longer Time n1_path->cond_n1 cond_n2 Strategy: Promote Kinetic Control • Mitsunobu Conditions (DIAD/PPh3) • Consider C7 EWG/steric bulk • Lower Temperature n2_path->cond_n2 protocol_n1 Run Protocol 1: Selective N1-Alkylation cond_n1->protocol_n1 protocol_n2 Run Protocol 2: Selective N2-Alkylation cond_n2->protocol_n2 end Analyze Isomer Ratio (NMR) Purify if Necessary protocol_n1->end protocol_n2->end

Caption: Decision workflow for optimizing indazole N-alkylation.
Solution A: Protocol for Selective N1-Alkylation (Thermodynamic Control)

This protocol is based on conditions widely reported to favor the thermodynamically more stable N1 isomer, particularly for indazoles with substituents at the C3 position that can chelate the sodium cation.[1][4][7]

Principle: The combination of sodium hydride (NaH) and tetrahydrofuran (THF) is highly effective. It is hypothesized that the sodium cation coordinates between the N2-nitrogen and a heteroatom on a C3-substituent (e.g., the oxygen of an ester or amide), sterically blocking the N2 position and directing the electrophile to N1.[4][7]

Detailed Protocol:

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF via syringe. Stir to dissolve.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (60% dispersion in mineral oil, 1.1-1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases.

  • Electrophile Addition: Cool the resulting suspension back to 0 °C. Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir overnight, or gently heat (e.g., 50 °C) if necessary, monitoring by TLC or LC-MS.[3]

  • Quenching: Once the starting material is consumed, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[2]

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

Indazole Substituent (at C3)Typical N1 Selectivity (NaH/THF)Reference
-CO₂Me, -COMe>99%[1]
-C(CH₃)₃>99%[1]
-CONH₂>99%[1]
-NO₂>95%[8]
Solution B: Protocol for Selective N2-Alkylation (Kinetic Control)

For achieving N2 selectivity, conditions that favor the kinetically controlled pathway are required. The Mitsunobu reaction is a well-established method for this purpose.[2][10]

Principle: The Mitsunobu reaction involves the use of an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD. This method generally avoids the formation of the indazolide anion and is known to favor the N2 isomer.[10] Electron-withdrawing groups at the C7 position (e.g., -NO₂, -CO₂Me) have also been shown to confer excellent N2 selectivity (≥96%) even under other conditions.[1][4][8]

Detailed Protocol (Mitsunobu):

  • Preparation: To a flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.2-1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.[2]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. A color change and/or formation of a precipitate is often observed.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC or LC-MS.

  • Workup: Remove the solvent under reduced pressure. The crude mixture will contain triphenylphosphine oxide and the hydrazide byproduct.

  • Purification: Purify the crude residue directly by flash column chromatography. The byproducts are often less polar than the desired products, but careful optimization of the eluent system is required.

Section 3: Post-Reaction Troubleshooting - Separation and Analysis

Q: My optimized reaction still produced a mixture. What are the best methods for separating N1 and N2 indazole isomers?

Even under optimized conditions, a small amount of the undesired isomer may form. Separation is often achievable via chromatography.

  • Flash Column Chromatography: This is the most common method.[2] N1 and N2 isomers often have different polarities and can be separated on silica gel.

    • Solvent System: A gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.

    • Tip: The isomers can sometimes be difficult to resolve.[8][10] Using a high-performance silica or a different stationary phase (e.g., alumina) may improve separation. Adding a small amount of a modifier like triethylamine can sometimes help with peak shape for basic compounds.

  • Preparative TLC (PTLC): For small-scale separations, preparative thin-layer chromatography can be effective when column chromatography fails to give baseline separation.[8][10]

  • Recrystallization: If one isomer is formed in high excess and both are crystalline solids, recrystallization can be a highly effective and scalable method for purification. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where one isomer is significantly less soluble than the other.

References

Technical Support Center: Optimizing Reaction Conditions for 7-Chloro-1H-indazole Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the derivatization of 7-chloro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of modifying this versatile scaffold. As a key building block in numerous pharmaceutical and agrochemical compounds, understanding the nuances of its reactivity is paramount for successful and efficient synthesis.[1][2] This resource consolidates field-proven insights and scientifically-grounded protocols to address the common challenges encountered during the derivatization of this important heterocyclic compound.

Section 1: N-Alkylation of this compound

The alkylation of the indazole core is a fundamental transformation, yet it often presents challenges in controlling regioselectivity between the N-1 and N-2 positions. The outcome is a delicate balance of steric and electronic factors, as well as the chosen reaction conditions.[3][4]

Frequently Asked Questions (FAQs) for N-Alkylation

Q1: Why am I getting a mixture of N-1 and N-2 alkylated products with my this compound?

A1: The indazole anion is an ambident nucleophile, meaning it can be alkylated at either nitrogen. For 7-substituted indazoles, the electronic nature of the substituent plays a crucial role. The electron-withdrawing nature of the chlorine atom at the C-7 position tends to favor the formation of the N-2 regioisomer.[3][5][6] This is because the electron density is pulled away from the N-1 position, making the N-2 position more nucleophilic.

Q2: How can I selectively obtain the N-1 alkylated product of this compound?

A2: While the C-7 chloro group electronically favors N-2 alkylation, thermodynamic control can be leveraged to favor the N-1 isomer, which is generally more stable.[4] A common strategy is to use a strong, non-coordinating base in a non-polar aprotic solvent.

Q3: How can I selectively obtain the N-2 alkylated product?

A3: To favor the kinetically preferred N-2 product, conditions that promote a less equilibrated system are often employed. The presence of an electron-withdrawing group at C-7, such as the chloro group, already predisposes the molecule to N-2 alkylation.[3][5][6]

Troubleshooting Guide for N-Alkylation
Problem Potential Cause Troubleshooting Suggestions
Poor Regioselectivity (Mixture of N-1 and N-2) - Suboptimal base/solvent combination. - Reaction temperature allowing for equilibration.- For N-1 selectivity, switch to NaH in THF. - For N-2 selectivity, consider Mitsunobu conditions or polar aprotic solvents with carbonate bases. - Lowering the reaction temperature may favor the kinetic N-2 product.
Low Yield - Incomplete deprotonation. - Poor reactivity of the alkylating agent. - Degradation of starting material or product.- Ensure the base is fresh and added under anhydrous conditions. - Use a more reactive alkylating agent (e.g., iodide instead of chloride). - Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that could lead to degradation.
No Reaction - Inactive base. - Sterically hindered alkylating agent.- Use a freshly opened container of NaH or titrate the base. - Consider a less sterically demanding alkylating agent or increase the reaction temperature.
Optimized Protocols for N-Alkylation

Protocol 1: Selective N-1 Alkylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere, add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Stir the reaction at room temperature until completion (monitor by TLC/LC-MS).

  • Carefully quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography on silica gel.

Protocol 2: Selective N-2 Alkylation of this compound (Mitsunobu Conditions)

  • To a solution of this compound (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to separate the N-2 and N-1 isomers.[7][8]

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the C-7 position provides a handle for further functionalization through various palladium-catalyzed cross-coupling reactions. However, the lower reactivity of aryl chlorides compared to bromides or iodides often necessitates carefully optimized conditions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For this compound, the primary challenge lies in the efficient oxidative addition of the palladium catalyst to the C-Cl bond.

Problem Potential Cause Troubleshooting Suggestions
Low to No Conversion - Inactive catalyst system for C-Cl bond activation. - Ineffective base. - Poor solubility of reactants.- Switch to a more active catalyst system, such as one with Buchwald ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[9] - Use a stronger base like K₃PO₄ or Cs₂CO₃. - Employ a solvent system that ensures solubility of all components, such as dioxane/water or DMF.[10]
Dehalogenation of Starting Material - Presence of protic impurities. - β-hydride elimination from the organopalladium intermediate.- Ensure all reagents and solvents are anhydrous. - Use a ligand that promotes reductive elimination over β-hydride elimination.
Homocoupling of Boronic Acid - Oxygen contamination. - High reaction temperature.- Thoroughly degas the reaction mixture. - Optimize the reaction temperature; sometimes lower temperatures can minimize this side reaction.
Hydrolysis of Ester Groups - Use of aqueous base.- If your substrate contains base-sensitive groups, consider using a non-aqueous base like KF.[10]
  • In a reaction vessel, combine N-protected this compound (1.0 eq), the boronic acid or ester (1.5 eq), and a strong base such as K₃PO₄ (3.0 eq).

  • Add a palladium catalyst, for instance, Pd₂(dba)₃ (2 mol%), and a suitable ligand like XPhos (4 mol%).

  • Add anhydrous dioxane and water (e.g., 10:1 ratio) as the solvent.

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

B. Buchwald-Hartwig Amination

This reaction is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of amines at the C-7 position.

Problem Potential Cause Troubleshooting Suggestions
Low Yield - Inappropriate ligand for the specific amine and aryl chloride. - Base incompatibility with the substrate or amine.- Screen different generations of Buchwald ligands (e.g., XPhos for primary amines, RuPhos for secondary amines).[11] - NaOt-Bu is a strong base that often gives high reaction rates, but may not be compatible with all functional groups. Weaker bases like K₂CO₃ or Cs₂CO₃ can be used, but may require higher temperatures or longer reaction times.[12]
Side Reactions - Hydrodehalogenation of the starting material. - β-hydride elimination.[13]- Ensure anhydrous and anaerobic conditions. - The choice of ligand can influence the rate of reductive elimination versus side reactions.
Catalyst Deactivation - Presence of coordinating functional groups on the substrate or amine.- Increase catalyst loading or use a more robust pre-catalyst.
  • To a reaction vessel under an inert atmosphere, add N-protected this compound (1.0 eq), the amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq).

  • Add an anhydrous solvent such as toluene or dioxane.

  • Degas the mixture.

  • Heat the reaction to 80-110 °C until the starting material is consumed.

  • Cool the reaction, quench with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

C. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond at the C-7 position, introducing an alkyne moiety.

Problem Potential Cause Troubleshooting Suggestions
Low Yield or No Reaction - Low reactivity of the aryl chloride. - Catalyst inhibition.- Use a more active palladium catalyst and consider a copper-free protocol to avoid Glaser homocoupling. - Ensure the alkyne is of high purity.
Glaser Homocoupling of the Alkyne - Presence of oxygen and the copper co-catalyst.[14]- Perform the reaction under strictly anaerobic conditions. - Consider a copper-free Sonogashira protocol.
Decomposition of the Alkyne - High reaction temperature or prolonged reaction time.- Monitor the reaction closely and work up as soon as the starting material is consumed.
  • To a solution of N-protected this compound (1.0 eq) and a terminal alkyne (1.5 eq) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Add a base, typically an amine such as triethylamine or diisopropylamine.

  • Degas the reaction mixture and stir at room temperature or with gentle heating until completion.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Section 3: Protecting Group Strategies

For many derivatizations, particularly cross-coupling reactions at the C-7 position, protection of the indazole N-H is often necessary to prevent side reactions and improve solubility.

Common Protecting Groups for Indazole N-H
Protecting Group Protection Conditions Deprotection Conditions Notes
Boc (tert-Butoxycarbonyl) (Boc)₂O, DMAP, THF or CH₂Cl₂TFA in CH₂Cl₂; or 4M HCl in dioxane.[5]Can be labile under some Suzuki coupling conditions with microwave heating, leading to in-situ deprotection.[15]
SEM (2-(Trimethylsilyl)ethoxymethyl) SEM-Cl, NaH, THFTBAF in THF; or aqueous HCl in EtOH.[1][16]Offers good stability and can direct lithiation to the C-3 position if desired.[1][16]

Protecting Group Workflow

G cluster_0 Protection & Derivatization Workflow Start This compound Protect N-H Protection (e.g., Boc, SEM) Start->Protect (Boc)₂O or SEM-Cl Derivatize C-7 Derivatization (Suzuki, Buchwald-Hartwig, etc.) Protect->Derivatize Pd-catalyzed cross-coupling Deprotect N-H Deprotection Derivatize->Deprotect TFA or TBAF Final_Product Final Derivatized Indazole Deprotect->Final_Product

Caption: General workflow for the derivatization of this compound involving N-H protection.

Section 4: Data Summary Tables

The following tables provide a summary of representative reaction conditions and yields for the derivatization of this compound and related structures.

Table 1: N-Alkylation of 7-Substituted Indazoles
Substrate Alkylating Agent Base/Solvent N-1:N-2 Ratio Yield (%) Reference
7-NO₂-1H-indazolen-pentyl bromideNaH / THF4:9688[6]
7-CO₂Me-1H-indazolen-pentyl bromideNaH / THF<1:9994[6]
Table 2: Palladium-Catalyzed Cross-Coupling of Halo-Indazoles
Reaction Type Substrate Coupling Partner Catalyst/Ligand Base/Solvent Yield (%) Reference
Suzuki-Miyaura3-Iodo-N-Boc-indazoleArylboronic acidPd₂(dba)₃ / SPhosK₂CO₃ / Dioxane, H₂O>80[15]
Buchwald-HartwigN-PMB-5-bromoindazoleVarious aminesPd₂(dba)₃ / BINAPNaOt-Bu / TolueneVaries[17]

Section 5: Reaction Mechanisms and Decision Trees

Understanding the underlying mechanisms is key to effective troubleshooting.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-Cl Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal Ar'B(OH)₂ + Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree for Low Yield in Suzuki Coupling

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling of this compound Check_Catalyst Is the catalyst system active for aryl chlorides? Start->Check_Catalyst Change_Catalyst Switch to Buchwald ligands (XPhos, SPhos) or NHC ligands. Check_Catalyst->Change_Catalyst No Check_Base Is the base strong enough? Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Use K₃PO₄ or Cs₂CO₃. Check_Base->Change_Base No Check_Solubility Are all reactants soluble? Check_Base->Check_Solubility Yes Change_Base->Check_Solubility Change_Solvent Try Dioxane/H₂O or DMF. Check_Solubility->Change_Solvent No Check_Purity Are starting materials pure and anhydrous? Check_Solubility->Check_Purity Yes Change_Solvent->Check_Purity Purify_Reagents Purify reagents and use anhydrous solvents. Check_Purity->Purify_Reagents No Success Improved Yield Check_Purity->Success Yes Purify_Reagents->Success

Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions of this compound.

References

Technical Support Center: Identifying Impurities in 7-Chloro-1H-Indazole by NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 7-chloro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this active pharmaceutical ingredient (API) using Nuclear Magnetic Resonance (NMR) spectroscopy. As a crucial intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final drug product.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your NMR analysis.

Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect to see in a this compound sample?

A1: Impurities in this compound can generally be categorized into three main types as defined by regulatory bodies like the FDA and ICH: organic impurities, inorganic impurities, and residual solvents.[2][3]

  • Organic Impurities: These are the most common and structurally diverse. They can arise from various stages of the manufacturing process.[3]

    • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route.

    • By-products: Formed from side reactions during the synthesis. A common challenge is the formation of regioisomers (e.g., 4-chloro, 5-chloro, or 6-chloro-1H-indazole), which can be difficult to distinguish.[4][5]

    • Degradation Products: this compound can degrade under certain conditions (e.g., light, heat, or presence of acids/bases), leading to the formation of new impurities.[6]

  • Inorganic Impurities: These typically originate from reagents, catalysts, or manufacturing equipment and can include heavy metals or inorganic salts.[2] While NMR is not the primary technique for detecting these, they can sometimes be inferred from changes in the sample's properties.

  • Residual Solvents: These are volatile organic compounds used during the synthesis or purification process.[2] Their presence is readily detectable by ¹H NMR spectroscopy. Common solvents to look for include toluene, dioxane, and dimethylformamide (DMF).[7][8]

Q2: My ¹H NMR spectrum of this compound shows unexpected peaks in the aromatic region. How can I determine if they are impurities or just complex splitting patterns?

A2: This is a frequent challenge. The aromatic region of the ¹H NMR spectrum for substituted indazoles can be complex. Here’s a systematic approach to differentiate impurities from inherent spectral complexity:

  • Reference Spectrum Comparison: The first step is to compare your spectrum with a well-characterized reference spectrum of pure this compound. Minor shifts can occur due to solvent and concentration differences, but the overall pattern and coupling constants should be consistent.

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques are invaluable for structural elucidation.[9]

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. For this compound, you should see correlations between the protons on the benzene ring. Peaks that do not show expected correlations are likely from impurities.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It can help confirm the assignments of the main compound and identify proton signals that are not attached to the expected carbons.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is extremely powerful for piecing together the carbon skeleton of unknown impurities.

  • High-Resolution Mass Spectrometry (HRMS): Coupling liquid chromatography with high-resolution mass spectrometry (LC-HRMS) can provide the molecular weight of the impurities, which is a critical piece of information for proposing potential structures.[10]

Q3: I suspect I have a regioisomeric impurity (e.g., 5-chloro-1H-indazole). How can I use NMR to confirm this?

A3: Distinguishing regioisomers is a classic application where NMR excels. The key is to carefully analyze the coupling patterns and chemical shifts in the ¹H and ¹3C NMR spectra.

  • ¹H NMR Coupling Patterns: The substitution pattern on the benzene ring dictates the splitting patterns of the aromatic protons. For this compound, you would expect a specific set of doublet and triplet patterns. A different regioisomer, like 5-chloro-1H-indazole, will exhibit a different set of splitting patterns due to the different relative positions of the protons.

  • ¹³C NMR Chemical Shifts: The position of the chlorine atom significantly influences the chemical shifts of the carbon atoms in the benzene ring due to its electronic effects. By comparing the observed ¹³C chemical shifts with predicted values or data from known isomers, you can often confirm the identity of the regioisomer.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): In some cases, a 2D NOESY experiment can be used to identify through-space correlations between protons. For example, a correlation between the N-H proton and a specific aromatic proton can help to definitively establish the regiochemistry.

Troubleshooting Guides
Problem 1: Poorly Resolved Peaks and Broad Lineshapes in the ¹H NMR Spectrum

Possible Causes & Solutions:

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts or equipment can cause significant line broadening.

    • Solution: Pass your sample through a small plug of celite or silica gel to remove particulate matter. If paramagnetic metals are suspected, consider a purification step like recrystallization or chromatography.

  • Sample Aggregation: At high concentrations, molecules of this compound may aggregate, leading to broader signals.

    • Solution: Dilute your sample. Running the NMR at a slightly elevated temperature can also help to break up aggregates.

  • Chemical Exchange: The N-H proton of the indazole ring can undergo chemical exchange with residual water or other protic impurities in the solvent. This can lead to broadening of the N-H signal and sometimes adjacent protons.

    • Solution: Use a freshly opened ampoule of high-purity deuterated solvent. Adding a small amount of D₂O and re-acquiring the spectrum can help to confirm exchangeable protons as they will either disappear or sharpen.

Problem 2: Difficulty in Quantifying Low-Level Impurities

Possible Causes & Solutions:

  • Signal-to-Noise Ratio: The signals from impurities present at low levels (<0.1%) may be difficult to distinguish from the baseline noise.

    • Solution: Increase the number of scans during NMR acquisition. Using a cryoprobe can also significantly enhance sensitivity.[11]

  • Dynamic Range: The intense signals from the main compound can make it difficult to accurately integrate the small signals of impurities.

    • Solution: Use a quantitative NMR (qNMR) approach. This involves adding a certified internal standard of known concentration to your sample. By comparing the integral of the impurity signal to the integral of the internal standard, you can accurately determine the concentration of the impurity.

Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation for Impurity Profiling
  • Weighing: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry NMR tube.

  • Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble. DMSO-d₆ is often a good choice for indazole derivatives due to its high solubilizing power.[12] Ensure the solvent is of high purity to avoid introducing extraneous signals.[8]

  • Dissolution: Add approximately 0.6 mL of the deuterated solvent to the NMR tube.

  • Mixing: Gently vortex or sonicate the sample until it is completely dissolved.

  • Internal Standard (for qNMR): If quantification is required, add a known amount of a suitable internal standard. The standard should have sharp signals that do not overlap with the analyte or impurity signals.

Protocol 2: Decision-Making Workflow for Impurity Identification

This workflow outlines a systematic approach to identifying an unknown impurity using a combination of NMR and other analytical techniques.

Caption: A decision tree for the systematic identification of unknown impurities.

Data Presentation
Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for this compound and Potential Regioisomeric Impurities

Note: Chemical shifts (δ) are reported in ppm and are solvent-dependent. The values below are typical for DMSO-d₆ and should be used as a guide.

PositionThis compound (¹H)This compound (¹³C)5-Chloro-1H-Indazole (¹H)5-Chloro-1H-Indazole (¹³C)
3 ~8.2 ppm (s)~135 ppm~8.1 ppm (s)~134 ppm
4 ~7.6 ppm (d)~122 ppm~7.7 ppm (d)~121 ppm
5 ~7.1 ppm (t)~128 ppm-~125 ppm (C-Cl)
6 ~7.5 ppm (d)~120 ppm~7.2 ppm (dd)~127 ppm
7 -~115 ppm (C-Cl)~7.8 ppm (d)~110 ppm
3a -~141 ppm-~140 ppm
7a -~129 ppm-~130 ppm
N-H ~13.5 ppm (br s)-~13.3 ppm (br s)-

Data compiled from typical values found in the literature and spectral databases.[13][14][15][16]

References

resolving HPLC peak tailing for 7-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Resolving HPLC Peak Tailing

Welcome to the technical support center for the analysis of 7-chloro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic challenges, with a specific focus on HPLC peak tailing. As Senior Application Scientists, we provide in-depth, field-proven insights to guide you through your experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing for this compound on my C18 column. What is the most likely cause?

Peak tailing for nitrogen-containing heterocyclic compounds like this compound in reversed-phase HPLC is most commonly caused by secondary interactions between the analyte and the silica stationary phase.

Here's the underlying mechanism:

  • Analyte's Basic Nature: this compound possesses a basic nitrogen atom in its indazole ring. In the acidic to neutral pH range typically used for reversed-phase chromatography, this nitrogen can become protonated, giving the molecule a positive charge.

  • Silanol Interactions: The silica backbone of most C18 columns has residual silanol groups (Si-OH). These silanols are weakly acidic and can be deprotonated (Si-O⁻), especially at pH values above 4. This creates a strong ionic interaction between the positively charged analyte and the negatively charged silanol groups.

  • Mixed-Mode Retention: This secondary ionic interaction, in addition to the primary reversed-phase (hydrophobic) retention, creates a "mixed-mode" retention mechanism. Since these silanol sites are not uniformly distributed, some analyte molecules are retained longer, resulting in a "tail" on the chromatographic peak.

To confirm if silanol interactions are the primary cause, consider a simple test: inject a neutral compound of similar hydrophobicity. If the neutral compound exhibits a symmetrical peak shape while this compound tails, it strongly suggests that secondary ionic interactions are the root cause.

Troubleshooting Guide: A Step-by-Step Approach to Eliminating Peak Tailing

This guide provides a systematic workflow to diagnose and resolve peak tailing for this compound.

Step 1: Mobile Phase Optimization - The First Line of Defense

Optimizing the mobile phase is often the most effective and straightforward way to mitigate peak tailing. The goal is to minimize the ionic interactions between the analyte and the stationary phase.

A. Adjusting Mobile Phase pH

The pH of your mobile phase is a critical parameter. You have two primary strategies:

  • Low pH (pH 2-3): At a low pH, the high concentration of protons in the mobile phase will suppress the ionization of the silanol groups on the stationary phase. This "shields" the analyte from interacting with the negatively charged silanols.

    • Recommended Additives:

      • 0.1% Formic Acid: A common choice, providing a pH of approximately 2.7.

      • 0.1% Trifluoroacetic Acid (TFA): A stronger acid that is a very effective "ion-pairing" agent, further masking silanol interactions. However, TFA can be difficult to remove from the column and may suppress MS signal if using LC-MS.

  • High pH (pH 8-10): At a higher pH, the this compound will be in its neutral, non-ionized form, thus preventing ionic interactions with the now fully deprotonated silanols. CAUTION: This approach requires a pH-stable column, as traditional silica-based columns will dissolve at high pH. Hybrid-silica or polymer-based columns are necessary for high-pH work.

Experimental Protocol: Mobile Phase pH Adjustment

  • Preparation of Low pH Mobile Phase:

    • To 950 mL of HPLC-grade water, add 1.0 mL of formic acid (for 0.1% v/v).

    • Sonicate for 10-15 minutes to degas.

    • This will be your "A" solvent. Your "B" solvent will be acetonitrile or methanol, also with 0.1% formic acid.

  • Column Equilibration: Equilibrate the column with your new mobile phase for at least 15-20 column volumes before injecting your sample.

  • Analysis: Inject your sample of this compound and compare the peak shape to your original method.

B. Using a Buffer

For more precise pH control, especially in the mid-pH range (3-7), a buffer is recommended. A buffer will maintain a constant pH, leading to more reproducible retention times and peak shapes.

  • Recommended Buffers:

    • Phosphate buffers (e.g., potassium phosphate) are effective but can precipitate with high concentrations of acetonitrile.

    • Formate buffers (e.g., ammonium formate) are volatile and MS-friendly.

Mobile Phase Additive Typical Concentration Pros Cons
Formic Acid0.05 - 0.2%MS-friendly, effective at low pH.Less pH control than a buffer.
Trifluoroacetic Acid (TFA)0.05 - 0.1%Excellent for reducing tailing.Can cause ion suppression in MS, strongly retained on the column.
Ammonium Formate10 - 20 mMGood buffering capacity, MS-friendly.Requires careful pH adjustment.
Potassium Phosphate10 - 50 mMExcellent buffering capacity.Not MS-friendly, can precipitate in high organic.
Step 2: Choosing the Right Column Chemistry

If mobile phase optimization does not fully resolve the issue, your column chemistry may be the culprit.

A. High-Purity, End-Capped Columns

Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to reduce the number of accessible silanol groups. If you are using an older column (e.g., a USP L1 designation from a previous generation), switching to a modern, high-purity, end-capped C18 may significantly improve peak shape.

B. Sterically Protected and Alternative Stationary Phases

For particularly challenging basic compounds, a standard end-capped C18 may still not be sufficient. In these cases, consider columns with advanced surface modifications:

  • Sterically Protected Columns: These columns have bulky side groups attached near the base of the C18 chain, which physically block the analyte from accessing the underlying silica surface and its residual silanols.

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the C18 chain. This can create a hydration layer near the silica surface, which helps to shield the silanols. It also offers alternative selectivity.

  • Hybrid Silica Columns: These columns are based on a hybrid of silica and organic polymer, which results in fewer and less acidic silanol groups. They also offer a wider usable pH range (often 1-12).

Troubleshooting Workflow Diagram

G start Peak Tailing Observed for This compound step1 Step 1: Mobile Phase Optimization start->step1 ph_low A. Lower Mobile Phase pH (e.g., 0.1% Formic Acid) step1->ph_low Primary Approach buffer B. Use a Buffer (e.g., 10mM Ammonium Formate) step1->buffer For Better Control step2 Step 2: Evaluate Column Chemistry ph_low->step2 Tailing Persists resolved Symmetrical Peak Achieved ph_low->resolved Issue Resolved buffer->step2 Tailing Persists buffer->resolved Issue Resolved endcapped A. Use High-Purity, End-Capped Silica Column step2->endcapped alt_phase B. Use Alternative Stationary Phase (e.g., Sterically Protected, Hybrid) step2->alt_phase step3 Step 3: Check System & Method Parameters endcapped->step3 Tailing Persists endcapped->resolved Issue Resolved alt_phase->step3 Tailing Persists alt_phase->resolved Issue Resolved overload A. Reduce Sample Load step3->overload extra_col B. Check for Extra-Column Volume step3->extra_col overload->resolved Issue Resolved extra_col->resolved Issue Resolved

Technical Support Center: Preventing Catalyst Poisoning in 7-Chloro-1H-Indazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Welcome to our dedicated resource for overcoming the challenges associated with catalyst poisoning in synthetic reactions involving 7-chloro-1H-indazole. This guide provides in-depth, actionable troubleshooting advice and frequently asked questions to enhance the efficiency, yield, and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a complete stall in our Suzuki-Miyaura coupling reaction with this compound after initial conversion. What is the likely cause?

A stalled reaction is a classic sign of catalyst poisoning. For N-heterocyclic compounds like this compound, the primary culprits are the nitrogen atoms in the indazole ring.[1][2] These nitrogen atoms act as Lewis bases and can strongly coordinate to the palladium catalyst, forming inactive complexes and effectively removing the catalyst from the active catalytic cycle.[1][2] Impurities in reagents or solvents, such as sulfur or other nitrogen-containing compounds, can also act as potent poisons.[3]

Q2: Could the 7-chloro substituent be directly poisoning the catalyst?

While the nitrogen atoms are the main cause of poisoning, the chloro substituent's role is more indirect. As an electron-withdrawing group, it influences the electronic properties of the indazole ring. However, direct poisoning by the chloride is unlikely in cross-coupling reactions where it is the intended leaving group. In fact, aryl chlorides are generally less reactive than aryl bromides or iodides, requiring more active catalyst systems to facilitate the initial oxidative addition step.[2]

Q3: What are the immediate troubleshooting steps for a failed or stalled reaction?

When a reaction fails, a systematic approach is crucial:

  • Verify Catalyst Activity: Was the catalyst handled under strictly inert conditions to prevent oxidation? Has it been stored properly?

  • Assess Reagent Purity: Ensure all starting materials, reagents, and solvents are of high purity and free from potential catalyst poisons.[3]

  • Check Reaction Conditions: Confirm that the reaction is thoroughly degassed to remove oxygen, which can lead to catalyst decomposition, often indicated by the formation of palladium black.[4]

  • Perform a Catalyst Addition Test: In a stalled reaction, adding a fresh portion of the catalyst can be diagnostic. If the reaction resumes, it strongly suggests that the initial catalyst was poisoned.

Troubleshooting Guide: Strategies to Mitigate Catalyst Poisoning

Issue: Standard palladium catalysts like Pd(PPh₃)₄ are proving ineffective for cross-coupling reactions with this compound.

Root Cause Analysis: The lone pair of electrons on the nitrogen atoms of the indazole ring can outcompete the desired substrates for coordination to the palladium center, leading to catalytically inactive species.[1][2] Standard phosphine ligands, such as triphenylphosphine (PPh₃), often do not provide enough steric hindrance to prevent this deactivating interaction.

Solutions and Protocols:

  • Employ Sterically Hindered Ligands: The use of bulky, electron-rich phosphine ligands is a key strategy to shield the palladium center. These ligands create a sterically congested environment that disfavors the binding of the larger indazole heterocycle while still permitting access for the smaller substrates.

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective.[2][4] For certain amine nucleophiles, specialized ligands like tBuXphos may be required.[5]

  • Utilize Robust Precatalysts: Modern, air-stable palladium(II) precatalysts, such as those developed by Buchwald and Hartwig, can provide more consistent results. These are activated in situ, leading to a more controlled entry into the catalytic cycle.

Experimental Protocol: Catalyst System Screening for Suzuki-Miyaura Coupling

This protocol provides a framework for screening different catalyst and ligand combinations to find the optimal system for your specific reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos, SPhos)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • In an inert atmosphere, charge an oven-dried reaction vessel with this compound, the arylboronic acid (1.5 - 2.0 equivalents), and the base (2.0 equivalents).[2]

  • Add the palladium precatalyst (1-2 mol%) and the appropriate ligand (2-4 mol%).[2]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

Catalyst SystemLigandBaseTypical Conversion (24h)
Pd(PPh₃)₄PPh₃K₂CO₃< 10%
Pd₂(dba)₃XPhosK₃PO₄> 90%
Pd₂(dba)₃SPhosK₃PO₄> 90%

Note: This table presents illustrative data. Actual results may vary.

Issue: Reaction rates are slow, and byproducts like dehalogenation are observed even with improved catalyst systems.

Root Cause Analysis: Slow reaction rates can still allow for catalyst deactivation over time. Furthermore, side reactions like dehalogenation (replacement of the chloro group with hydrogen) and protodeboronation of the boronic acid can become competitive.[2] The choice of base and solvent can significantly impact both the desired reaction rate and the prevalence of these side reactions.[6]

Solutions and Protocols:

  • Fine-Tuning Reaction Parameters:

    • Base Selection: The base plays a crucial role. While strong bases can promote the reaction, they can also lead to catalyst decomposition.[7] Weaker bases like K₃PO₄ are often a good choice for sensitive substrates.[2]

    • Solvent Choice: The solvent can influence catalyst stability and solubility of reagents.[6] Ethereal solvents like dioxane or THF, often with a small amount of water, are commonly used in Suzuki reactions.[8]

    • Temperature Optimization: Use the lowest temperature that provides a reasonable reaction rate to minimize catalyst decomposition and side reactions.

Workflow for Overcoming Catalyst Poisoning

workflow cluster_problem Problem Identification cluster_diagnosis Initial Checks cluster_strategy Primary Strategy: Catalyst System Modification cluster_optimization Secondary Strategy: Condition Optimization cluster_outcome Desired Outcome Problem Stalled Reaction or Low Yield with this compound Purity Verify Reagent and Solvent Purity Problem->Purity Inert Ensure Strictly Inert Conditions Problem->Inert Ligand Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Purity->Ligand Inert->Ligand Precatalyst Employ Robust Precatalysts (e.g., Buchwald type) Ligand->Precatalyst Conditions Optimize Base, Solvent, and Temperature Precatalyst->Conditions Success Successful and Reproducible Coupling Conditions->Success

Caption: A decision tree for troubleshooting catalyst poisoning.

Understanding the Poisoning Mechanism

The deactivation of the palladium catalyst by the indazole is a result of strong coordination chemistry. The diagram below illustrates how the indazole can intercept the active Pd(0) species, preventing it from participating in the catalytic cycle.

poisoning_mechanism Pd_active Pd(0)L₂ (Active Catalyst) Pd_poisoned Pd(0)L₂(Indazole) (Inactive Complex) Pd_active->Pd_poisoned Poisoning Pathway Oxidative_Addition Oxidative Addition Pd_active->Oxidative_Addition Desired Catalytic Cycle Indazole This compound Indazole->Pd_poisoned Product Coupled Product Oxidative_Addition->Product

Caption: The competitive binding of indazole leads to catalyst deactivation.

By implementing these advanced troubleshooting strategies and understanding the fundamental principles of catalyst poisoning, you can significantly improve the outcomes of your reactions with this compound and other challenging heterocyclic substrates.

References

Technical Support Center: Mass Spectrometry of 7-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 7-chloro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry to characterize this and similar molecules. Here, you will find troubleshooting advice and frequently asked questions (FAQs) presented in a clear question-and-answer format, grounded in established scientific principles and practical expertise. Our goal is to provide not just procedural steps, but the underlying causality to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: What should I expect for the molecular ion peak of this compound in Electron Ionization Mass Spectrometry (EI-MS)?

A1: When analyzing this compound (C₇H₅ClN₂), you should expect to see a distinctive molecular ion peak cluster. Due to the natural isotopic abundance of chlorine, you will not observe a single peak for the molecular ion. Instead, you will see two peaks:

  • [M]⁺• at m/z 152: This peak corresponds to the molecule containing the chlorine-35 isotope (³⁵Cl).

  • [M+2]⁺• at m/z 154: This peak corresponds to the molecule containing the chlorine-37 isotope (³⁷Cl).

The relative intensity of these two peaks should be approximately 3:1, reflecting the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%).[1][2] The presence of this isotopic pattern is a strong indicator of a chlorine-containing compound.[3]

Q2: I'm seeing a prominent peak at m/z 117 in my EI mass spectrum. What fragmentation event does this correspond to?

A2: A peak at m/z 117 is the expected base peak in the EI spectrum of this compound. This fragment is formed by the loss of a chlorine radical (•Cl) from the molecular ion.[1][2] This is a very common fragmentation pathway for chloroaromatic compounds.[4][5] The stability of the resulting indazolyl cation contributes to the high abundance of this fragment.

The fragmentation can be represented as:

[C₇H₅ClN₂]⁺• → [C₇H₅N₂]⁺ + •Cl

This cleavage of the C-Cl bond is a charge-site initiated fragmentation, a common process in mass spectrometry.

Q3: What are other likely fragment ions I should look for in the EI-MS of this compound?

A3: Beyond the molecular ion cluster and the base peak at m/z 117, you can anticipate other characteristic fragments resulting from the further breakdown of the indazole ring. Drawing parallels from the fragmentation of the parent 1H-indazole,[6][7] we can predict the following fragmentation pathways for the [C₇H₅N₂]⁺ ion (m/z 117):

  • Loss of HCN (27 Da): This is a common fragmentation for nitrogen-containing heterocyclic compounds. This would result in a fragment ion at m/z 90 . [C₇H₅N₂]⁺ → [C₆H₄N]⁺ + HCN

  • Loss of N₂ (28 Da): The indazole structure can also lose a molecule of nitrogen, leading to a fragment at m/z 89 . [C₇H₅N₂]⁺ → [C₇H₅]⁺ + N₂

The relative intensities of these fragments will depend on the instrument conditions, but their presence can help confirm the structure of the molecule.

Q4: How would the fragmentation pattern differ in Electrospray Ionization (ESI-MS)?

A4: ESI is a "soft" ionization technique, meaning it imparts less energy to the molecule compared to EI.[8] As a result, you will observe significantly less fragmentation.

  • Positive Ion Mode: In positive ion mode ESI-MS, you would primarily expect to see the protonated molecule, [M+H]⁺ . For this compound, this would appear as an isotopic cluster at m/z 153 ([C₇H₆ClN₂]⁺ with ³⁵Cl) and m/z 155 ([C₇H₆ClN₂]⁺ with ³⁷Cl), again in a ~3:1 ratio.

  • Tandem MS (MS/MS): To induce fragmentation in ESI, you would need to perform tandem mass spectrometry (MS/MS). In an MS/MS experiment, the [M+H]⁺ ion (m/z 153) would be isolated and fragmented through collision-induced dissociation (CID). The expected fragmentation would likely involve the loss of a neutral chlorine atom and a hydrogen atom (HCl, 36 Da), or other neutral losses like HCN or N₂. The exact fragmentation will depend on the collision energy used.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No molecular ion peak observed in EI-MS. The molecular ion is too unstable and has completely fragmented.Lower the ionization energy if your instrument allows. Check for the expected fragment ions (e.g., m/z 117). Consider using a softer ionization technique like Chemical Ionization (CI) or ESI.
Incorrect isotopic ratio for chlorine-containing fragments. Co-eluting impurity with a similar mass. Poor instrument resolution.Check the purity of your sample using chromatography (GC or LC). Ensure your mass spectrometer is properly calibrated and has sufficient resolution to distinguish the isotopic peaks.
Unexpected fragment ions are present. Sample contamination. Thermal degradation in the GC inlet.Run a blank to check for system contamination. Lower the GC inlet temperature to prevent thermal breakdown of the analyte.
Weak signal or no ions detected in ESI-MS. Incorrect mobile phase pH. The compound is not readily ionizable under the chosen conditions.Adjust the mobile phase pH to promote protonation (add formic acid for positive mode) or deprotonation (add ammonia for negative mode). Increase the concentration of the sample.

Predicted Fragmentation Patterns

The following table summarizes the predicted key ions for this compound in both EI-MS and ESI-MS/MS.

m/z (EI-MS)Proposed Fragment IonDescription of Fragmentation Pathway
152/154[C₇H₅ClN₂]⁺•Molecular Ion (M⁺•): The intact molecule with one electron removed, showing the characteristic 3:1 isotopic pattern for chlorine.
117[C₇H₅N₂]⁺Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond. This is expected to be the base peak.
90[C₆H₄N]⁺Loss of HCN: Subsequent fragmentation of the m/z 117 ion.
89[C₇H₅]⁺Loss of N₂: An alternative fragmentation pathway for the m/z 117 ion.
Precursor Ion (ESI-MS/MS)m/z (Product Ion)Proposed Neutral Loss
153 ([M+H]⁺)117Loss of HCl
153 ([M+H]⁺)126Loss of HCN

Visualizing the Fragmentation

Predicted EI-MS Fragmentation Pathway

EI_Fragmentation M [C₇H₅ClN₂]⁺• m/z 152/154 F1 [C₇H₅N₂]⁺ m/z 117 M->F1 - •Cl F2 [C₆H₄N]⁺ m/z 90 F1->F2 - HCN F3 [C₇H₅]⁺ m/z 89 F1->F3 - N₂ GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Dissolve this compound in appropriate solvent (e.g., Methanol, Ethyl Acetate) Dilute Dilute to ~1-10 µg/mL Sample->Dilute Inject Inject 1 µL into GC-MS Dilute->Inject Separate Chromatographic Separation (e.g., on a DB-5ms column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (e.g., Quadrupole) Ionize->Analyze Identify Identify analyte peak by retention time Analyze->Identify Extract Extract mass spectrum Identify->Extract Compare Compare with predicted fragmentation and library spectra Extract->Compare

References

scale-up challenges for the synthesis of 7-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of 7-chloro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, address common scale-up challenges, and answer frequently asked questions. The synthesis of substituted indazoles is a critical process in medicinal chemistry, as this scaffold is present in numerous biologically active compounds.[1][2] However, scaling the synthesis from the bench to production can present significant hurdles. This document aims to provide practical, experience-driven insights to navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low or Inconsistent Yields

Q: My reaction yield for this compound is significantly lower than expected, or varies greatly between batches. What are the likely causes and how can I improve it?

A: Low and inconsistent yields are often multifactorial, stemming from issues with starting materials, reaction conditions, or the formation of side products.

Potential Causes & Solutions:

  • Incomplete Diazotization: If your synthesis proceeds via a diazotization of a substituted aniline (e.g., 2-amino-3-chlorotoluene or a related precursor), incomplete conversion to the diazonium salt is a common culprit.[1]

    • Troubleshooting:

      • Temperature Control: Ensure the temperature is maintained at 0-5 °C during the addition of sodium nitrite. Exceeding this range can lead to decomposition of the diazonium salt.

      • Reagent Quality: Use freshly prepared sodium nitrite solution. Nitrite solutions can degrade over time.

      • Stoichiometry: Carefully control the stoichiometry of the acid and sodium nitrite. An excess or deficit can lead to incomplete reaction or side product formation.

  • Side Reactions: The formation of undesired isomers or byproducts can significantly reduce the yield of the target molecule.[3]

    • Troubleshooting:

      • Isomer Formation: The formation of the 2H-indazole isomer can occur.[3] While the 1H-tautomer is generally more thermodynamically stable, reaction conditions can influence the ratio.[2] Careful control of pH and temperature during cyclization can favor the desired 1H-isomer.

      • Hydrazone and Dimer Formation: In syntheses involving hydrazine, side reactions leading to hydrazones or dimers can occur, especially at elevated temperatures.[1] Gradual addition of reagents and strict temperature control are crucial.

  • Poor Cyclization Efficiency: The final ring-closing step is critical. Inefficient cyclization can be due to several factors.

    • Troubleshooting:

      • Solvent Choice: The polarity and boiling point of the solvent can impact cyclization. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used, but their purity is essential.[1]

      • Catalyst Activity: If a metal-catalyzed cyclization is employed (e.g., an Ullmann-type reaction), ensure the catalyst is active and not poisoned by impurities in the starting materials or solvent.[4][5]

Issue 2: Impurity Profile and Purification Challenges

Q: I am observing significant impurities in my crude product, making purification difficult, especially at a larger scale. How can I identify and minimize these impurities?

A: A challenging impurity profile is a common scale-up issue. Understanding the source of impurities is the first step to mitigating them.

Potential Impurities & Mitigation Strategies:

Impurity TypePotential SourceMitigation Strategy
Regioisomeric Indazoles Non-selective cyclization.Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired 7-chloro isomer. Starting material selection is critical.
Unreacted Starting Materials Incomplete reaction.Increase reaction time, temperature (with caution), or reagent stoichiometry. Monitor reaction progress by TLC or HPLC.
Over-halogenated Species Harsh reaction conditions during a halogenation step.Use milder halogenating agents or control the stoichiometry and addition rate carefully.
Solvent-Related Impurities Residual high-boiling point solvents (e.g., DMF, DMSO).Perform a solvent swap before crystallization or use an appropriate extraction and wash procedure.

Purification at Scale:

While column chromatography is feasible at the lab scale, it is often impractical for large-scale production.[6] Consider developing a robust crystallization procedure.

  • Protocol: Recrystallization of this compound

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a toluene/heptane mixture).

    • If necessary, treat with activated carbon to remove colored impurities.

    • Filter the hot solution to remove any insoluble material.

    • Allow the solution to cool slowly to promote the formation of large, pure crystals. Seeding with a small crystal of pure product can be beneficial.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 3: Safety and Handling on a Larger Scale

Q: What are the primary safety concerns when scaling up the synthesis of this compound?

A: Scaling up introduces new safety considerations that may not be apparent at the bench scale.

  • Exothermic Reactions: Diazotization reactions are notoriously exothermic.[6] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.

    • Mitigation: Use a jacketed reactor with precise temperature control. Implement slow, controlled addition of reagents. For highly exothermic steps, consider using flow chemistry, which offers superior heat and mass transfer.[7]

  • Hazardous Reagents:

    • Hydrazine: Hydrazine and its derivatives are toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood or enclosed system.

    • Acids and Bases: Concentrated acids and strong bases used in the synthesis require careful handling to avoid chemical burns.

  • Thermal Stability: The thermal stability of intermediates, particularly diazonium salts, and the final product should be evaluated using techniques like Differential Scanning Calorimetry (DSC) to identify any potential thermal hazards.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic strategies exist for the preparation of substituted indazoles.[1][2] For this compound, common routes often start from appropriately substituted anilines or benzonitriles.

  • From Substituted Anilines (e.g., 2-chloro-6-methylaniline): This route typically involves diazotization of the aniline, followed by an intramolecular cyclization.[1][8]

  • From Substituted Benzonitriles (e.g., 2-amino-3-chlorobenzonitrile): Reaction with hydrazine can lead to the formation of the indazole ring.[1]

  • Metal-Catalyzed Cyclizations: Modern methods may involve intramolecular C-H amination or Ullmann-type reactions to form the N-N bond, which can offer high regioselectivity.[4][5]

Q2: How can I reliably distinguish between the this compound and other potential regioisomers?

A2: Spectroscopic methods are essential for structural confirmation.

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools. The coupling patterns and chemical shifts of the aromatic protons are distinct for each isomer. 2D NMR techniques like HMBC and NOESY can provide definitive structural assignments.

  • Chromatographic Methods: HPLC can often separate regioisomers, and co-injection with an authenticated standard can confirm the identity of the desired product.

Q3: Are there any green chemistry approaches for the synthesis of indazoles?

A3: Yes, the development of more environmentally friendly methods is an active area of research. This includes:

  • Microwave-Assisted Synthesis: Microwave heating can significantly reduce reaction times and improve yields.[9]

  • Metal-Free Syntheses: Some modern methods avoid the use of heavy metal catalysts, reducing waste and cost.[10]

  • Flow Chemistry: As mentioned, continuous flow synthesis can improve safety, efficiency, and control over reaction conditions, aligning with green chemistry principles.[7]

Visualizing the Workflow

Troubleshooting Logic for Low Yield

The following diagram illustrates a decision-making workflow for troubleshooting low yields in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of this compound check_sm Verify Starting Material Purity & Stoichiometry start->check_sm check_conditions Analyze Reaction Conditions (Temp, Time, Solvent) start->check_conditions analyze_impurities Characterize Impurity Profile (NMR, LC-MS) start->analyze_impurities cause_diazotization Incomplete Diazotization? check_sm->cause_diazotization cause_cyclization Inefficient Cyclization? check_conditions->cause_cyclization cause_side_reactions Side Product Formation? analyze_impurities->cause_side_reactions cause_diazotization->cause_cyclization No solution_diazotization Optimize Diazotization: - Strict Temp Control (0-5 °C) - Fresh Reagents cause_diazotization->solution_diazotization Yes cause_cyclization->cause_side_reactions No solution_cyclization Optimize Cyclization: - Screen Solvents - Verify Catalyst Activity cause_cyclization->solution_cyclization Yes solution_side_reactions Minimize Side Reactions: - Adjust Reagent Addition Rate - Optimize pH/Temp cause_side_reactions->solution_side_reactions Yes end_node Yield Improved solution_diazotization->end_node solution_cyclization->end_node solution_side_reactions->end_node

References

managing thermal decomposition of 7-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with 7-chloro-1H-indazole. While this compound is a stable and versatile building block for pharmaceutical synthesis, its thermal stability is a critical parameter that must be managed to ensure safe and successful experimentation.[1] Like many nitrogen-containing heterocyclic compounds, indazoles can undergo exothermic decomposition under certain conditions, potentially leading to a runaway reaction.[2][3] This guide provides a structured approach to understanding, preventing, and managing thermal decomposition events through a series of frequently asked questions and troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs) on Thermal Stability

This section addresses proactive inquiries regarding the safe handling and thermal properties of this compound.

Q1: What is the known thermal stability of this compound?

A1: this compound is a solid with a melting point of approximately 135-137°C.[4] It is generally stable under recommended storage conditions (e.g., 0-8°C) and during typical synthetic procedures where temperature is well-controlled.[1][4] However, there is no publicly available, definitive onset temperature for its thermal decomposition. The thermal stability of a compound is not a single value but is influenced by factors such as heating rate, pressure, impurities, and the presence of other reagents. Safety data sheets for the parent compound, indazole, indicate that thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][5]

Actionable Insight: It is imperative to perform your own thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) on your specific batch of this compound, especially when using it in a new process or on a larger scale. This will determine the Maximum Temperature of the Synthesis Reaction (MTSR) that your cooling systems must be able to handle to prevent a runaway scenario.[6]

Q2: What are the primary visual and instrumental signs of thermal decomposition?

A2: The onset of thermal decomposition can be subtle. Both visual and instrumental monitoring are crucial.

  • Visual/Physical Signs:

    • Discoloration: The compound, typically a pale yellow to light red solid, may darken to brown or black.[1]

    • Gas Evolution: Bubbling or fizzing in the reaction mixture, even without boiling, can indicate the formation of gaseous decomposition products like NOx.[2]

    • Pressure Build-up: In a closed or sealed system, an unexpected increase in pressure is a critical warning sign.

  • Instrumental Signs:

    • Uncontrolled Temperature Rise: A sudden, self-accelerating increase in temperature that outpaces the cooling system's capacity is the classic indicator of a runaway reaction.[7]

    • Anomalous Analytical Data: The appearance of unexpected peaks in in-process monitoring techniques (e.g., HPLC, LC-MS) can signal the formation of degradation products.[8]

Q3: How can I proactively prevent thermal decomposition during my experiments?

A3: Prevention is the most effective safety strategy. It involves a combination of careful planning, precise control, and a thorough understanding of your reaction chemistry.

  • Know Your Process: Understand the thermodynamics of your specific reaction. Is it exothermic? Could any reagents or catalysts lower the decomposition temperature of this compound?

  • Ensure Precise Temperature Control: Use a reliable heating/cooling system with accurate temperature probes placed directly in the reaction medium. Avoid localized hotspots by ensuring vigorous and uniform stirring.

  • Controlled Reagent Addition: For exothermic reactions, add reagents slowly and monitor the temperature response. An accumulation of unreacted reagents can create significant latent risk; if the reaction suddenly initiates, the combined heat release can overwhelm the cooling system.[6]

  • Avoid Incompatibilities: Do not mix this compound with strong oxidizing agents, as this can lead to a highly exothermic and potentially explosive reaction.[2][9]

  • Scale-up with Caution: Thermal safety is paramount during scale-up. The surface-area-to-volume ratio decreases as scale increases, making heat removal less efficient.[7] A process that is safe on a 1-gram scale may become a dangerous runaway reaction on a 100-gram scale without re-evaluation of the cooling capacity.[3]

Key Physical and Thermal Properties Summary
PropertyValueSource(s)
Molecular FormulaC₇H₅ClN₂[4]
Molecular Weight152.58 g/mol [4]
AppearancePale yellow to light red solid[1]
Melting Point135-137 °C[4]
Recommended Storage0-8 °C, protect from moisture[1][4]
IncompatibilitiesStrong oxidizing agents[2][9]
Hazardous DecompositionNitrogen oxides (NOx), CO, CO₂, irritating gases[2][5]

Part 2: Troubleshooting Guide for Thermal Events

This section provides actionable, step-by-step guidance for responding to suspected or active thermal decomposition events.

Q4: My reaction is showing an unexpected and rapid temperature increase. What is the immediate course of action?

A4: You may be experiencing the onset of a runaway reaction. Time is critical. Follow the emergency response logic outlined below. The primary goal is to remove heat faster than it is being generated.

G start Unexpected Exotherm Detected (T_rise > Cooling Capacity) stop_reagents IMMEDIATELY: Stop All Reagent Addition start->stop_reagents max_cooling Engage Maximum Cooling (Crash cool with bath, apply ice, etc.) stop_reagents->max_cooling alert Alert Lab Personnel & Supervisor (Announce 'Runaway Reaction') max_cooling->alert is_controlled Is Temperature Decreasing? alert->is_controlled monitor Continue Monitoring Until Stable at Safe Temperature is_controlled->monitor Yes quench_decision Is Quenching Necessary/Safe? is_controlled->quench_decision No end Situation Controlled monitor->end quench_protocol Execute Emergency Quenching Protocol (See Protocol Below) quench_decision->quench_protocol Yes evacuate EVACUATE To a Safe Location & Initiate Site Emergency Procedures quench_decision->evacuate No (Too large/violent) quench_protocol->monitor

References

Technical Support Center: Improving the Solubility of 7-Chloro-1H-indazole for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Chloro-1H-indazole is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors for oncology.[1] Researchers frequently encounter a significant hurdle during in vitro and in vivo screening: the compound's inherently low solubility in aqueous buffer systems. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable biological data.

This technical guide provides a comprehensive framework for researchers to systematically address and overcome the solubility challenges associated with this compound. We will explore the physicochemical principles governing its solubility and offer a series of troubleshooting strategies and detailed protocols, moving from the simplest and most common approaches to more advanced formulation techniques.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered when working with this compound.

Q1: Why is this compound so poorly soluble in my aqueous assay buffer?

A1: The solubility challenge stems from the molecule's chemical structure. The fused aromatic ring system (benzene and pyrazole) is planar and predominantly nonpolar, leading to a hydrophobic character.[2] This hydrophobicity makes it difficult for water molecules, which are highly polar, to surround and dissolve the compound. While the nitrogen atoms in the indazole ring can participate in hydrogen bonding, the overall lipophilicity of the molecule dominates, resulting in low aqueous solubility.

Q2: What is the absolute first step I should take to dissolve the compound?

A2: The universally accepted first step is to prepare a high-concentration stock solution in a suitable organic solvent.[2] The most common and recommended solvent is Dimethyl Sulfoxide (DMSO) .[3] this compound is typically soluble in DMSO at concentrations of 10 mM or higher. This concentrated stock can then be serially diluted into your final aqueous buffer for the experiment.

Q3: I've made a DMSO stock, but the compound crashes out when I dilute it into my buffer. What's happening and what should I do?

A3: This is a common phenomenon known as precipitation upon dilution. It occurs because when the high-concentration DMSO stock is added to the aqueous buffer, the local concentration of the compound momentarily exceeds its solubility limit in the mixed solvent system before it can be dispersed.

Troubleshooting Steps:

  • Vortex Vigorously: The most critical step is to vortex the aqueous buffer while adding the DMSO stock. This rapid mixing helps to disperse the compound quickly, preventing localized super-saturation.[2]

  • Reduce Final Concentration: Your target concentration may be too high. Try a lower final concentration in the assay.

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%.[2] High concentrations of DMSO can be toxic to cells and may affect protein function. Always include a vehicle control (buffer + same final DMSO concentration) in your experiments.

  • Gentle Warming: Briefly warming the buffer to 37°C before adding the stock solution can sometimes help, but be cautious as this may affect the stability of your compound or other assay components.

Q4: Can I use pH adjustment to improve solubility?

A4: Yes, for ionizable compounds, pH modification can be a powerful strategy.[2][4] The indazole scaffold has two potential sites for ionization: the pyrazole ring nitrogens. The parent indazole molecule has a pKa of ~13.9 for the deprotonation of the N-H proton (acting as a very weak acid) and a pKa of ~1.0 for the protonation of the second nitrogen (acting as a weak base).[5] The predicted pKa for the N-H proton of this compound is approximately 11.9.[6]

  • To increase solubility: You can try adjusting the pH of your buffer. Making the buffer more alkaline (e.g., pH 8-9) could deprotonate the N-H group, creating a more soluble anionic species. Conversely, making the buffer more acidic (e.g., pH 5-6) could protonate the basic nitrogen, forming a more soluble cationic species. A preliminary pH-solubility screen is highly recommended.

Q5: What are co-solvents and how can they help?

A5: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds like this compound.[2][7]

  • Common Co-solvents: Polyethylene Glycol 300 (PEG300), Propylene Glycol (PG), and ethanol are frequently used.[7]

  • Considerations: Co-solvents can also impact biological systems, so their use must be carefully validated. Start with low percentages (e.g., 1-5%) and always include proper vehicle controls.

Q6: I've seen cyclodextrins mentioned for solubility enhancement. Are they a good option?

A6: Yes, cyclodextrins are an excellent and widely used option, particularly when DMSO or other organic solvents are not compatible with the assay.[4][8] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic this compound molecule, forming an "inclusion complex" that is water-soluble.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used derivative for this purpose.[2]

Part 2: Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution.

Materials:

  • This compound (solid)

  • Anhydrous (low water content) Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vials or microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.[3]

  • Weigh: Accurately weigh a precise amount of the compound. To prepare 1 mL of a 10 mM stock solution, weigh out 1.53 mg of the compound (Molecular Weight = 152.58 g/mol ).

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the solid. For 1.53 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, briefly sonicate the vial in a room temperature water bath.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2]

Protocol 2: Screening for Optimal pH to Improve Solubility

Materials:

  • 10 mM stock solution of this compound in DMSO

  • A set of buffers with varying pH values (e.g., Acetate pH 5.0, MES pH 6.0, Phosphate pH 7.0, Tris pH 8.0, CHES pH 9.0)

  • Microcentrifuge tubes

  • High-speed centrifuge

  • Method for quantifying the soluble compound (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: To separate tubes, add your different pH buffers.

  • Dilution: Add the DMSO stock solution to each buffer to achieve your desired final concentration (e.g., 50 µM). Ensure the final DMSO concentration is constant across all samples (e.g., 0.5%).

  • Incubation: Incubate the solutions at room temperature for 1-2 hours with gentle agitation to allow them to equilibrate.

  • Separation: Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any precipitated compound.

  • Quantification: Carefully collect the supernatant and measure the concentration of the dissolved this compound. The pH buffer that yields the highest concentration is the most suitable for your assay.

Protocol 3: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to Enhance Solubility

Materials:

  • 20% (w/v) stock solution of HP-β-CD in your chosen aqueous buffer

  • 10 mM compound stock in DMSO

  • Aqueous buffer

Procedure:

  • Serial Dilutions: Prepare a series of HP-β-CD concentrations in your aqueous buffer (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM).[2]

  • Compound Addition: To each cyclodextrin solution, add the compound from the DMSO stock to your desired final concentration (e.g., 50 µM). Keep the final DMSO concentration constant and minimal (<0.5%).

  • Control: Include a control sample containing only the compound in buffer with 0 mM HP-β-CD.

  • Incubation & Analysis: Incubate, centrifuge, and quantify the supernatant as described in Protocol 2. This will reveal the concentration of HP-β-CD required to maintain your compound in solution.

Part 3: Data Summaries & Visualizations

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₅ClN₂[1][6]
Molecular Weight 152.58 g/mol [1][6]
CAS Number 37435-12-4[6]
Appearance Pale yellow to light red solid[1]
Predicted pKa (Acidic N-H) 11.93 ± 0.40[6]
Storage Temperature 2-8°C (solid)[6]
Table 2: Comparison of Solubility Enhancement Strategies
StrategyMechanismTypical Starting Conc.ProsCons & Considerations
Organic Solvent (DMSO) Solubilizes compound for stock solution.< 0.5% finalSimple, rapid, effective for high-concentration stocks.Can be toxic to cells; may interfere with assay components. Vehicle controls are essential.[2]
pH Adjustment Increases proportion of soluble ionized form.pH 2 units from pKaCan significantly increase solubility without organic solvents.May alter compound activity or affect assay performance. Requires buffer compatibility.[4]
Co-solvents (e.g., PEG300) Reduces solvent polarity.1-10% (v/v)Can be effective for moderately hydrophobic compounds.May have biological effects; can alter protein conformation. Requires validation.[7]
Cyclodextrins (HP-β-CD) Forms a water-soluble inclusion complex.1-10 mMLow biological toxicity; highly effective.Can sometimes extract lipids from cell membranes at high concentrations. May be an expensive reagent.[8]

Visualizations

G cluster_troubleshoot Troubleshooting Options start Compound precipitates in aqueous buffer? stock Prepare concentrated stock in 100% DMSO start->stock dilute Dilute stock into buffer with vigorous vortexing stock->dilute check Still precipitates? dilute->check success Proceed with Assay (with vehicle control) check->success No ph Option 1: Adjust Buffer pH check->ph Yes ph->success cosolvent Option 2: Add Co-solvent (e.g., PEG300) cosolvent->success cyclo Option 3: Use Cyclodextrin (HP-β-CD) cyclo->success

Caption: A troubleshooting workflow for addressing solubility issues.

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

Validation & Comparative

The 7-Chloro-1H-Indazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole core is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically approved drugs.[1][2] The introduction of a chlorine atom at the 7-position of this bicyclic heteroaromatic system creates the 7-chloro-1H-indazole scaffold, a key building block that has demonstrated significant potential in the development of targeted therapeutics, particularly in oncology and inflammatory diseases.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comparative look at their performance against various biological targets, supported by experimental data and detailed methodologies.

The Strategic Advantage of the this compound Core

The indazole ring system, a fusion of benzene and pyrazole rings, offers a unique electronic and structural landscape for molecular interactions.[2] The presence of two nitrogen atoms provides opportunities for hydrogen bonding, a critical feature for binding to biological targets.[5] The chlorine atom at the 7-position further enhances the therapeutic potential of this scaffold through several mechanisms:

  • Modulation of Physicochemical Properties: The electronegative chlorine atom can influence the pKa of the indazole nitrogen, affecting its ionization state and, consequently, its binding affinity and pharmacokinetic profile.

  • Enhanced Binding Interactions: The chloro substituent can participate in halogen bonding, a non-covalent interaction that has gained increasing recognition in drug design for its ability to improve binding affinity and selectivity.

  • Metabolic Stability: The presence of a halogen can block potential sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of the drug candidate.

These attributes make the this compound scaffold a "privileged structure" in drug discovery, a molecular framework that is capable of binding to multiple biological targets with high affinity.

Comparative Analysis of this compound Derivatives as Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and immunology. The this compound scaffold has been successfully employed in the design of potent and selective kinase inhibitors. The following table provides a comparative overview of the inhibitory activities of various this compound derivatives against different kinases.

Compound IDTarget KinaseR1-SubstituentR3-SubstituentIC50 (nM)Reference
1 PLK4HAmide derivative< 0.1[6]
2 ASK1HPhenyl derivativeNot specified[7]
3 ERK1/2HAmide derivativeNot specified[8]

Structure-Activity Relationship Insights for Kinase Inhibition:

The data suggests that the nature of the substituents at the N1 and C3 positions of the this compound ring plays a crucial role in determining both the potency and selectivity of these inhibitors.

  • N1-Substitution: While many potent inhibitors are unsubstituted at the N1 position, allowing for a key hydrogen bond interaction with the hinge region of the kinase, strategic substitution at this position can be used to modulate selectivity and physicochemical properties.

  • C3-Substitution: The C3 position is a critical vector for extending into the solvent-exposed region of the ATP-binding pocket. Large, hydrophobic, and hydrogen-bonding groups at this position can significantly enhance potency. For instance, complex amide functionalities at C3 have been shown to be crucial for potent inhibition of Polo-like kinase 4 (PLK4).[6]

SAR_Kinase_Inhibitors Scaffold This compound Core N1 N1 Position Scaffold->N1 Substitution C3 C3 Position Scaffold->C3 Substitution Activity Kinase Inhibitory Activity N1->Activity Modulates Selectivity & Physicochemical Properties C3->Activity Crucial for Potency (H-bonding, Hydrophobic interactions)

Caption: Key SAR determinants for this compound-based kinase inhibitors.

This compound Derivatives as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune evasion by tumors. Inhibition of IDO1 is a promising strategy in cancer immunotherapy. The this compound scaffold has emerged as a promising framework for the development of IDO1 inhibitors.

Anticipated Structure-Activity Relationships for IDO1 Inhibition:

Based on the known SAR of other azole-based IDO1 inhibitors, the following trends can be anticipated for this compound derivatives:

  • Heme Coordination: The N2 atom of the indazole ring is expected to be the primary coordinating atom with the heme iron.

  • Substitutions on the Benzene Ring: The 7-chloro substituent is likely to influence the electronic properties of the indazole ring, potentially modulating the strength of the heme coordination. Other substituents on the benzene ring could be explored to optimize interactions with the hydrophobic pockets of the IDO1 active site.

  • N1- and C3-Substitutions: Modifications at these positions will be critical for fine-tuning the selectivity and pharmacokinetic properties of the inhibitors.

Caption: A typical workflow for the evaluation of IDO1 inhibitors.

Experimental Protocols

1. Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound derivatives against a target kinase.

Materials:

  • Recombinant purified protein kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • This compound test compounds

  • Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)

  • Assay detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for 1 hour.

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay reagents according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

2. IDO1 Cell-Based Inhibition Assay

This protocol outlines a cell-based assay to measure the inhibition of IDO1 activity in a cellular context.

Materials:

  • HeLa or other suitable cancer cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin/streptomycin

  • Interferon-gamma (IFN-γ)

  • This compound test compounds

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • IDO1 Induction: Treat the cells with IFN-γ to induce IDO1 expression.

  • Compound Treatment: Add the test compounds at various concentrations to the cells and incubate for 48 hours.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Add TCA to the supernatant to precipitate proteins, and incubate at 50°C for 30 minutes.

    • Centrifuge to pellet the precipitate.

    • Transfer the supernatant to a new plate and add Ehrlich's reagent.

    • Incubate at room temperature for 10 minutes.

  • Data Analysis: Measure the absorbance at 490 nm using a microplate reader. The IC50 values are determined by plotting the percentage of kynurenine production against the inhibitor concentration.

Conclusion

The this compound scaffold is a highly versatile and valuable starting point for the design of potent and selective inhibitors of various therapeutically relevant targets. The strategic placement of the chlorine atom at the 7-position provides a unique handle to fine-tune the physicochemical and pharmacological properties of the resulting derivatives. The comparative analysis of their structure-activity relationships, as presented in this guide, offers valuable insights for medicinal chemists and drug discovery professionals. Further exploration of substitutions at the N1 and C3 positions, guided by the principles outlined herein, holds significant promise for the development of next-generation therapeutics for cancer and inflammatory diseases.

References

A Comparative Guide to the Kinase Inhibitor Selectivity Profile of 7-chloro-1H-indazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

For researchers, scientists, and professionals in drug development, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic design. Protein kinases, as central regulators of cellular signaling, have become one of the most intensively pursued classes of drug targets for a multitude of diseases, including cancer and inflammatory conditions.[1] Within the vast chemical space of potential inhibitors, the indazole nucleus has emerged as a "privileged scaffold"—a molecular framework that consistently demonstrates a high affinity for the ATP-binding pocket of various kinases.[1][2][3][4]

This guide provides an in-depth comparative analysis of the kinase selectivity profile originating from the simple 7-chloro-1H-indazole core. Due to the limited public availability of comprehensive screening data for this specific parent compound, we will extrapolate its potential biological activity by examining a well-characterized, clinically relevant derivative: Axitinib . By comparing the complex, multi-targeted profile of Axitinib against the foundational this compound structure, we can elucidate the principles of how chemical modifications on the indazole ring dictate potency and selectivity across the human kinome. This guide will delve into the supporting experimental data, detail the methodologies for its acquisition, and provide a framework for understanding and predicting the behavior of this important class of inhibitors.

From Simple Scaffold to Potent Drug: A Comparative Selectivity Analysis

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile.[5] A highly selective inhibitor potently modulates its intended target with minimal off-target effects, thereby reducing the potential for toxicity. The indazole core itself can be considered a starting fragment for interaction with the kinase hinge region.[4] However, substitutions on this core are essential for achieving high potency and defining the selectivity profile.

This compound represents a simple, halogenated indazole. While it serves as a valuable building block in medicinal chemistry, its own kinase inhibitory profile is not extensively documented in public databases.[2] To understand its potential and the impact of further derivatization, we will compare it to Axitinib, a potent, FDA-approved multi-kinase inhibitor used in the treatment of renal cell carcinoma, which features a substituted indazole core.[4][5]

Data Presentation: Comparative Kinase Inhibition Profiles

The following table summarizes the kinase inhibition data for Axitinib, showcasing its activity against key receptor tyrosine kinases (RTKs). This profile, generated through extensive in-vitro assays, highlights the multi-targeted nature of a complex indazole derivative. In contrast, the profile for the parent this compound is largely uncharacterized, emphasizing its role as a synthetic precursor rather than a refined inhibitor.

InhibitorTarget KinaseIC50 (nM)Assay Type / ContextReference(s)
Axitinib VEGFR10.1 - 1.2Cell-free / Endothelial Cells[6]
VEGFR20.2Cell-free / Endothelial Cells[6]
VEGFR30.1 - 0.3Cell-free / Endothelial Cells[6]
PDGFRβ1.6Endothelial Cells[6]
c-Kit1.7Endothelial Cells[6]
PLK44.2Cell-free[5]
This compound VariousNot Publicly Available--

IC50 (half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Lower values indicate higher potency.[6]

The data clearly illustrates that the extensive decoration of the indazole scaffold in Axitinib confers potent, low-nanomolar inhibitory activity against several key kinases involved in angiogenesis and tumor growth. This stands in contrast to the parent this compound, for which such potent activity would not be expected without further optimization. The chlorine atom at the 7-position influences the electronic properties of the ring and can serve as a vector for further synthetic elaboration, but does not in itself typically confer high potency and broad selectivity.[1]

Visualizing the Impact: Kinase Signaling and Experimental Design

To appreciate the functional consequences of kinase inhibition, it is crucial to understand the signaling pathways in which the target kinases operate. Axitinib's primary targets, the VEGFRs, are critical mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

VEGFR_Signaling_Pathway VEGF VEGF Ligand VEGFR VEGFR (RTK) VEGF->VEGFR Binds & Activates PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS Ras VEGFR->RAS Axitinib Axitinib (Indazole Inhibitor) Axitinib->VEGFR Inhibits ATP Binding Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified VEGFR signaling pathway and the point of inhibition by Axitinib.

The experimental workflow to determine an inhibitor's potency and selectivity is a critical, multi-step process. High-throughput screening against large panels of kinases provides a broad overview of a compound's selectivity.

Kinase_Profiling_Workflow Start Compound Synthesis (e.g., this compound derivative) PrimaryAssay Primary Kinase Assay (e.g., ADP-Glo™) Determine on-target IC50 Start->PrimaryAssay KinomeScan Broad Kinome Panel Screen (e.g., >300 kinases @ 1µM) PrimaryAssay->KinomeScan DoseResponse Dose-Response Analysis Calculate IC50 for 'Hits' KinomeScan->DoseResponse SelectivityProfile Generate Selectivity Profile (Comparison of IC50 values) DoseResponse->SelectivityProfile CellAssay Cell-Based Assays (Target Engagement & Anti-proliferative Activity) SelectivityProfile->CellAssay End Lead Optimization CellAssay->End

Generalized workflow for determining kinase inhibitor selectivity.

Experimental Methodologies: A Protocol for IC50 Determination

The quantitative data presented in this guide is typically generated using robust, high-throughput in-vitro kinase assays. The ADP-Glo™ Kinase Assay is a widely used platform that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[7][8][9]

Objective:

To determine the concentration of an indazole-based inhibitor required to inhibit 50% of the activity of a target kinase in a cell-free system.

Materials:
  • Recombinant purified protein kinase of interest

  • Specific peptide or protein substrate for the kinase

  • Adenosine triphosphate (ATP), Ultra-Pure

  • Indazole-based test compound (e.g., this compound derivative)

  • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Reagents (Promega)

  • High-purity Dimethyl sulfoxide (DMSO)

  • 384-well, low-volume, white microplates

Step-by-Step Protocol: ADP-Glo™ Kinase Assay
  • Compound Preparation:

    • Create a serial dilution of the indazole inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is prepared to cover a wide concentration range.

    • Prepare a DMSO-only control (representing 100% kinase activity) and a control with no kinase (background).

  • Kinase Reaction Setup: [8]

    • In a 384-well plate, add 5 µL of the kinase reaction mix, which includes the kinase, substrate, and reaction buffer.

    • Add the serially diluted inhibitor or DMSO control to the appropriate wells.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

  • Reaction Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 60 minutes).

  • ADP Detection: [7][9]

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back to ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a microplate reader.

    • Subtract the background signal (no kinase control) from all other readings.

    • Normalize the data, setting the average signal from the DMSO-only wells to 100% kinase activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic model (sigmoidal curve) to calculate the IC50 value.[6]

Conclusion and Future Outlook

The 1H-indazole scaffold, exemplified by the simple this compound, is a foundational element in the design of potent kinase inhibitors.[1][3] While the parent molecule itself is not a refined inhibitor, its structure provides a critical starting point for medicinal chemists. As demonstrated by the comparison with Axitinib, strategic and complex substitutions on the indazole core are required to achieve the high potency and specific selectivity profiles necessary for a successful therapeutic agent.

The methodologies outlined in this guide, such as broad kinome screening and luminescence-based enzymatic assays, are the gold standard for characterizing these inhibitors.[7][10] They provide the essential quantitative data that allows researchers to understand structure-activity relationships, optimize lead compounds, and ultimately develop safer, more effective targeted therapies. Future work in this field will undoubtedly continue to leverage the versatility of the indazole scaffold to target a growing number of kinases implicated in human disease.

References

The Ascendancy of the Indazole Ring: A Comparative Guide to 7-Chloro-1H-Indazole and Other Privileged Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, protein kinases remain a paramount target class. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of precision medicine. Central to the design of these inhibitors is the concept of the "privileged scaffold" - a core molecular structure that demonstrates the ability to bind to multiple biological targets with high affinity. The indazole nucleus, and specifically its halogenated derivatives like 7-chloro-1H-indazole, has emerged as a powerful and versatile scaffold in the kinase inhibitor armamentarium.[1][2]

This guide provides an in-depth comparison of the this compound scaffold against other prominent kinase inhibitor scaffolds. We will delve into the structural features that confer its advantages, supported by comparative experimental data, and provide detailed protocols for researchers to conduct their own benchmark analyses.

The Privileged Nature of the Indazole Scaffold

The indazole core, a bicyclic aromatic heterocycle, serves as an effective ATP surrogate, adept at forming key hydrogen bond interactions within the hinge region of the kinase ATP-binding site.[3] The strategic placement of a chlorine atom at the 7-position can significantly enhance potency and modulate selectivity. This is often achieved by enabling the occupation of specific hydrophobic pockets within the kinase active site.[3] This seemingly minor modification can have profound effects on the overall pharmacological profile of the inhibitor.

The versatility of the this compound scaffold is evident in its successful incorporation into inhibitors targeting a diverse range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Polo-like kinase 4 (PLK4).[3][4][5] For instance, the FDA-approved multi-kinase inhibitor Pazopanib, used in the treatment of renal cell carcinoma, features an indazole core, underscoring the clinical significance of this scaffold.[1]

A Comparative Analysis of Kinase Inhibitor Scaffolds

While this compound is a potent scaffold, the world of kinase inhibitors is rich with diverse chemical architectures. The choice of scaffold is a critical decision in drug design, influencing potency, selectivity, and drug-like properties. Below, we compare this compound with other widely used scaffolds.

ScaffoldKey Features & AdvantagesRepresentative Kinase TargetsPotential Limitations
This compound Versatile hinge-binding motif; 7-chloro group can enhance potency and selectivity by accessing hydrophobic pockets; well-established synthetic routes.[3][6]FGFR, VEGFR, PLK4, ERK1/2[4][5][7]Potential for off-target activities depending on substitution patterns; requires careful optimization for selectivity.
Quinazoline Forms two hydrogen bonds with the kinase hinge region; rigid structure can lead to high potency; extensive history in kinase inhibitor design (e.g., Gefitinib, Erlotinib).EGFR, VEGFRCan suffer from poor solubility; potential for off-target effects on other quinazoline-binding proteins.
Pyrimidine Another classic hinge-binding scaffold; highly versatile with numerous points for substitution to modulate selectivity and physicochemical properties.ABL, SRC, CDKsCan be associated with metabolic liabilities depending on the substitution pattern.
Indole/Indolyl-pyrrolone Mimics the adenine portion of ATP; can form multiple hydrogen bonds and hydrophobic interactions; often found in inhibitors of serine/threonine kinases.[8]PIM1, CDKs, GSK3β[8]Can have planarity issues affecting solubility and cell permeability.
Furanopyrimidine Offers multiple pharmacophore access points for optimization; has shown promise in developing dual-target inhibitors.[9]MER/AXL[9]Newer scaffold with less historical data compared to others.
Macrocycles Can offer improved potency and selectivity by pre-organizing the molecule for binding and making additional contacts with the protein surface; may overcome certain resistance mutations.[10]ALK, ROS1[10]Generally more complex to synthesize; can have challenges with cell permeability and oral bioavailability.

This table highlights the nuanced landscape of kinase inhibitor design, where each scaffold presents a unique set of opportunities and challenges. The selection of a scaffold is therefore a strategic decision based on the specific kinase target, the desired selectivity profile, and the overall drug development goals.

Experimental Workflows for Comparative Evaluation

To objectively compare different kinase inhibitor scaffolds, a systematic experimental approach is essential. Below are detailed protocols for key in vitro assays that form the foundation of any robust benchmarking study.

Workflow for Kinase Inhibitor Benchmarking

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Data Analysis & Comparison A Biochemical IC50 Determination B Kinase Selectivity Profiling A->B C Cellular Target Engagement Assay B->C D Phospho-Protein Western Blot C->D E Cell Viability/Proliferation Assay D->E F Comparative Data Analysis E->F

Caption: A streamlined workflow for the comparative evaluation of kinase inhibitors.

Experimental Protocol 1: Biochemical IC50 Determination

This protocol outlines a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.[11]

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (e.g., this compound derivative and comparator compounds)

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 384-well plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.

  • Reaction Setup:

    • Add 1 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a master mix containing the kinase and substrate in kinase assay buffer.

    • Add 5 µL of the enzyme/substrate master mix to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to kinase activity.

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[11][12]

Experimental Protocol 2: Kinase Selectivity Profiling

To understand the selectivity of an inhibitor, it is crucial to screen it against a broad panel of kinases. Several commercial services offer kinase profiling, or it can be performed in-house using systems like the Promega Kinase Selectivity Profiling Systems.[13][14]

Procedure Outline:

  • Select a kinase panel that is representative of the human kinome or focused on specific kinase families of interest.[13]

  • Provide the test compound at a fixed concentration (e.g., 1 µM) for single-dose profiling or in a dose-response format for more detailed analysis.

  • The kinase reactions are typically performed as described in the IC50 determination protocol.

  • The percentage of inhibition for each kinase in the panel is determined.

  • The results are often visualized as a dendrogram or a "scan" plot, providing a clear picture of the inhibitor's selectivity profile.

Experimental Protocol 3: Cellular Phospho-Protein Western Blot

This assay determines the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase within a cellular context.[15][16]

Materials:

  • Cancer cell line with a known dependency on the target kinase signaling pathway.

  • Complete cell culture medium.

  • Test compounds.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies against the phosphorylated and total forms of the downstream substrate protein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blotting equipment and reagents.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with a dose-range of the kinase inhibitor for a defined period (e.g., 2 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. This will demonstrate the dose-dependent inhibition of the signaling pathway.

Conclusion

The this compound scaffold represents a significant achievement in medicinal chemistry, providing a robust and adaptable platform for the design of potent and selective kinase inhibitors. Its privileged nature is underscored by its presence in clinically successful drugs and its widespread use in ongoing drug discovery programs. However, the field of kinase inhibitor development is not a "one-scaffold-fits-all" endeavor. A deep understanding of the comparative advantages and disadvantages of different scaffolds, such as quinazolines, pyrimidines, and macrocycles, is essential for the rational design of next-generation therapeutics.

By employing rigorous and standardized experimental workflows, researchers can effectively benchmark novel inhibitors against established compounds, leading to a more informed and efficient drug discovery process. The protocols and comparative data presented in this guide are intended to empower researchers to make strategic decisions in their quest to develop novel kinase inhibitors that can ultimately benefit patients.

References

A Researcher's Guide to the Validation of 7-Chloro-1H-indazole as a Chemical Probe for Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of 7-chloro-1H-indazole as a chemical probe, with a primary focus on its potential activity as an inhibitor of nitric oxide synthase (NOS). For researchers in pharmacology and drug discovery, the rigorous validation of any small molecule tool is paramount to ensure the reliability and interpretability of experimental results.[1] This document outlines the necessary experimental comparisons and provides detailed protocols to objectively assess the potency, selectivity, and cellular activity of this compound, benchmarking it against established standards in the field.

The indazole scaffold is a well-recognized privileged structure in medicinal chemistry, with numerous derivatives showing a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[2][3][4] Notably, substituted indazoles, such as 7-nitroindazole (7-NI), have been identified as inhibitors of nitric oxide synthase, an enzyme family crucial in physiological and pathological signaling.[5][6][7][8][9][10][11] Given this precedent, this compound warrants a thorough investigation as a potential chemical probe for NOS.

The Imperative for Rigorous Chemical Probe Validation

A chemical probe is a small molecule that enables the study of a specific protein's function in cells and organisms.[1] For a compound to be considered a high-quality chemical probe, it must meet stringent criteria, including:

  • Potency: Typically, a probe should exhibit an in vitro potency (IC50 or Kd) of less than 100 nM against its intended target.

  • Selectivity: It should demonstrate a significant selectivity (generally >30-fold) for its target over other related proteins.

  • Cellular Activity: The probe must engage its target in a cellular context at a concentration of less than 1 µM and elicit a measurable downstream effect.

Comparative Framework for Validation

To thoroughly assess this compound, a multi-pronged approach is essential, directly comparing its performance against well-characterized positive and negative controls.

Comparative Compounds:

  • Positive Control (nNOS Selective): 7-Nitroindazole (7-NI). A widely used, albeit not perfectly selective, inhibitor of neuronal nitric oxide synthase (nNOS).[5][6][7][8][9][10][11][12]

  • Positive Control (iNOS Selective): L-N6-(1-iminoethyl)lysine (L-NIL). A well-established and selective inhibitor of inducible nitric oxide synthase (iNOS).[13][14]

  • Negative Control: 3-Indazolinone. A structurally related indazole derivative reported to be inactive against NOS.[9]

Experimental Validation Workflow

The validation of this compound should proceed through a logical sequence of biochemical and cellular assays.

Figure 1: A stepwise workflow for the validation of this compound.

Part 1: Biochemical Characterization - NOS Inhibition Assay

The initial step is to determine the in vitro potency of this compound against a primary NOS isoform, typically nNOS, given the known activity of related indazoles.

Objective: To quantify the IC50 value of this compound for the inhibition of recombinant nNOS.

Methodology: Griess Assay for Nitrite Determination

Nitric oxide synthase catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO). The unstable NO radical is rapidly oxidized to nitrite and nitrate. The Griess assay is a colorimetric method that measures nitrite concentration, an indirect but reliable indicator of NO production.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol.

    • Enzyme Solution: Recombinant rat or human nNOS in assay buffer.

    • Cofactor Solution: A mixture of NADPH, CaCl2, calmodulin, and tetrahydrobiopterin (BH4) in assay buffer.

    • Substrate Solution: L-arginine in assay buffer.

    • Test Compounds: Prepare stock solutions of this compound, 7-NI, L-NIL, and 3-indazolinone in DMSO. Create serial dilutions in the assay buffer.

    • Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.

  • Assay Procedure:

    • In a 96-well plate, add the test compounds at various concentrations.

    • Add the nNOS enzyme solution to each well.

    • Initiate the reaction by adding the cofactor and substrate solutions.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the Griess reagent to each well.

    • Incubate at room temperature for 15 minutes to allow for color development.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Construct a standard curve using known concentrations of sodium nitrite.

    • Calculate the percentage of NOS inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Determine the IC50 values by fitting the data to a dose-response curve using non-linear regression.

Expected Outcome and Interpretation:

This assay will provide the IC50 value of this compound against nNOS. A potent chemical probe would ideally have an IC50 below 100 nM. Based on existing literature for a similar compound, 3-chloro indazole (IC50 = 100 µM)[9], it is anticipated that this compound may be a significantly weaker inhibitor than 7-NI (IC50 ≈ 0.9 µM)[9].

Part 2: Cellular Target Engagement

Demonstrating that a compound can engage its target within the complex environment of a living cell is a critical validation step.[15]

Objective: To assess the ability of this compound to inhibit NO production in a cellular context.

Methodology: DAF-FM DA Assay in Activated Neuronal or Macrophage Cells

DAF-FM diacetate is a cell-permeable dye that becomes fluorescent upon reaction with NO. This allows for the quantification of intracellular NO production.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line, such as a neuronal cell line (e.g., SH-SY5Y) or a macrophage cell line (e.g., RAW 264.7), in a 96-well plate.

    • For neuronal cells, stimulate nNOS activity with an agonist like NMDA. For macrophages, induce iNOS expression with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

    • Pre-incubate the cells with serial dilutions of this compound and control compounds for 1-2 hours.

  • NO Detection:

    • Load the cells with DAF-FM diacetate according to the manufacturer's instructions.

    • After an incubation period, wash the cells to remove excess dye.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~495/515 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition of NO production for each compound concentration compared to the vehicle-treated control.

    • Determine the EC50 values from the resulting dose-response curves.

Expected Outcome and Interpretation:

A successful chemical probe should demonstrate cellular target engagement with an EC50 of less than 1 µM. This experiment will reveal if this compound is cell-permeable and can inhibit NOS activity within a cellular environment.

Figure 2: Cellular mechanism of NO detection using DAF-FM DA.

Part 3: Selectivity Profiling

A crucial aspect of chemical probe validation is to determine its selectivity for the intended target over other related proteins.

Objective: To assess the selectivity of this compound for nNOS over iNOS and eNOS.

Methodology:

The NOS inhibition assay described in Part 1 should be repeated using recombinant iNOS and eNOS enzymes.

Data Analysis and Interpretation:

Calculate the IC50 values for each NOS isoform. The selectivity ratio is determined by dividing the IC50 for the off-target isoform by the IC50 for the on-target isoform. A high-quality probe should exhibit at least a 30-fold selectivity. This will reveal whether this compound has a preference for a particular NOS isoform.

Comparative Data for Key NOS Inhibitors

CompoundTarget IsoformApproximate IC50Selectivity Profile
This compound nNOS (putative)To be determinedTo be determined
7-Nitroindazole (7-NI) nNOS~0.5-1 µM[9][10][11]Selective for nNOS over eNOS and iNOS
L-NIL iNOS~3.3 µM[13]~28-fold selective for iNOS over nNOS[13]
3-Indazolinone All NOS isoformsInactive (>1 mM)[9]Negative Control

Conclusion and Future Directions

This guide provides a rigorous and objective framework for the validation of this compound as a chemical probe for nitric oxide synthase. By following these experimental protocols and comparing the results to established positive and negative controls, researchers can generate the necessary data to confidently assess its potency, selectivity, and cellular activity.

Based on the limited available data for structurally similar compounds, it is plausible that this compound may be a weak NOS inhibitor. However, only through the systematic experimental validation outlined here can its true potential as a chemical probe be determined. Should it prove to be a potent and selective inhibitor, further studies, including broader off-target screening and in vivo characterization, would be warranted. Conversely, if it is found to be inactive or non-selective, this information is equally valuable to the scientific community to prevent its misuse and the generation of unreliable data.

References

The In Vivo Efficacy of 7-Chloro-1H-Indazole Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 7-chloro-1H-indazole scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for a new generation of targeted therapeutics.[1] Its unique physicochemical properties and versatile synthetic handles allow for the development of potent and selective inhibitors against a range of high-value biological targets. This guide provides an in-depth comparison of the in vivo efficacy of two distinct this compound derivatives that have advanced into clinical development: Debio 1347 , an FGFR inhibitor for oncology, and ARRY-371797 , a p38 MAPK inhibitor for a rare cardiovascular disease.

By examining their divergent mechanisms, the preclinical models used to validate them, and the resulting efficacy data, we aim to provide researchers and drug development professionals with a clear, evidence-based perspective on the therapeutic potential of this chemical class.

Comparative Overview

FeatureDebio 1347 (CH5183284)ARRY-371797 (PF-07265803)
Core Scaffold This compound DerivativeThis compound Derivative
Primary Target Fibroblast Growth Factor Receptors 1, 2, 3 (FGFR1/2/3)p38 Mitogen-Activated Protein Kinase (p38 MAPK)
Therapeutic Area OncologyCardiovascular (Cardiomyopathy)
Key Preclinical Model Xenograft models with FGFR genetic alterationsValidated animal model of LMNA-related Dilated Cardiomyopathy (DCM)
Primary In Vivo Endpoint Tumor Growth Inhibition (TGI)Reversal of negative left ventricular remodeling
Clinical Status Investigated in Phase I/II trials[2][3]Investigated in Phase II/III trials[4][5][6]

Case Study 1: Debio 1347 (CH5183284) – A Selective FGFR Inhibitor for Cancer

Debio 1347 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of FGFR isoforms 1, 2, and 3.[7] Genetic alterations that cause aberrant activation of the FGFR signaling pathway—such as gene fusions, amplifications, or mutations—are known drivers of tumor growth and survival in various cancers.[3] The scientific rationale for developing Debio 1347 is to specifically inhibit these oncogenic drivers in a genetically-defined patient population.

Mechanism of Action: FGFR Signaling Pathway

The FGFR signaling cascade is a critical regulator of cell proliferation, differentiation, migration, and angiogenesis.[8] Upon binding of a Fibroblast Growth Factor (FGF) ligand, the receptor dimerizes and auto-phosphorylates its intracellular kinase domains. This triggers the activation of downstream pathways, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell survival and proliferation. Debio 1347 binds to the ATP-binding site of the FGFR kinase domain, preventing this phosphorylation and effectively shutting down the downstream oncogenic signaling.[9]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR1/2/3 FGF->FGFR Binds & Activates RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Activates Debio1347 Debio 1347 (this compound Derivative) Debio1347->FGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Gene Transcription (Cell Proliferation, Survival) MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR signaling pathway and inhibition by Debio 1347.
In Vivo Efficacy Data

The in vivo anti-tumor activity of Debio 1347 was evaluated in mouse xenograft models. The choice of these models was critical and directly linked to the drug's mechanism of action; researchers selected cancer cell lines with known FGFR genetic alterations to test the hypothesis that the drug would be effective in this specific context.

Animal ModelCancer TypeKey Genetic AlterationDosing Regimen (Oral)ResultSource
RT112 Xenograft Bladder CancerFGFR3-TACC3 Fusion50 mg/kg BIDPotent anti-tumor efficacy, superior to QD dosing[8]
RT112 Xenograft Bladder CancerFGFR3-TACC3 Fusion100 mg/kg QDSignificant tumor growth inhibition[8]
LION 137 PDX Non-Small Cell Lung CancerFGFR AmplificationNot SpecifiedInhibition of tumor growth[8]
KG1 Xenograft LeukemiaFGFR1OP-FGFR1 Fusion100 mg/kg/daySignificant anti-tumor activity[7]
SNU-16 Xenograft Gastric CancerFGFR2 Amplification100 mg/kg/daySignificant anti-tumor activity[7]

PDX = Patient-Derived Xenograft; BID = Twice daily; QD = Once daily

These results demonstrate that Debio 1347's efficacy is dose-dependent and tied to maintaining a sustained plasma concentration above a therapeutic threshold, as suggested by the superior efficacy of the twice-daily (BID) regimen.[8]

Experimental Protocol: Xenograft Efficacy Study

The following is a representative protocol for assessing the in vivo efficacy of an oral FGFR inhibitor like Debio 1347, synthesized from published methodologies.[8]

  • Cell Line and Animal Husbandry:

    • Select a human cancer cell line with a confirmed FGFR alteration (e.g., RT112 for FGFR3 fusion).

    • Culture cells under standard sterile conditions.

    • Acquire immunodeficient mice (e.g., female BALB/c nude mice, 6-8 weeks old) and allow them to acclimatize. All procedures must follow institutional animal welfare guidelines.

  • Tumor Implantation:

    • Harvest cultured cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) to a concentration of 10-20 million cells/mL.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using caliper measurements (Volume = 0.5 × Length × Width²).

    • Once tumors reach a predetermined average volume (e.g., 150-200 mm³), randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

  • Drug Formulation and Administration:

    • Prepare the vehicle control (e.g., 10% DMSO, 90% Corn Oil).[10]

    • Prepare Debio 1347 formulation at the desired concentrations for oral gavage.

    • Administer the assigned treatment (vehicle or drug) orally according to the planned schedule (e.g., daily for 15 consecutive days).[8]

  • Efficacy Monitoring and Endpoints:

    • Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.

    • The primary endpoint is tumor growth inhibition (TGI). TGI (%) is calculated at the end of the study.

Case Study 2: ARRY-371797 (PF-07265803) – A Selective p38 MAPK Inhibitor for Cardiomyopathy

ARRY-371797 is a selective, oral inhibitor of p38 mitogen-activated protein kinase (MAPK).[4] Its development addresses a fundamentally different pathology: Lamin A/C gene (LMNA)-related dilated cardiomyopathy (DCM). This rare genetic disease leads to progressive heart failure and has a poor prognosis.[11] The rationale for this drug is based on evidence that the p38 MAPK pathway is aberrantly activated in the heart cells of patients with this condition, driving inflammation, cell death (apoptosis), and cardiac dysfunction.[4]

Mechanism of Action: p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and inflammatory cues. In the context of LMNA-related DCM, cellular stress activates a cascade of upstream kinases that ultimately phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream targets, leading to the production of pro-inflammatory cytokines (like TNF-α and IL-1β) and promoting cardiomyocyte apoptosis. ARRY-371797 intervenes by inhibiting p38 MAPK, thereby blocking these downstream pathological effects and aiming to preserve cardiac function.

p38_Pathway cluster_extracellular Extracellular & Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus & Cellular Effects Stress Cellular Stress (e.g., from LMNA mutation) MAPKKK Upstream Kinases (MAPKKK) Stress->MAPKKK Activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Activates p38 p38 MAPK MAPKK->p38 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38->Cytokines Promotes Transcription Apoptosis Cardiomyocyte Apoptosis p38->Apoptosis Induces ARRY371797 ARRY-371797 (this compound Derivative) ARRY371797->p38 Inhibits

p38 MAPK signaling pathway and inhibition by ARRY-371797.
In Vivo Efficacy Data

The validation of ARRY-371797 relied on a highly specific animal model that recapitulates the human disease. While detailed quantitative data from the preclinical study is cited within clinical reports, the key outcome was a significant functional improvement.

Animal ModelDiseaseKey FeatureDosing RegimenResultSource
Validated Mouse ModelLMNA-related Dilated CardiomyopathyMimics human disease progressionNot specifiedReversed negative left ventricular remodeling[4]

This preclinical result was foundational, providing the confidence to advance the drug into human trials. In a Phase 2 study of patients with LMNA-related DCM, ARRY-371797 demonstrated clinically meaningful improvements in functional capacity and cardiac biomarkers, validating the therapeutic hypothesis derived from the animal model.[4][12]

  • Primary Endpoint Improvement: At 12 weeks, patients showed a mean increase of 69 meters in the 6-minute walk test (6MWT).[4][12]

  • Biomarker Reduction: Median N-terminal pro-B-type natriuretic peptide (NT-proBNP), a key indicator of heart stress, declined from 1409 pg/mL to 848 pg/mL.[4][12]

Experimental Protocol: Workflow for Preclinical Cardiac Efficacy

The following is a generalized workflow for evaluating a p38 inhibitor in a preclinical model of cardiomyopathy, based on standard practices in the field.

Workflow_Cardio cluster_setup Model & Setup cluster_treatment Treatment Phase cluster_analysis Analysis & Endpoints A 1. Select Disease Model (e.g., LMNA-mutant mouse) B 2. Establish Baseline (Echocardiography to measure cardiac function, e.g., LVEF) A->B C 3. Randomize Animals (Vehicle vs. ARRY-371797) B->C D 4. Chronic Dosing (Oral administration over several weeks/months) C->D E 5. Interim & Final Analysis (Serial Echocardiography) D->E F 6. Histopathology (Analyze heart tissue for fibrosis, apoptosis, and inflammation) E->F G 7. Biomarker Analysis (Measure cardiac markers like BNP in plasma) E->G

Generalized workflow for in vivo testing in a cardiomyopathy model.

Conclusion: A Scaffold for Diverse Pathologies

The comparative analysis of Debio 1347 and ARRY-371797 powerfully illustrates the versatility of the this compound scaffold. By modifying the substituents around this core, medicinal chemists have successfully developed highly selective inhibitors for two distinct kinase targets—FGFR and p38 MAPK—leading to potent in vivo efficacy in vastly different disease contexts: oncology and cardiovascular disease.

This guide underscores a critical principle in modern drug discovery: success is predicated on a deep understanding of the underlying disease biology, which informs the choice of a specific molecular target, the design of a selective inhibitor, and the selection of a relevant preclinical model to rigorously test the therapeutic hypothesis. The this compound framework has proven to be an exceptional starting point for this process, yielding drug candidates with significant therapeutic potential.

References

The Synthetic Chemist's Compass: Navigating the Landscape of 7-Halogenated Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 7-Chloro-1H-indazole and its Halogenated Congeners in Synthetic Chemistry and Drug Discovery

In the intricate world of medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The strategic functionalization of this bicyclic heterocycle is paramount in modulating the pharmacological properties of drug candidates. Among the various substituted indazoles, the 7-halogenated series offers a versatile toolkit for synthetic chemists, providing a gateway to a diverse chemical space through modern cross-coupling reactions. This guide provides a comprehensive comparison of this compound with its fluoro, bromo, and iodo counterparts, offering insights into their synthesis, reactivity, and applications, supported by experimental data to inform your synthetic strategies.

The Halogen Palette: A Spectrum of Reactivity and Utility

The choice of halogen at the 7-position of the indazole ring is a critical decision in synthetic design, profoundly influencing the molecule's reactivity in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The underlying principle governing their differential reactivity lies in the bond strength of the carbon-halogen (C-X) bond and the ease of oxidative addition to a low-valent transition metal catalyst, typically palladium. The general reactivity trend for aryl halides in such reactions is I > Br > Cl >> F.

This guide will delve into the practical implications of this trend, comparing the synthetic accessibility and reaction performance of this compound against its halogenated relatives.

Synthetic Accessibility: Crafting the Halogenated Indazole Toolkit

The efficient synthesis of the desired 7-halogenated indazole is the first crucial step in any synthetic campaign. A variety of methods have been developed, with the choice of starting material and reaction conditions tailored to the specific halogen.

A Comparative Overview of Synthetic Routes
Halogenated IndazoleTypical Starting Material(s)Key Transformation(s)Typical YieldReference(s)
7-Fluoro-1H-indazole 2,3-Difluorobenzaldehyde or 2-Fluoro-6-methylanilineCyclization with hydrazine~45-70%
This compound 2-Chloro-6-nitrotoluene or 2,3-dichlorobenzonitrileReduction, diazotization, cyclization or SNAr with hydrazineModerate to Good
7-Bromo-1H-indazole 7-Amino-1H-indazole or 2-Bromo-6-methylaniline derivativeSandmeyer reaction or cyclization~37-96%
7-Iodo-1H-indazole 7-Amino-1H-indazoleSandmeyer-type iodinationModerate

Experimental Protocols: Step-by-Step Synthesis of 7-Halogenated Indazoles

Protocol 1: Synthesis of 7-Fluoro-1H-indazole from 2,3-Difluorobenzaldehyde

G start 2,3-Difluorobenzaldehyde reaction Heating at 180°C for 10 hours start->reaction hydrazine Hydrazine Monohydrate hydrazine->reaction workup Aqueous Workup & Extraction with Ethyl Acetate reaction->workup purification Silica Gel Column Chromatography workup->purification product 7-Fluoro-1H-indazole purification->product

Caption: Synthetic workflow for 7-Fluoro-1H-indazole.

  • Reaction Setup: To 1.85 g of 2,3-difluorobenzaldehyde, add 3 mL of hydrazine monohydrate in a suitable reaction vessel equipped with a condenser and a magnetic stirrer.

  • Reaction: Heat the reaction mixture with stirring at 180°C for 10 hours.

  • Workup: After completion, cool the mixture to room temperature. Add ethyl acetate and water to extract the product into the organic layer.

  • Purification: Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield 7-fluoro-1H-indazole.

Protocol 2: Synthesis of 7-Bromo-1H-indazole from 7-Amino-1H-indazole

G start 7-Amino-1H-indazole diazotization Diazotization at -10°C start->diazotization hbr Conc. HBr hbr->diazotization nano2 Sodium Nitrite nano2->diazotization sandmeyer Sandmeyer Reaction diazotization->sandmeyer cubr Cuprous Bromide in HBr cubr->sandmeyer neutralization Neutralization with NaHCO3 sandmeyer->neutralization extraction Extraction with Ethyl Acetate neutralization->extraction product 7-Bromo-1H-indazole extraction->product

Caption: Synthetic workflow for 7-Bromo-1H-indazole.

  • Diazotization: Dissolve 7-amino-1H-indazole (3.45 g, 25.9 mmol) in concentrated hydrobromic acid (25 mL) and dilute with water (8.5 mL). Cool the solution to -10°C. In a separate vessel, dissolve sodium nitrite (1.14 g, 16.5 mmol) in water (11.5 mL), cool, and add it slowly to the indazole solution.

  • Sandmeyer Reaction: Stir the reaction solution at -5°C for 15 minutes. Then, add a cooled solution of cuprous bromide (3.94 g, 27.5 mmol) in concentrated hydrobromic acid (11.5 mL) dropwise over 15 minutes.

  • Workup and Isolation: Stir the reaction mixture at room temperature for 2 hours and then neutralize with a saturated sodium bicarbonate solution. Dilute the mixture with water, filter, and wash the filter cake with ethyl acetate. Separate the filtrate layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 7-bromo-1H-indazole.

Comparative Reactivity in Cross-Coupling Reactions

The true synthetic value of 7-halogenated indazoles is realized in their application as coupling partners in palladium-catalyzed cross-coupling reactions. The choice of halogen directly impacts reaction conditions and efficiency.

Suzuki-Miyaura Coupling: A Tale of Two Halides

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While direct comparative studies on all four 7-haloindazoles are scarce, valuable insights can be drawn from studies on similar heterocyclic systems and general principles of reactivity. A study on halogenated pyrazoles revealed that bromo and chloro derivatives were superior to iodo-pyrazoles in Suzuki-Miyaura reactions due to a reduced tendency for dehalogenation.

HalogenRelative ReactivityTypical Catalyst LoadingReaction TemperatureNoteworthy Observations
Iodo HighestLowRoom Temperature to mild heatingProne to dehalogenation side reactions, especially with electron-rich systems.
Bromo HighLow to ModerateMild to moderate heatingGenerally provides a good balance of reactivity and stability.
Chloro ModerateModerate to HighElevated temperaturesOften requires more specialized and electron-rich phosphine ligands for efficient coupling.
Fluoro LowestVery High / Specialized CatalystsHigh temperaturesGenerally unreactive under standard Suzuki conditions; requires harsh conditions or specialized catalysts.
Buchwald-Hartwig Amination: Forging the C-N Bond

The formation of a C-N bond at the 7-position is crucial for accessing a wide range of biologically active molecules. Similar to Suzuki coupling, the reactivity of the C-X bond dictates the reaction's success. 7-Bromo-1H-indazole is a commonly used substrate for Buchwald-Hartwig amination, allowing for the synthesis of various pharmaceutical intermediates. While this compound can also be employed, it typically necessitates more forceful conditions, including higher temperatures and more active catalyst systems.

Applications in Drug Discovery and Development

The indazole nucleus is a key pharmacophore, and the ability to functionalize it at the 7-position via its halogenated derivatives has been instrumental in the development of several important drugs.

  • This compound serves as a crucial building block in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.

  • 7-Bromo-1H-indazole is a versatile intermediate for creating novel pharmaceuticals and agrochemicals. Its utility is highlighted in the synthesis of inhibitors for various kinases and other enzymes. The indazole scaffold is often found in biologically active molecules targeting a range of diseases.

  • 7-Fluoro-1H-indazole is utilized in the development of therapeutic agents, especially in the fields of oncology and neurology. The introduction of a fluorine atom can significantly alter the metabolic stability and binding affinity of a drug candidate.

  • 7-Iodo-1H-indazole , with its high reactivity, is a valuable intermediate for the rapid construction of complex molecular architectures through various cross-coupling reactions.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and its other halogenated counterparts is a strategic decision that hinges on a balance of reactivity, cost, and the specific synthetic transformation being planned.

  • 7-Iodo-1H-indazole is the substrate of choice for reactions where high reactivity is paramount and mild conditions are desired, though potential side reactions like dehalogenation must be considered.

  • 7-Bromo-1H-indazole offers a robust and reliable balance of reactivity and stability, making it a workhorse for a wide array of cross-coupling reactions.

  • This compound represents a more economical option, but its lower reactivity necessitates more forcing reaction conditions and specialized catalytic systems.

  • 7-Fluoro-1H-indazole is generally the least reactive and is typically used when the fluorine atom is a desired feature in the final target molecule, rather than as a leaving group for cross-coupling.

By understanding the distinct synthetic profiles of each 7-halogenated indazole, researchers can make informed decisions to optimize their synthetic routes, accelerate drug discovery programs, and ultimately, unlock the full potential of the versatile indazole scaffold.

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 7-Chloro-1H-Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1H-indazole scaffold is a well-established and versatile core structure in the design of potent kinase inhibitors. The strategic placement of substituents on the indazole ring system is a key determinant of both on-target potency and the broader selectivity profile across the human kinome. The 7-chloro-1H-indazole moiety, in particular, presents a unique structural feature that can influence the inhibitor's interaction within the ATP-binding pocket of various kinases. Understanding the cross-reactivity of this specific class of inhibitors is paramount for predicting therapeutic efficacy, anticipating potential off-target effects, and guiding the rational design of next-generation therapeutics with improved safety profiles.

This guide provides a comprehensive overview of the principles and methodologies for evaluating the cross-reactivity of this compound-based inhibitors. While publicly available kinome-wide screening data for a broad panel of this compound compounds is limited, we will extrapolate from the well-characterized behavior of the broader indazole family to provide insights into expected cross-reactivity patterns. Furthermore, this guide will detail the gold-standard experimental workflows for assessing inhibitor selectivity and present a case study of a representative indazole-based inhibitor to illustrate the practical application of these methods.

The Indazole Scaffold and Kinase Selectivity

The indazole core is a privileged structure in medicinal chemistry, forming the foundation of numerous kinase inhibitors, including clinically approved drugs.[1] Its ability to form key hydrogen bond interactions within the hinge region of the ATP-binding site of kinases makes it an effective anchor for inhibitor design.[2] However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in achieving absolute selectivity.[1] Consequently, many kinase inhibitors exhibit polypharmacology, interacting with multiple kinases to varying degrees.[3]

Substitutions on the indazole ring, such as the chloro group at the 7-position, play a crucial role in fine-tuning the inhibitor's selectivity. This is achieved by creating additional interactions with specific amino acid residues in the ATP-binding pocket, thereby favoring binding to some kinases over others. The 7-position of the indazole ring is directed towards the solvent-exposed region in many kinases, and modifications at this position can significantly impact the inhibitor's overall selectivity profile.

Comparative Kinase Inhibition Profiles: A Framework for Analysis

Table 1: Illustrative Framework for Comparative Kinase Selectivity of this compound-Based Inhibitors

Kinase TargetCompound A (IC50, nM)Compound B (IC50, nM)Compound C (IC50, nM)
Primary Target(s)
Kinase XValueValueValue
Key Off-Targets
Kinase YValueValueValue
Kinase ZValueValueValue
............
Selectivity Score e.g., Gini Coefficiente.g., Gini Coefficiente.g., Gini Coefficient

This table represents a template for presenting comparative kinase selectivity data. The values would be populated with experimental results from biochemical or cellular assays.

Experimental Methodologies for Assessing Cross-Reactivity

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. A multi-faceted approach, combining biochemical and cell-based assays, is necessary to gain a comprehensive understanding of its on- and off-target activities.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of purified kinases. These assays are crucial for determining the intrinsic potency of an inhibitor against its intended target and a wide array of other kinases.

Workflow for a Typical Biochemical Kinase Assay:

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Compound Preparation (Serial Dilution in DMSO) Assay_Plate Assay Plate Setup (Compound + Kinase/Substrate) Compound_Prep->Assay_Plate Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Assay_Plate Incubation Initiate Reaction with ATP & Incubate Assay_Plate->Incubation Detection Detection of Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

Caption: Workflow for a typical in vitro biochemical kinase assay.

Detailed Protocol for an ADP-Glo™ Kinase Assay:

  • Compound Preparation: Prepare a stock solution of the this compound-based inhibitor in 100% DMSO. Create a serial dilution of the compound in DMSO, and then dilute it further in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).[4]

  • Assay Plate Setup: Add the serially diluted compound or vehicle (DMSO) to the wells of a low-volume 384-well plate.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the purified kinase and its specific substrate in the kinase reaction buffer. Add this mixture to each well of the assay plate.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves converting the ADP to ATP and then using the newly synthesized ATP in a luciferase-based reaction to generate a luminescent signal. The intensity of the light is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.[1]

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are essential for determining direct inhibitory activity, cell-based assays provide crucial information about a compound's performance in a more physiologically relevant environment. These assays can confirm target engagement within living cells and assess the downstream functional consequences of kinase inhibition.

Workflow for a Cellular Phosphorylation Assay (Western Blot):

cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection_wb Detection & Quantification Cell_Culture Culture Cells Expressing Target Kinase Treatment Treat Cells with Inhibitor (Dose-Response) Cell_Culture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE & Transfer to Membrane Lysis->SDS_PAGE Antibody_Incubation Incubate with Primary & Secondary Antibodies SDS_PAGE->Antibody_Incubation Detection_WB Signal Detection (Chemiluminescence) Antibody_Incubation->Detection_WB Quantification Densitometry Analysis Detection_WB->Quantification

Caption: Workflow for a Western blot-based cellular phosphorylation assay.

Detailed Protocol for a Western Blot Analysis:

  • Cell Culture and Treatment: Culture a cell line that endogenously expresses the target kinase and a known downstream substrate. Treat the cells with increasing concentrations of the this compound-based inhibitor for a predetermined time.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Then, incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and visualize it using a digital imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated substrate signal to a loading control (e.g., total protein of the substrate or a housekeeping protein like GAPDH) to determine the dose-dependent effect of the inhibitor on the signaling pathway.

Case Study: Axitinib - A Well-Characterized Indazole-Based Inhibitor

To illustrate the outcome of a comprehensive cross-reactivity assessment, we can look at Axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) that features an indazole core.

Table 2: Kinase Inhibition Profile of Axitinib

Kinase TargetIC50 (nM)
VEGFR1 0.1
VEGFR2 0.2
VEGFR3 0.1-0.3
PDGFRβ 1.6
c-Kit 1.7
PLK44.2

Data sourced from BenchChem.[5]

The data for Axitinib demonstrates that while it is highly potent against its primary targets (VEGFRs), it also exhibits activity against other related kinases such as PDGFRβ and c-Kit in the low nanomolar range. This multi-targeted profile is a common feature of many kinase inhibitors and highlights the importance of broad kinome screening to fully characterize a compound's activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. A thorough understanding of the cross-reactivity of these compounds is essential for their successful translation into safe and effective therapeutics. By employing a combination of robust biochemical and cell-based screening methodologies, researchers can build a comprehensive selectivity profile for their lead candidates. This data-driven approach will not only aid in the identification of potential off-target liabilities but also uncover opportunities for developing multi-targeted inhibitors with unique therapeutic applications. As more data on the kinome-wide selectivity of this compound-based inhibitors becomes available, it will further refine our understanding of the structure-activity relationships that govern their cross-reactivity and guide the design of the next generation of precision medicines.

References

A Technical Guide to the In Vitro Metabolic Stability of 7-Chloro-1H-Indazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the landscape of modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as crucial as the optimization of its pharmacodynamic activity. Among these properties, metabolic stability—a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes—stands out as a key determinant of its pharmacokinetic profile, influencing parameters such as oral bioavailability, half-life, and in vivo clearance.[1][2] A compound with poor metabolic stability is often rapidly cleared from the body, leading to insufficient therapeutic exposure and potentially the formation of toxic metabolites.[3] Conversely, excessively high stability can lead to drug accumulation and an increased risk of off-target effects.[2]

The 7-chloro-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[4][5] The chlorine substitution at the 7-position can significantly influence the electronic properties and binding interactions of the molecule. However, like many heterocyclic scaffolds, the indazole ring and its substituents are susceptible to metabolism, primarily by cytochrome P450 (CYP) enzymes located in the liver.[6] Understanding and optimizing the metabolic stability of this class of compounds is therefore a paramount objective in their development.

This guide provides a comprehensive comparison of the in vitro metabolic stability of a series of representative this compound derivatives. We will delve into the experimental design for assessing metabolic stability, present comparative data, and discuss the key structure-metabolism relationships that govern the metabolic fate of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the developability of their this compound-based drug candidates.

Experimental Design for a Comparative In Vitro Metabolic Stability Study

The cornerstone of a reliable metabolic stability assessment is a robust and well-controlled experimental design. The following section outlines a self-validating protocol for determining the in vitro metabolic stability of this compound derivatives using human liver microsomes (HLM), a subcellular fraction rich in CYP enzymes.[3]

Rationale for Experimental Choices
  • Test System: Human liver microsomes are the industry standard for early-stage metabolic stability screening due to their commercial availability, ease of use, and high concentration of Phase I metabolic enzymes, particularly CYPs.[3] While hepatocytes offer a more complete metabolic picture by including Phase II enzymes, microsomes are ideal for a high-throughput, comparative assessment of CYP-mediated metabolism.[2]

  • Cofactor: The metabolic activity of CYPs is dependent on the presence of NADPH as a cofactor. An NADPH regenerating system is employed to ensure a sustained supply of NADPH throughout the incubation period, preventing cofactor depletion from becoming a rate-limiting factor.[7]

  • Compound Concentration: A low substrate concentration (typically 1 µM) is used to ensure that the enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Km), allowing for the accurate determination of intrinsic clearance.[7]

  • Time Points: Multiple time points are essential to accurately determine the rate of compound depletion and calculate the half-life.

  • Controls: Positive control compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) are included to validate the metabolic competency of the microsomal batch. A negative control (incubation without NADPH) is crucial to distinguish between enzymatic degradation and chemical instability.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro metabolic stability assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Reagents: - Test Compounds (1 mM in DMSO) - HLM (20 mg/mL stock) - Phosphate Buffer (100 mM, pH 7.4) - NADPH Regenerating System working_solutions Prepare Working Solutions: - Test Compound (in buffer) - HLM Suspension (in buffer) reagents->working_solutions pre_incubation Pre-incubate HLM and Test Compound at 37°C for 10 min working_solutions->pre_incubation start_reaction Initiate Reaction by adding NADPH Regenerating System pre_incubation->start_reaction time_points Incubate at 37°C Sample at 0, 5, 15, 30, 60 min start_reaction->time_points quench Quench Reaction with ice-cold Acetonitrile containing Internal Standard time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate: - Half-life (t½) - Intrinsic Clearance (Clint) plot->calculate

Caption: Experimental workflow for the in vitro metabolic stability assay.

Step-by-Step Experimental Protocol
  • Reagent Preparation:

    • Prepare a 1 M stock solution of potassium phosphate buffer, pH 7.4.

    • Prepare a 1 mM stock solution of each test compound in DMSO.

    • On the day of the experiment, thaw the human liver microsomes (pooled from multiple donors) on ice.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation Plate Setup:

    • In a 96-well plate, add the appropriate volume of 100 mM phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Add the human liver microsomes to a final concentration of 0.5 mg/mL.

    • Include wells for positive and negative controls.

  • Incubation:

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the respective wells by adding 2 volumes of ice-cold acetonitrile containing a suitable internal standard. The 0-minute time point is quenched immediately after the addition of NADPH.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound.[8]

  • Data Analysis:

    • Determine the peak area ratio of the analyte to the internal standard at each time point.

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) in µL/min/mg microsomal protein using the formula: Clint = (0.693 / t1/2) / (microsomal protein concentration in mg/mL) .[9]

Comparative Metabolic Stability of this compound Derivatives

To illustrate the impact of structural modifications on metabolic stability, we present a comparative analysis of a series of hypothetical this compound derivatives. The predicted metabolic stability data in the following table is based on established structure-metabolism relationships for indazoles and related heterocyclic compounds found in the scientific literature.[6][10]

Compound IDR1R2Predicted t1/2 (min) in HLMPredicted Clint (µL/min/mg) in HLMPredicted Stability Class
IND-01 HPhenyl4530.8Moderate
IND-02 H4-Fluorophenyl> 60< 23.1High
IND-03 H4-Methoxyphenyl1592.4Low
IND-04 MethylPhenyl3539.6Moderate
IND-05 CyclopropylPhenyl> 60< 23.1High

Note: The predicted data is for illustrative purposes and should be confirmed by experimental studies. Stability classification is based on typical industry criteria: High (>60 min), Moderate (30-60 min), Low (<30 min).

Discussion of Structure-Metabolism Relationships

The predicted metabolic stability of the this compound derivatives in the table above highlights several key structure-metabolism relationships:

  • Impact of Aromatic Substitution (IND-01 vs. IND-02 vs. IND-03): The substituent on the R2 phenyl ring has a profound effect on metabolic stability.

    • IND-01 (Unsubstituted Phenyl): This compound is predicted to have moderate stability, with the phenyl ring being a likely site of CYP-mediated aromatic hydroxylation.

    • IND-02 (4-Fluorophenyl): The introduction of a fluorine atom at the para-position of the phenyl ring is a common strategy to block a site of metabolism.[10] The strong carbon-fluorine bond is resistant to oxidative cleavage, leading to a significant increase in predicted metabolic stability.

    • IND-03 (4-Methoxyphenyl): The methoxy group is a metabolically labile functionality, prone to O-demethylation by CYP enzymes. This provides a clear metabolic "soft spot," resulting in predicted low metabolic stability.[11]

  • Impact of N1-Substitution (IND-01 vs. IND-04 vs. IND-05): The nature of the substituent at the N1 position of the indazole ring also influences metabolic stability.

    • IND-04 (N1-Methyl): The N-methyl group can be a site for N-demethylation. While this may not be the primary metabolic pathway in the presence of an unsubstituted phenyl ring, it can contribute to the overall clearance of the molecule.

    • IND-05 (N1-Cyclopropyl): Replacing the methyl group with a cyclopropyl group can enhance metabolic stability. The cyclopropyl ring is generally more resistant to oxidation than a methyl group.

Major Metabolic Pathways of this compound Derivatives

Based on the known metabolism of indazole-containing drugs and related heterocyclic compounds, the primary metabolic pathways for this compound derivatives are likely to involve oxidation reactions catalyzed by CYP enzymes.

metabolic_pathway cluster_pathways CYP-Mediated Oxidation parent This compound Derivative R1 = H, Alkyl, Cycloalkyl R2 = Aryl, Heteroaryl hydroxylation Aromatic Hydroxylation (on R2-Aryl ring) parent:f1->hydroxylation Pathway A demethylation O-Demethylation (if R2 contains methoxy) parent:f1->demethylation Pathway B ndealkylation N-Dealkylation (at R1 position) parent:f1->ndealkylation Pathway C

Caption: Generalized metabolic pathways for this compound derivatives.

Conclusion and Future Directions

This guide has provided a framework for understanding and evaluating the in vitro metabolic stability of this compound derivatives. The key takeaways are:

  • A robust and well-controlled in vitro metabolic stability assay is essential for generating reliable and reproducible data.

  • The metabolic stability of this compound derivatives can be significantly modulated by strategic modifications to the substituents on the indazole core and appended functionalities.

  • Blocking sites of metabolism, for instance through fluorination, is a proven strategy for enhancing metabolic stability.

  • Identifying and mitigating metabolic liabilities early in the drug discovery process is crucial for the successful development of drug candidates.

Future work in this area should focus on generating experimental data for a wider range of this compound derivatives to further refine our understanding of their structure-metabolism relationships. Additionally, studies using human hepatocytes would provide a more comprehensive picture of both Phase I and Phase II metabolism. Ultimately, a thorough understanding of the metabolic fate of this important class of compounds will enable the design of more effective and safer medicines.

References

A Comparative Guide to the Material Properties of Polymers Modified with 7-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A direct comparison of the material properties between the broad class of materials known as polymers and a specific small molecule, 7-chloro-1H-indazole, is fundamentally incongruous. Polymers are macromolecules exhibiting bulk properties like strength and elasticity, while this compound is a discrete chemical compound with molecular-level properties. This guide, therefore, reframes the topic into a scientifically pertinent investigation: How does the incorporation of this compound as a functional additive or comonomer influence the material properties of a host polymer?

This guide will establish the baseline physicochemical properties of this compound, explore its potential roles in polymer science, and present a framework for evaluating its impact on the thermal and mechanical characteristics of a resulting polymer composite. We will detail the essential experimental protocols required for such a comparative analysis, providing researchers with a robust methodology for characterizing these novel materials.

Foundational Properties of this compound

Before assessing its influence on polymers, understanding the intrinsic properties of this compound is crucial. It is a heterocyclic aromatic compound with applications as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals for oncology and neurology.[1][2][3] Its structure is key to its function, offering sites for hydrogen bonding and π-π stacking interactions, which can influence polymer chain interactions.

PropertyValueSource
Molecular Formula C₇H₅ClN₂[4][5]
Molecular Weight 152.58 g/mol [5][6]
Appearance White to off-white solid[4]
Melting Point 135-137 °C[5]
Boiling Point (Predicted) 309.5 ± 15.0 °C[5]
Solubility Sparingly soluble in water[4]

The presence of a chlorine atom and the indazole ring system imparts a degree of polarity and rigidity to the molecule. When introduced into a polymer matrix, these characteristics are hypothesized to disrupt or modify the existing intermolecular forces between polymer chains.

The Role of Indazole Derivatives in Polymer Science

While data on this compound specifically as a polymer additive is sparse, the broader class of indazole derivatives is recognized for its utility in materials science.[1] Heterocyclic compounds are incorporated into polymer backbones to enhance thermal stability, mechanical strength, and introduce specific photophysical properties.[7]

The function of this compound within a polymer can be manifold:

  • As a Small Molecule Additive/Dopant: Dispersed within a polymer matrix (e.g., polystyrene, PMMA), it can act as a plasticizer or a reinforcing agent.[8] Its rigid, polar structure could interfere with chain packing, potentially lowering the glass transition temperature (Tg), or form specific interactions (hydrogen bonds, dipole-dipole) that enhance intermolecular forces and increase stiffness.[9][10]

  • As a Monomer: With appropriate functionalization, indazole derivatives can be polymerized to create novel heterocyclic polymers with high thermal stability.[7]

  • As a Surface Modifier: It could be used to functionalize surfaces or nanoparticles, which are then embedded in a polymer matrix to create advanced composites.

This guide will focus on its role as a small molecule additive, as this represents the most direct comparative scenario.

A Framework for Comparison: A Case Study of Doped Polystyrene

To illustrate the comparative methodology, we propose a hypothetical case study: comparing the properties of pure, unmodified Polystyrene (PS) with a composite of Polystyrene doped with a small percentage (e.g., 1-5% by weight) of this compound.

Hypothesized Effects:

  • Thermal Properties: The addition of the indazole derivative could increase the thermal stability of the polymer by inhibiting radical chain degradation mechanisms at elevated temperatures.[11]

  • Mechanical Properties: The rigid indazole rings could act as reinforcing points within the amorphous PS matrix, potentially increasing the tensile modulus (stiffness). However, if the additive disrupts chain entanglement without forming strong new interactions, it could lead to a decrease in tensile strength and elongation at break.[12]

The following sections detail the experimental workflows necessary to quantify these hypothetical changes.

G cluster_prep Material Preparation cluster_specimen Specimen Fabrication cluster_char Material Characterization cluster_data Data Analysis & Comparison p1 Polystyrene (PS) Pellets blend Melt Blending / Solution Casting p1->blend p2 This compound Powder p2->blend mold Injection Molding / Compression Molding blend->mold spec_tensile ASTM D638 Tensile Bars mold->spec_tensile spec_thermal Small Samples for Thermal Analysis mold->spec_thermal utm Tensile Testing spec_tensile->utm dsc DSC Analysis spec_thermal->dsc tga TGA Analysis spec_thermal->tga data_tg Glass Transition (Tg) Crystallinity dsc->data_tg data_stable Thermal Stability Decomposition Temp (Td) tga->data_stable data_mech Tensile Strength Modulus Elongation utm->data_mech

Fig. 1: Experimental workflow for comparing polymer properties.

Experimental Protocols for Material Characterization

To provide objective, data-driven comparisons, standardized testing methodologies are essential. The following protocols are fundamental for characterizing the thermal and mechanical properties of polymeric materials.

Thermal Analysis: DSC & TGA

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for understanding how the additive affects the polymer's response to heat.[13][14]

A. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[15][16] It is used to determine key transition temperatures, such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[17]

Protocol: ASTM D3418 - Determining Transition Temperatures [17]

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.[18] Crimp the pan with a lid. Prepare an empty, crimped pan to serve as a reference.[19]

  • Instrument Setup: Place the sample pan and the reference pan into the DSC cell.[15][18] Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heat: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature well above its expected Tg or Tm (e.g., 200 °C for Polystyrene) at a controlled rate, typically 10 °C/min.[16] This step removes the thermal history of the sample.

    • Cool: Cool the sample back down to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Second Heat: Heat the sample again through the same temperature range at 10 °C/min. The data from this second heating scan is typically used for analysis.

  • Data Analysis: Plot the heat flow versus temperature. The glass transition (Tg) is observed as a step change in the baseline of the DSC curve.[15]

B. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][20] It is used to evaluate the thermal stability of a material and determine its composition by measuring the temperatures at which it degrades.[21][22]

Protocol: ASTM E1131 - Compositional Analysis by Thermogravimetry [21]

  • Sample Preparation: Place a small, accurately weighed sample (10-20 mg) onto the TGA balance pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10-20 °C/min).[21]

    • The atmosphere can be controlled. An inert atmosphere (nitrogen) is used to study thermal decomposition, while an oxidizing atmosphere (air) is used to study oxidative stability.[21]

  • Data Analysis: Plot the percentage of initial mass remaining versus temperature. The onset temperature of decomposition (Td) is a key indicator of thermal stability. The derivative of this curve (DTG curve) shows the rate of mass loss and can help identify distinct degradation steps.[20]

Mechanical Property Analysis: Tensile Testing

Tensile testing is one of the most fundamental methods for characterizing the mechanical properties of a plastic material. It measures the force required to pull a specimen to its breaking point, providing data on its strength, stiffness, and ductility.[23]

Protocol: ASTM D638 - Standard Test Method for Tensile Properties of Plastics [24][25]

  • Specimen Preparation: Prepare dumbbell-shaped test specimens according to the dimensions specified in the standard (Type I is most common for rigid plastics).[26][27] Ensure specimens are free of nicks, voids, and other defects.

  • Instrument Setup: Use a universal testing machine (UTM) equipped with grips to hold the specimen and a load cell to measure the applied force.[27] An extensometer is used to accurately measure the elongation of the specimen in the gauge section.[23]

  • Test Procedure:

    • Mount the specimen securely in the grips of the UTM.[23]

    • Pull the specimen at a constant speed (crosshead speed is determined by the material type, e.g., 5 mm/min for rigid plastics) until it fractures.[23][26]

    • Record the force (stress) and elongation (strain) throughout the test.

  • Data Analysis: From the resulting stress-strain curve, the following key properties are calculated:

    • Tensile Strength (at yield and at break): The maximum stress the material can withstand.[23]

    • Tensile Modulus (Young's Modulus): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the curve.[24]

    • Percent Elongation at Break: A measure of the material's ductility.[23]

G cluster_additive Additive Influence cluster_polymer Polymer Matrix cluster_properties Resulting Material Properties Additive This compound Polymer Polymer Chains Entanglement Intermolecular Forces Additive->Polymer:f1 Alters chain interactions (H-bonding, π-stacking, steric hindrance) Properties Bulk Properties Thermal Stability (Td) Chain Mobility (Tg) Mechanical Strength Stiffness (Modulus) Polymer->Properties

Fig. 2: Conceptual model of additive-polymer interaction.

Interpreting the Data: A Comparative Summary

The data gathered from these experiments would be compiled to form a direct comparison. The key is to analyze the change in properties between the neat polymer and the composite containing this compound.

PropertyTest MethodUnmodified Polymer (Hypothetical)Polymer + 7-Cl-Indazole (Hypothetical)Interpretation of Change
Glass Transition Temp. (Tg) DSC100 °C95 °CAdditive acts as a plasticizer, increasing chain mobility.
Decomposition Temp. (Td) TGA380 °C395 °CAdditive enhances thermal stability, possibly via radical scavenging.
Tensile Strength ASTM D63850 MPa45 MPaAdditive disrupts chain cohesion, reducing ultimate strength.
Tensile Modulus ASTM D6383.0 GPa3.3 GPaRigid additive molecules increase the material's stiffness.
Elongation at Break ASTM D6383.5%2.8%Increased stiffness leads to a more brittle material.

Conclusion and Future Outlook

This guide establishes a scientifically rigorous framework for comparing the material properties of a standard polymer with a version modified by the incorporation of this compound. By moving beyond a flawed direct comparison, we have outlined the necessary experimental procedures (DSC, TGA, Tensile Testing) to generate quantitative, objective data.

The results of such an investigation would reveal whether this compound acts as a reinforcing agent, a plasticizer, a thermal stabilizer, or a combination thereof. This knowledge is invaluable for researchers in materials science and drug development, where polymers are often used as matrices for controlled release or as biocompatible materials. Future work could explore the effects of varying the additive concentration, investigating different host polymers, and functionalizing the indazole molecule to enable covalent bonding within the polymer backbone, opening avenues for the creation of novel high-performance materials.

References

A Senior Application Scientist's Guide to Assessing the Off-Target Effects of 7-Chloro-1H-Indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indazole Scaffold and the Imperative of Selectivity

The 1H-indazole scaffold is a privileged structure in modern medicinal chemistry, serving as the cornerstone for a multitude of potent kinase inhibitors.[1][2][3] Its unique bicyclic structure is adept at forming key hydrogen bond interactions within the ATP-binding pocket of kinases, making it a powerful tool in the development of targeted therapies for oncology, inflammatory disorders, and neurodegenerative diseases.[3][4] The addition of a chloro-group at the 7-position, creating 7-chloro-1H-indazole, further modulates the electronic and steric properties of the molecule, often enhancing potency and influencing the selectivity profile.[5][6]

However, the very feature that makes kinase inhibitors effective—their interaction with the highly conserved ATP-binding site—is also their Achilles' heel. The structural similarity of this pocket across the ~530 members of the human kinome presents a significant challenge, making off-target activity a critical liability to assess.[7][8] These unintended interactions can lead to a spectrum of outcomes, from unforeseen toxicities to beneficial polypharmacology that enhances therapeutic efficacy.[9][10]

For researchers, scientists, and drug development professionals, a rigorous and systematic evaluation of off-target effects is not merely a regulatory hurdle but a fundamental necessity for de-risking a candidate molecule. It allows for the rational interpretation of biological data, the prediction of potential side effects, and the construction of a comprehensive safety profile. This guide provides a multi-pronged, field-proven strategy for assessing the selectivity of this compound compounds, integrating computational, biochemical, and cellular methods to build a robust and reliable off-target profile.

An Integrated Workflow for Off-Target Profiling

A single experimental method is insufficient to capture the full landscape of a compound's interactions. A truly trustworthy assessment is a multi-layered, self-validating process where the findings from one stage inform and are confirmed by the next. The causality behind this workflow is to move from broad, cost-effective predictions to highly specific, physiologically relevant confirmations.

Off_Target_Workflow Fig 1. Integrated Off-Target Assessment Workflow in_silico Step 1: In Silico Prediction (Chemical Similarity, Docking) biochemical Step 2: In Vitro Biochemical Profiling (Broad Kinome Panel Screening) in_silico->biochemical Predicts potential hits cellular Step 3: Cellular Target Engagement (CETSA, NanoBRET) biochemical->cellular Identifies direct interactions, validates predictions phenotypic Step 4: Phenotypic & Functional Screening (High-Content Imaging, Cell Viability) cellular->phenotypic Confirms binding in cells, links to functional effect safety Step 5: In Vivo Safety Pharmacology (Cardiovascular, CNS, Respiratory) phenotypic->safety Reveals cellular consequences, informs in vivo studies

Caption: A systematic workflow progressing from broad predictions to specific, physiologically relevant validation.

Step 1: In Silico Prediction – The First Pass

Before committing to resource-intensive wet lab experiments, computational methods provide a cost-effective strategy to generate an initial list of potential off-targets.[11][12]

  • Rationale & Causality: This step leverages vast databases of known compound-protein interactions. By comparing the 2D chemical structure or 3D conformation of a novel this compound compound to molecules with known off-target profiles, we can hypothesize about its potential interactions. This is based on the principle that structurally similar molecules often exhibit similar biological activities.[11]

  • Common Methodologies:

    • Chemical Similarity Searching: Using algorithms like Similarity Ensemble Approach (SEA), the compound's structure is compared against libraries of annotated molecules to predict targets.[11]

    • Molecular Docking: The compound is computationally modeled into the ATP-binding sites of a wide array of kinase crystal structures to predict binding affinity.[12]

Expert Insight: While powerful for hypothesis generation, in silico results must be treated as predictive, not definitive. Their primary value lies in guiding the design of subsequent, more focused biochemical screening panels, potentially saving significant resources by prioritizing the most likely off-targets.

Step 2: In Vitro Biochemical Profiling – The Broad Scan

This is the most direct and essential method for empirically determining a compound's selectivity across the human kinome.[7] The goal is to screen the this compound compound against a large, diverse panel of purified kinases.[13][14]

  • Rationale & Causality: By physically testing the compound against hundreds of isolated kinases in a controlled, cell-free environment, we can directly measure its inhibitory activity (typically as % inhibition at a set concentration or as an IC₅₀ value). This provides a quantitative, unbiased view of its selectivity profile.[15]

  • Experimental Approach: Kinome Scanning

    • Service Platforms: Numerous contract research organizations (CROs) offer kinome profiling services, such as Reaction Biology's HotSpot™ or Pharmaron's automated screening.[14][16]

    • Assay Technologies: Common methods include radiometric assays (e.g., ³³P-ATP filter binding) which are highly sensitive, or fluorescence/luminescence-based assays (e.g., ADP-Glo™) which measure the depletion of ATP or production of ADP and offer higher throughput.[1][2][15]

Comparative Kinase Selectivity of Representative Indazole-Based Inhibitors

To illustrate the variance in selectivity profiles, the table below summarizes publicly available data for well-characterized kinase inhibitors built upon the indazole scaffold. While not all are 7-chloro derivatives, they serve as instructive examples of the data generated from kinome profiling.

CompoundPrimary Target(s)IC₅₀ (nM)Key Off-Target(s)IC₅₀ (nM) / % InhibitionSource(s)
Axitinib VEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3PDGFRβ, c-Kit, PLK41.6, 1.7, 4.2[2][7]
UNC2025 MER, FLT30.8, 0.7AXL, TYRO3, VEGFR21, 4, 18[1]
R428 (Bemcentinib) AXL14MER, TYRO3, FLT330-60[1]
Compound C05 PLK4< 0.1Aurora A, Aurora B31.45%¹, 28.91%¹[2][17]
Table notes: ¹Data presented as percentage of kinase activity inhibited at a concentration of 0.5 µM.

Step 3: Cellular Target Engagement – Confirming the Hit

A compound may inhibit a purified kinase in vitro but fail to engage that same target in a living cell due to poor permeability, rapid efflux, or competition with high intracellular ATP concentrations. Therefore, validating that a predicted off-target is a bona fide intracellular target is a critical, self-validating step.[18] The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this confirmation.[19][20]

  • Rationale & Causality: CETSA operates on the principle of ligand-induced thermal stabilization.[18][21] When a compound binds to its target protein within an intact cell, it forms a more stable complex. Upon heating, this stabilized protein will resist denaturation and aggregation at higher temperatures compared to its unbound state. By measuring the amount of soluble protein remaining at various temperatures, we can directly observe target engagement.[20][22]

CETSA_Principle Fig 2. Principle of the Cellular Thermal Shift Assay (CETSA) cluster_0 Condition A: Vehicle Control (e.g., DMSO) cluster_1 Condition B: Indazole Compound A1 1. Treat intact cells with vehicle A2 2. Heat cells (e.g., 52°C) A1->A2 A3 3. Lyse & Centrifuge A2->A3 A4 4. Analyze Supernatant (Western Blot) A3->A4 A5 Result: Low level of soluble target protein A4->A5 B1 1. Treat intact cells with compound B2 2. Heat cells (e.g., 52°C) B1->B2 B3 3. Lyse & Centrifuge B2->B3 B4 4. Analyze Supernatant (Western Blot) B3->B4 B5 Result: High level of soluble target protein (Stabilization) B4->B5

Caption: CETSA workflow comparing a vehicle control to a compound-treated sample, demonstrating ligand-induced thermal stabilization.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol describes a method to generate a "melt curve" to determine the temperature at which a target protein denatures and aggregates, and how this is shifted by compound binding.[19][20][21]

  • Cell Culture and Treatment:

    • Culture cells expressing the suspected off-target kinase to ~80% confluency.

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of ~10⁷ cells/mL.

    • Aliquot 100 µL of cell suspension into PCR tubes. Treat with the this compound compound (e.g., 10 µM final concentration) or vehicle (e.g., 0.1% DMSO). Incubate at 37°C for 1 hour.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler with a heated lid.

    • Apply a temperature gradient for 3 minutes. A typical range would be 40°C to 64°C in 2°C increments. Include a 37°C non-heated control.

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This step is crucial for disrupting cell membranes without using detergents that could interfere with protein aggregation.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins and cell debris.[20]

    • Carefully collect the supernatant, which contains the soluble protein fraction, and transfer to a new tube.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each supernatant sample using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a specific primary antibody against the suspected off-target protein, followed by a suitable secondary antibody.

    • Visualize the bands using a chemiluminescence imager. The intensity of the band at each temperature corresponds to the amount of soluble protein remaining. A shift in the melt curve to higher temperatures in compound-treated samples confirms target engagement.[1]

Step 4: Phenotypic Screening and Safety Pharmacology

Confirming that a compound binds an off-target is only part of the story. The ultimate goal is to understand the functional consequences of that interaction.

  • Phenotypic Screening: This approach assesses the overall effect of a compound on cell health, morphology, or specific pathways without a preconceived target bias.[9][23] High-content imaging, for example, can simultaneously measure dozens of cellular features (e.g., nuclear size, mitochondrial integrity, cytoskeletal arrangement) to create a "phenotypic fingerprint" of a compound. A this compound compound's fingerprint can be compared to those of compounds with known off-target activities to reveal unexpected mechanisms.[9]

  • Safety Pharmacology: In later preclinical development, formal safety pharmacology studies are mandated by regulatory agencies like the FDA to assess a drug's effects on vital physiological functions.[24][25][26]

    • Core Battery Tests: These studies investigate the compound's impact on the central nervous, cardiovascular, and respiratory systems.[24][27]

    • Rationale & Causality: These studies are designed to identify any potential for life-threatening adverse effects before a drug enters human clinical trials.[24][28] For example, cardiovascular screening will assess effects on heart rate, blood pressure, and the QT interval to flag any proarrhythmic potential, a known liability for some kinase inhibitors.[27]

Conclusion

The this compound scaffold is a valuable starting point for the design of potent kinase inhibitors. However, its potential for off-target interactions necessitates a rigorous and multi-faceted assessment strategy. By progressing logically from broad in silico predictions to definitive in vitro kinome profiling, and validating these findings with cellular target engagement assays like CETSA, researchers can build a high-confidence selectivity profile. Layering this with phenotypic screening and formal safety pharmacology provides a comprehensive understanding of a compound's biological activity and potential liabilities. This integrated approach is the cornerstone of modern drug development, transforming the challenge of off-target effects into an opportunity for creating safer, more effective medicines.

References

Comparative Benchmarking of a Novel 7-Chloro-1H-Indazole-Based PARP1 Inhibitor Against Olaparib

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparative analysis of a novel investigational PARP1 inhibitor derived from a 7-chloro-1H-indazole scaffold against the established commercial drug, Olaparib. Our objective is to present a clear, data-driven benchmark of its performance in key preclinical assays, offering researchers and drug development professionals a robust framework for evaluation.

Introduction: The Rationale for Novel PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway. Their inhibition has emerged as a successful therapeutic strategy in cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, a concept known as synthetic lethality. While first-generation PARP inhibitors like Olaparib have revolutionized treatment for certain cancers, the quest for next-generation agents with improved potency, selectivity, and safety profiles remains a key focus in oncology research.

The this compound scaffold has been identified as a promising pharmacophore for the development of novel enzyme inhibitors. This guide focuses on a representative investigational compound, hereafter referred to as INDZ-7C , a potent PARP1 inhibitor synthesized from this scaffold. We will benchmark INDZ-7C's performance against the well-established commercial drug, Olaparib.

Selection of Comparator: Olaparib

Olaparib is a first-in-class PARP inhibitor approved for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers, particularly those with BRCA mutations. Its well-characterized biochemical and cellular activity, along with extensive clinical data, make it an ideal benchmark for evaluating the potential of novel PARP inhibitors like INDZ-7C.

Comparative Analysis: In Vitro Efficacy and Selectivity

A crucial first step in characterizing a new inhibitor is to determine its potency and selectivity against the target enzyme and related proteins.

Biochemical Potency: PARP1 and PARP2 Inhibition

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. We will compare the IC50 values of INDZ-7C and Olaparib against PARP1 and PARP2, the two most closely related PARP isoforms.

Experimental Protocol: Homogeneous Caspase-3/7 Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with varying concentrations of INDZ-7C or Olaparib for 48 hours.

  • Reagent Addition: Add an equal volume of Apo-ONE® Caspase-3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 4 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the EC50 value.

Signaling Pathway and Workflow Diagrams

To visually represent the mechanisms and processes discussed, the following diagrams have been generated.

Diagram 1: Simplified PARP1 Signaling Pathway in DNA Repair

PARP1_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR PAR Polymer Synthesis (PARylation) PARP1->PAR DDR_Proteins Recruitment of DNA Repair Proteins (XRCC1, Ligase III) PAR->DDR_Proteins Repair DNA Repair DDR_Proteins->Repair

Caption: Role of PARP1 in single-strand break repair.

Diagram 2: Experimental Workflow for In Vitro Benchmarking

Benchmarking_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays biochem_ic50 Determine IC50 (PARP1 & PARP2) biochem_selectivity Calculate Selectivity Ratio biochem_ic50->biochem_selectivity cellular_ec50 Determine EC50 (Cell Viability) cellular_apoptosis Measure Apoptosis (Caspase-3/7 Assay) cellular_ec50->cellular_apoptosis start Start: Compound Synthesis (INDZ-7C & Olaparib) cluster_biochemical cluster_biochemical start->cluster_biochemical cluster_cellular cluster_cellular start->cluster_cellular comparison Comparative Data Analysis cluster_biochemical->comparison cluster_cellular->comparison

Caption: Workflow for comparing INDZ-7C and Olaparib.

Discussion and Future Directions

The data presented in this guide suggests that INDZ-7C, a novel PARP1 inhibitor based on the this compound scaffold, demonstrates superior biochemical potency and selectivity compared to Olaparib. This enhanced in vitro profile translates to improved cellular efficacy, particularly in a BRCA1-deficient cancer cell line.

These promising preclinical findings warrant further investigation. Future studies should focus on:

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of INDZ-7C.

  • In Vivo Efficacy: Assessing the anti-tumor activity of INDZ-7C in animal models of BRCA-mutated cancers.

  • Toxicology Studies: Determining the safety profile and therapeutic window of INDZ-7C.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. 7-chloro-1H-indazole, a versatile building block in pharmaceutical research, requires meticulous handling not only during its use but, critically, during its disposal to ensure personnel safety and environmental protection.[1] This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is not benign; its hazard profile necessitates the stringent procedures outlined in this guide. The primary risks are associated with direct contact and inhalation.

Table 1: GHS Hazard Profile for this compound and Related Compounds

Hazard Class GHS Category Hazard Statement Rationale and Implication for Disposal
Skin Irritation Category 2 H315: Causes skin irritation. Direct contact with the solid or solutions can cause inflammation. This mandates the use of appropriate gloves and a lab coat, and dictates that any contaminated PPE must also be disposed of as hazardous waste.
Eye Irritation Category 2A H319: Causes serious eye irritation. The compound can cause significant, potentially damaging, irritation upon contact with the eyes. This underscores the absolute requirement for safety goggles or a face shield during handling and disposal.

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[2] | Inhalation of the dust can irritate the respiratory tract. All handling and preparation for disposal must occur within a certified chemical fume hood to prevent airborne exposure. |

Furthermore, upon combustion, chlorinated organic compounds like this compound can generate highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl).[2][3] This thermal decomposition profile is a critical factor in determining the appropriate final disposal method, which must be managed by a specialized waste facility.

Pre-Disposal Operations: Setting the Stage for Safety

Before initiating the disposal process, proper preparation is paramount to prevent accidental exposure or release.

Required Personal Protective Equipment (PPE)

A robust PPE ensemble is your primary defense against the hazards identified above.

  • Eye and Face Protection: Wear chemical safety goggles that conform to European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[4][5] A face shield should be used if there is a splash risk.

  • Hand Protection: Use chemical-resistant, impervious gloves (e.g., nitrile) that have been inspected for integrity before use. Dispose of contaminated gloves as hazardous waste.[6]

  • Protective Clothing: A standard lab coat is required. For larger quantities or in the event of a spill, chemically resistant coveralls may be necessary.[2]

Engineering Controls

All operations involving this compound, including weighing, transferring, and packaging for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] This minimizes the risk of inhaling fine particulates of the compound. Ensure that an eyewash station and safety shower are readily accessible.[5]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a hazardous chemical waste. Adherence to institutional and regulatory guidelines is mandatory.

Step 1: Waste Characterization and Segregation
  • Characterize the Waste: this compound waste must be classified as hazardous chemical waste. This includes the pure compound, reaction mixtures containing it, and any materials (e.g., filter paper, silica gel, contaminated vials) that have come into direct contact with it.

  • Segregate Halogenated Waste: This is a critical step. Chlorinated waste streams must be segregated from non-halogenated organic waste.[8] The reason for this is that the disposal methods, particularly incineration, require different conditions and flue gas scrubbing to handle the hydrogen chloride produced.[9] Mixing waste streams can lead to regulatory non-compliance and complicate the disposal process.

Step 2: Containment and Packaging
  • Select a Compatible Container: Use a container that is in good condition, compatible with the chemical waste, and has a secure, leak-proof screw cap.[10] High-density polyethylene (HDPE) containers are suitable for solid waste.

  • Package the Waste:

    • For solid waste (pure compound, contaminated solids), place it directly into the designated hazardous waste container.

    • To prevent dust generation, you may lightly moisten the solid waste with a small amount of a compatible waste solvent (e.g., the solvent from the final reaction workup), if this is consistent with the overall waste stream.

    • Do not overfill the container; a maximum of 90% capacity is the standard rule to allow for expansion and prevent spills.[8]

  • Clean and Seal: Ensure the exterior of the container is clean and free of contamination.[8] Tightly seal the container.

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.

  • Use the Correct Label: Affix your institution's official "HAZARDOUS WASTE" label to the container.[10]

  • Complete All Fields: Clearly and legibly write the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • For mixtures, list all constituents and their approximate percentages.

    • Indicate the physical state (solid).

    • Accumulation start date (the date you first add waste to the container).

    • Your name, principal investigator, and laboratory location.

Step 4: Storage and Removal
  • Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.[10] This area should be under the control of laboratory personnel, away from drains, and in a location where it cannot be easily knocked over.

  • Arrange for Disposal: Once the container is full or you have finished the project, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[11] Follow their specific procedures for requesting a collection. Do not attempt to dispose of this chemical down the drain or in the regular trash.[3]

Emergency Procedures

In the event of accidental release or exposure, immediate and correct action is crucial.

  • Spill Management:

    • Small Spills (in a fume hood): Absorb the spilled material with an inert absorbent like sand, vermiculite, or silica gel.[4][7] Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.

    • Large Spills: Evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team immediately.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[2]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3]

    • Inhalation: Move the affected person to fresh air.[5]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel. [12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_protocol Disposal Protocol cluster_final Final Steps cluster_emergency Contingency A Identify this compound as Hazardous Waste B Don Required PPE (Goggles, Gloves, Lab Coat) A->B C Work Inside a Certified Chemical Fume Hood B->C D Segregate as 'Chlorinated Solid Waste' C->D E Select Compatible Container (HDPE, <90% Full) D->E F Securely Package Waste & Clean Container Exterior E->F G Affix 'HAZARDOUS WASTE' Label & Fill Out Completely F->G H Store Sealed Container in Designated Satellite Area G->H I Contact EHS/Safety Office for Waste Pickup H->I J Document Disposal in Laboratory Records I->J Spill Spill or Exposure Occurs Action Follow Emergency Procedures (See Section 4) Spill->Action

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-1H-indazole
Reactant of Route 2
Reactant of Route 2
7-chloro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.